Ethyl 2-methylnicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521051. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-6-10-7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZORNSWZUZDUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169205 | |
| Record name | Ethyl 2-methylnicotinate | |
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Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-26-2 | |
| Record name | Ethyl 2-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-methylnicotinate | |
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| Record name | 1721-26-2 | |
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| Record name | Ethyl 2-methylnicotinate | |
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| Record name | Ethyl 2-methylnicotinate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.467 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-METHYLNICOTINATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-methylnicotinate
Ethyl 2-methylnicotinate is a substituted pyridine (B92270) derivative with applications as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and logical workflows for these processes.
Chemical Identity and Physical Properties
This compound, also known as ethyl 2-methylpyridine-3-carboxylate, is a colorless to light yellow liquid. It is characterized by the following identifiers and physical properties:
| Property | Value |
| IUPAC Name | ethyl 2-methylpyridine-3-carboxylate[1] |
| Synonyms | 2-Methylnicotinic acid ethyl ester, Ethyl 2-methylpyridine-3-carboxylate, 2-Methyl-3-pyridinecarboxylic acid ethyl ester[2] |
| CAS Number | 1721-26-2[2] |
| Molecular Formula | C₉H₁₁NO₂[2] |
| Molecular Weight | 165.19 g/mol [1][3] |
| Appearance | Clear colorless to light yellow or orange liquid[2] |
| Boiling Point | 126-127 °C at 24 mmHg[2], 125 °C at 20 mmHg[4] |
| Density | 1.072 g/mL at 25 °C[2][5] |
| Refractive Index (n20/D) | 1.505[2][5] |
| Flash Point | 217 °F (102.8 °C)[2] |
| Water Solubility | Slightly soluble in water[2][5] |
| LogP | 1.567 (Crippen Calculated)[6], 1.61[7] |
| Topological Polar Surface Area | 39.2 Ų[1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Technique | Data Highlights |
| ¹H NMR | (400MHz, CDCl₃) δ 8.60 (dd, J=4.8, 1.7Hz, 1H), 8.19 (dd, J=7.9, 1.7Hz, 1H), 7.21 (dd, J=7.8, 4.8Hz, 1H), 4.38 (q, J=7.1Hz, 2H), 2.84 (s, 3H), 1.40 (t, J=7.1Hz, 3H)[8] |
| ¹³C NMR | Spectra available from suppliers like Sigma-Aldrich.[1] |
| Infrared (IR) Spectroscopy | ATR-IR and FTIR spectra have been recorded and are available in public databases.[1] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available through the NIST Chemistry WebBook.[9][10] |
| UV Absorption | Maximum absorption wavelength (λmax) is 268 nm in Ethanol.[5] |
Experimental Protocols
3.1. Synthesis of this compound
A method for the preparation of this compound has been described in the patent literature.[8] The process involves a multi-step reaction sequence:
-
Step 1: Preparation of Intermediate B
-
Add 2.0 mol of 1,1,3,3-tetraethoxypropane (B54473) to a reactor at room temperature.
-
While stirring, add 2.5 mol of 20% (w/w) hydrochloric acid.
-
Control the temperature at 40 °C and allow the reaction to proceed for 4 hours.
-
-
Step 2: Synthesis of this compound
-
To a separate reactor, add 1.0 mol of β-amino ethyl crotonate and 6.0 mol of ethanol.
-
Add the product from Step 1 (Intermediate B) to this mixture.
-
Maintain the reaction temperature at 50 °C and react for 6 hours to yield the crude this compound.
-
-
Step 3: Purification
-
The reaction mixture is subjected to reduced pressure distillation.
-
The product can be further purified by washing with water followed by vacuum distillation.[8]
-
3.2. Analysis by High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using reverse-phase HPLC.[7]
-
Column: Newcrom R1 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier.
-
Acid Modifier: Phosphoric acid is typically used. For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[7]
-
Detection: UV detection at an appropriate wavelength, such as the λmax of 268 nm.
-
Application: This method is suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies.[7]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. This compound | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 1721-26-2 | BAA72126 [biosynth.com]
- 4. 1721-26-2(this compound) | Kuujia.com [kuujia.com]
- 5. This compound | 1721-26-2 [chemicalbook.com]
- 6. This compound (CAS 1721-26-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
Ethyl 2-methylnicotinate (CAS: 1721-26-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylnicotinate, with the CAS number 1721-26-2, is a substituted pyridine (B92270) derivative that serves as a crucial building block in organic synthesis.[1][2] Its structural features, particularly the presence of a reactive ester group and a methylated pyridine ring, make it a valuable intermediate in the preparation of a variety of more complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of pharmaceutical agents.
Chemical and Physical Properties
This compound is typically a colorless to light yellow or orange liquid.[3][4] It is slightly soluble in water but readily dissolves in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.[3][5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2][4][6][7] |
| Molecular Weight | 165.19 g/mol | [2][4][6][7] |
| CAS Number | 1721-26-2 | [2][4][6] |
| Appearance | Clear colorless to orange liquid | [3][4] |
| Boiling Point | 126-127 °C at 24 mmHg | [3][4] |
| Density | 1.072 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.505 | [3][4] |
| Flash Point | 217 °F (102.8 °C) | [3][4] |
| Water Solubility | Slightly soluble | [3][4] |
| LogP | 1.5 | [6] |
| Topological Polar Surface Area | 39.2 Ų | [6] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Signals | Source |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.61 (dd, J=4.9, 1.8Hz, 1H), 8.19 (dd, J=7.9, 1.7Hz, 1H), 7.20 (dd, J=7.9, 4.7Hz, 1H), 4.38 (q, J=7.1Hz, 2H), 2.83 (s, 3H), 1.40 (t, J=7.1Hz, 3H) | [6] |
| ¹³C NMR | Data not explicitly found in searches. | |
| Infrared (IR) | Key absorptions expected for C=O (ester) and C=N/C=C (pyridine ring). | [6] |
| Mass Spectrometry (MS) | m/z Top Peak: 120; m/z 2nd Highest: 92; m/z 3rd Highest: 93. | [6] |
| UV (EtOH) | λmax: 268 nm | [1] |
Synthesis of this compound
A detailed and scalable synthesis of this compound has been reported, which avoids the use of hazardous reagents like acrolein. This method involves the reaction of β-aminocrotonic acid ethyl ester with a compound generated in situ from 1,1,3,3-tetraethoxypropane.
Experimental Protocol
Step 1: Formation of the Malondialdehyde derivative
-
Into a suitable reactor at room temperature, add 1.5 to 2.0 molar equivalents of 1,1,3,3-tetraethoxypropane.
-
While stirring, add 2.0 to 2.5 molar equivalents of an acid (e.g., 30% hydrochloric acid or a 30% p-toluenesulfonic acid aqueous solution).
-
Control the temperature at 40-50 °C and allow the reaction to proceed for 3-4 hours. This step generates the reactive intermediate.
Step 2: Condensation and Cyclization
-
In a separate reactor, add 1.0 molar equivalent of β-aminocrotonic acid ethyl ester and 5.0 to 7.0 molar equivalents of ethanol.
-
Add the reaction mixture from Step 1 to this reactor.
-
Control the reaction temperature at 50-60 °C and stir for 5-7 hours to form the 2-methylnicotinate reaction solution.
Step 3: Work-up and Purification
-
Concentrate the reaction solution under reduced pressure.
-
Neutralize the concentrated solution with a 10% aqueous solution of sodium carbonate until the pH reaches 7.0.
-
Extract the product into an organic solvent, such as ethyl acetate.
-
Wash the organic phase with water.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless or light-yellow liquid with a purity of >98%.[6]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of 2-methylnicotinic acid.[6] This acid, in turn, is a critical component in the production of advanced pharmaceutical compounds, including specific inhibitors for cancer therapy.
Notably, 2-methylnicotinic acid derived from this compound is an intermediate for:
-
ML-120B: A specific ATP-competitive IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) inhibitor.
-
BAY-1082439: An oncolytic drug candidate.[6]
The role of this compound as a precursor to these important therapeutic agents highlights its significance in the drug development pipeline.
Logical Relationship in Drug Synthesis
References
- 1. Page loading... [wap.guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 6. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 7. This compound | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 2-methylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-methylnicotinate (CAS No: 1721-26-2), a key intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.52 | dd | 4.8, 1.6 | 1H | H-6 |
| 8.08 | dd | 7.8, 1.6 | 1H | H-4 |
| 7.12 | dd | 7.8, 4.8 | 1H | H-5 |
| 4.35 | q | 7.1 | 2H | -OCH₂CH₃ |
| 2.75 | s | - | 3H | -CH₃ (at C-2) |
| 1.38 | t | 7.1 | 3H | -OCH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| 167.2 | C=O |
| 158.9 | C-2 |
| 152.1 | C-6 |
| 138.4 | C-4 |
| 126.3 | C-3 |
| 121.8 | C-5 |
| 61.4 | -OCH₂CH₃ |
| 23.1 | -CH₃ (at C-2) |
| 14.2 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 | Medium | Aromatic C-H Stretch |
| 2980, 2935 | Medium | Aliphatic C-H Stretch |
| 1725 | Strong | C=O Stretch (Ester) |
| 1590, 1575, 1460 | Medium to Strong | C=C and C=N Aromatic Ring Stretch |
| 1280, 1120 | Strong | C-O Stretch (Ester) |
| 750 | Strong | C-H Out-of-plane Bend (Aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 165 | 45 | [M]⁺ (Molecular Ion) |
| 136 | 100 | [M - C₂H₅]⁺ |
| 120 | 85 | [M - OC₂H₅]⁺[1] |
| 92 | 60 | [M - COOC₂H₅]⁺[1] |
| 93 | 55 | [C₆H₅N]⁺[1] |
| 65 | 30 | [C₅H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A Bruker WM-300 spectrometer was utilized for both ¹H and ¹³C NMR analyses.[1] The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded at 300 MHz. A sufficient number of scans were acquired to ensure a high signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired at 75 MHz with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Infrared spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1] A small drop of neat this compound was placed directly onto the diamond crystal of the ATR unit. The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted.
Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced via the GC, which was equipped with a capillary column suitable for the separation of volatile organic compounds.
-
Gas Chromatography (GC): An appropriate temperature program was used to ensure the elution of this compound as a sharp peak. Helium was used as the carrier gas.
-
Mass Spectrometry (MS): The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-400 amu.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.
Caption: General workflow for spectroscopic analysis.
References
Solubility of Ethyl 2-Methylnicotinate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl 2-methylnicotinate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities.
Core Compound Information
This compound is a pyridinecarboxylate ester with the chemical formula C₉H₁₁NO₂. It is recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility profile is critical for its effective use in synthetic chemistry and drug formulation.
| Property | Value |
| IUPAC Name | ethyl 2-methylpyridine-3-carboxylate |
| CAS Number | 1721-26-2 |
| Molecular Weight | 165.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
Quantitative Solubility Data
The solubility of a compound is a fundamental physical property that dictates its behavior in various solvent systems. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.
| Solvent | Classification | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 200 mg/mL (1210.73 mM) | Requires ultrasonic assistance for dissolution. The hygroscopic nature of DMSO can influence solubility.[1] |
| Ethanol | Polar Protic | Freely Soluble | Quantitative data not available.[2] |
| Methanol | Polar Protic | Freely Soluble | Quantitative data not available.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | Quantitative data not available.[2] |
| Carbon Tetrachloride | Nonpolar | Freely Soluble | Quantitative data not available.[2] |
| Ether | Nonpolar | More soluble than in water | Quantitative data not available. |
| Water | Polar Protic | Slightly Soluble / Moderately Soluble | - |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol outlines the general procedure, which can be adapted for this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solution using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water is often suitable.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
Logical Relationship of Solubility Determination
The determination of solubility involves a logical progression from sample preparation to data analysis, ensuring accurate and reproducible results.
Caption: Logical flow of the solubility determination process.
References
An In-depth Technical Guide to Ethyl 2-methylnicotinate: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-methylnicotinate, a key pyridine (B92270) derivative with applications in chemical synthesis and potential pharmacological relevance. This document details its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a detailed experimental protocol for its synthesis and characterization, and explores the mechanistic underpinnings of the vasodilatory effects of related nicotinic acid esters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, and synthetic organic chemistry.
Molecular Structure and Chemical Formula
This compound, also known as Ethyl 2-methylpyridine-3-carboxylate, is a heterocyclic compound belonging to the pyridine family. The molecule consists of a pyridine ring substituted with a methyl group at the 2-position and an ethyl ester group at the 3-position.
The chemical structure and formula are as follows:
-
Chemical Formula: C₉H₁₁NO₂[1]
-
IUPAC Name: ethyl 2-methylpyridine-3-carboxylate[2]
-
Canonical SMILES: CCOC(=O)C1=C(N=CC=C1)C[1]
-
InChI Key: TZORNSWZUZDUCU-UHFFFAOYSA-N[4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow or orange liquid | [3][5] |
| Boiling Point | 126-127 °C at 24 mmHg | [3] |
| Density | 1.072 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.505 | [3] |
| Flash Point | 217 °F (102.8 °C) | [3] |
| Water Solubility | Slightly soluble | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | Spectra available, showing characteristic peaks for the ethyl and methyl protons, as well as the aromatic protons of the pyridine ring.[6] |
| ¹³C NMR | Spectra available, indicating the presence of the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the ethyl and methyl groups. |
| Infrared (IR) Spectroscopy | Data available, with characteristic absorption bands for the C=O stretching of the ester group, C=N and C=C stretching of the pyridine ring, and C-H stretching of the alkyl and aromatic groups.[2][4] |
| Mass Spectrometry (MS) | Mass spectra available, showing the molecular ion peak and characteristic fragmentation patterns.[2][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for pyridine ring formation. A common and effective approach is a modification of the Hantzsch pyridine synthesis or the Guareschi-Thorpe condensation. A representative synthetic protocol is detailed below.
Experimental Protocol: Synthesis via Modified Guareschi-Thorpe Condensation
This protocol describes a multi-component reaction to synthesize this compound.
Materials:
-
Hydrochloric acid (20% w/v)
-
Ethyl β-aminocrotonate
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Formation of the 1,3-Dicarbonyl Intermediate: In a round-bottom flask equipped with a magnetic stirrer, add 1,1,3,3-tetraethoxypropane (1.0 eq). While stirring, slowly add 20% hydrochloric acid (1.2 eq). Control the temperature of the reaction mixture at 40°C and allow it to react for 4 hours. This in-situ hydrolysis generates the reactive 1,3-dicarbonyl compound.
-
Condensation and Cyclization: To the reaction mixture, add ethyl β-aminocrotonate (0.8 eq) and ethanol (3.0 eq). Heat the mixture to 50°C and maintain this temperature for 6 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization Protocols
Detailed methodologies for the spectroscopic analysis of the synthesized this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of this compound by ¹H and ¹³C NMR.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Reference: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.
-
Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mode: Transmittance or Absorbance
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
GC Column: Standard nonpolar column (e.g., HP-5MS)
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40 - 400
Signaling Pathway: Vasodilatory Action of Nicotinic Acid Esters
This compound is an ester of nicotinic acid. Topical application of nicotinic acid esters, such as methyl nicotinate, is known to induce localized vasodilation and erythema (redness) of the skin. This effect is primarily mediated by the release of prostaglandins, particularly prostaglandin (B15479496) D₂ (PGD₂).
Upon topical application, this compound is expected to penetrate the stratum corneum and be hydrolyzed by esterases in the skin to form nicotinic acid and ethanol. Nicotinic acid then interacts with G-protein coupled receptors on Langerhans cells and keratinocytes, initiating a signaling cascade that leads to the synthesis and release of PGD₂. PGD₂ subsequently acts on receptors on the vascular smooth muscle cells of dermal blood vessels, causing relaxation and an increase in blood flow.
Diagram of the Prostaglandin-Mediated Vasodilation Pathway
Caption: Prostaglandin-mediated vasodilation pathway initiated by nicotinic acid esters.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is known to cause skin and eye irritation, and may cause respiratory irritation.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization have been presented to aid researchers in their laboratory work. Furthermore, the underlying signaling pathway responsible for the vasodilatory effects of related nicotinic acid esters has been elucidated. This comprehensive resource is designed to support the work of scientists and professionals in the fields of drug development and chemical research.
References
- 1. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Guareschi-Thorpe Condensation [drugfuture.com]
- 6. old.rrjournals.com [old.rrjournals.com]
IUPAC name for Ethyl 2-methylnicotinate
An In-depth Technical Guide to Ethyl 2-methylnicotinate
Introduction
This compound, a substituted pyridine (B92270) derivative, is a key chemical intermediate with significant applications in the pharmaceutical and specialty chemical industries. Its structural features make it a valuable building block for the synthesis of more complex molecules, including bioactive compounds and therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, and notable applications, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nomenclature and Chemical Identity
The compound is systematically named according to IUPAC nomenclature, and it is also recognized by several common names and registry numbers.
| Identifier | Value |
| IUPAC Name | ethyl 2-methylpyridine-3-carboxylate[1] |
| Synonyms | This compound, 2-Methylnicotinic acid ethyl ester, 3-Pyridinecarboxylic acid, 2-methyl-, ethyl ester[2][3][4][5][6] |
| CAS Number | 1721-26-2[1][2][3][7] |
| Molecular Formula | C₉H₁₁NO₂[1][2][6][7] |
| InChI Key | TZORNSWZUZDUCU-UHFFFAOYSA-N[2][6][8] |
| Canonical SMILES | CCOC(=O)c1cccnc1C[2][7] |
Physicochemical Properties
This compound is typically a liquid at room temperature with properties that are well-characterized.
| Property | Value | Source |
| Molecular Weight | 165.19 g/mol | [1][2][6][7] |
| Appearance | Clear, colorless to orange/yellow liquid | [3][4][9] |
| Boiling Point | 126-127 °C @ 24 mmHg; 125 °C @ 20 mmHg | [3][4][5] |
| Density | 1.072 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.505 | [3][5] |
| Flash Point | 217 °F (102.8 °C) | [3] |
| Solubility | Slightly soluble in water.[3][5] Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane.[9] | |
| LogP | 1.567 | [2] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various organic chemistry routes. A patented method highlights a specific and efficient preparation process.[9]
Experimental Protocol: Synthesis from 1,1,3,3-Tetraethoxypropane (B54473)
This method involves a two-step process starting with the acid-catalyzed hydrolysis of 1,1,3,3-tetraethoxypropane, followed by a condensation and cyclization reaction with β-aminocrotonic acid ethyl ester.[9]
Step 1: Preparation of the Malondialdehyde bis(diethyl acetal) Intermediate
-
Add 2.0 moles of 1,1,3,3-tetraethoxypropane to a reactor at room temperature.
-
While stirring, add 2.5 moles of 20% (w/w) hydrochloric acid.
-
Control the reaction temperature at 40 °C and maintain for 4 hours.
Step 2: Synthesis of this compound
-
To the reactor containing the intermediate from Step 1, add 1.0 mole of β-aminocrotonic acid ethyl ester and 6.0 moles of ethanol.
-
Adjust the reaction temperature to 50 °C and allow the reaction to proceed for 6 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound with a purity typically exceeding 98%.[9]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Chemical Synthesis
This compound is a crucial intermediate, primarily valued for its role in the synthesis of pharmaceuticals.[10]
Intermediate for Active Pharmaceutical Ingredients (APIs)
The most significant application of this compound is as a key intermediate for the production of 2-methylnicotinic acid.[9] This acid is a precursor to advanced therapeutic agents, including:
-
ML-120B: A specific ATP-competitive IKKβ (IκB kinase β) inhibitor.
-
BAY-1082439: An oncolytic drug candidate.[9]
The conversion involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which then undergoes further synthetic transformations.
Caption: Synthetic pathway from this compound to APIs.
Other Synthetic Applications
Beyond its primary role, this compound is also utilized in the preparation of various other chemical entities:
-
Amino Esters: It serves as a reactant in the synthesis of complex amino esters like ethyl 2-(piperidinylaminomethyl)benzoate and ethyl 2-(diethylaminomethyl)benzoate.[5][11]
-
Specialty Chemicals: The compound finds use in the synthesis of agrochemicals and in the flavor and fragrance industry.[10]
Analytical Methods
The purity and identity of this compound are typically confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[12]
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be used in place of phosphoric acid.[12]
-
Application: This method is suitable for purity assessment, impurity profiling, and pharmacokinetic studies.[12]
Spectroscopic Data
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: Spectral data are available in various databases and are used for structural confirmation.[1][6][8]
Safety and Handling
This compound requires careful handling due to its potential hazards.
| Hazard Class | GHS Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation (Category 2)[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (Category 2)[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation (Category 3)[1] |
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
References
- 1. This compound | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 1721-26-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 1721-26-2(this compound) | Kuujia.com [kuujia.com]
- 5. This compound | 1721-26-2 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 1721-26-2 | BAA72126 [biosynth.com]
- 8. This compound(1721-26-2) 1H NMR [m.chemicalbook.com]
- 9. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of Ethyl 2-methylnicotinate
Introduction
Ethyl 2-methylnicotinate, a derivative of nicotinic acid (a form of vitamin B3), is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its chemical structure, featuring a pyridine (B92270) ring substituted with a methyl group and an ethyl ester, dictates its reactivity and stability. Understanding the thermal behavior of this compound is crucial for its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal stability and potential degradation pathways of this compound, based on data from analogous compounds.
Predicted Thermal Stability
The thermal stability of an organic molecule is influenced by the strength of its chemical bonds and the presence of functional groups susceptible to thermal decomposition. For this compound, the primary sites for thermal degradation are the ethyl ester group and the pyridine ring.
Thermogravimetric analysis of related pyridine carboxylic acid esters and other pyridine derivatives suggests that the decomposition of this compound would likely occur in multiple stages. The initial weight loss would be expected to correspond to the cleavage of the ethyl ester group, followed by the degradation of the pyridine ring at higher temperatures.
Table 1: Predicted TGA Data for this compound in an Inert Atmosphere
| Parameter | Predicted Value Range | Description |
| Onset Decomposition Temperature (Tonset) | 180 - 220 °C | The temperature at which significant thermal degradation begins. This is likely associated with the initial breakdown of the ester functional group. |
| Temperature at Maximum Decomposition Rate (Tmax) | 220 - 260 °C (First Stage)400 - 500 °C (Second Stage) | The temperatures at which the rate of weight loss is highest. The first stage likely corresponds to the loss of the ethyl group, while the second stage would involve the fragmentation of the pyridine ring. |
| Residual Mass @ 600 °C | < 5% | The percentage of the initial mass remaining at 600 °C, indicating near-complete volatilization or decomposition of the compound. |
Note: These values are estimations based on the thermal behavior of similar organic esters and pyridine derivatives and require experimental validation.
Differential scanning calorimetry can provide insights into the phase transitions and energetic changes associated with the heating of this compound.
Table 2: Predicted DSC Data for this compound
| Parameter | Predicted Value Range | Description |
| Melting Point (Tm) | Not well-defined (liquid at room temp.) | As a liquid, a distinct melting point is not expected. A boiling point of approximately 126-127 °C at 24 mmHg has been reported. |
| Decomposition Enthalpy (ΔHd) | -200 to -400 J/g | The heat released during the exothermic decomposition process. The negative value indicates an exothermic process. |
Note: The decomposition enthalpy is an estimate and can vary significantly with experimental conditions.
Proposed Degradation Pathways
The degradation of this compound at elevated temperatures is likely to proceed through several pathways, primarily involving the ester group and the pyridine nucleus.
In the presence of moisture, particularly under acidic or basic conditions, the ethyl ester can undergo hydrolysis to yield 2-methylnicotinic acid and ethanol. While this is a common reaction in solution, it can also occur at elevated temperatures if water is present.
At higher temperatures in the absence of water, the ethyl ester can undergo a syn-elimination reaction (a type of pyrolysis) to form 2-methylnicotinic acid and ethene. This is a common thermal degradation pathway for esters containing a β-hydrogen on the alcohol moiety.
Following the formation of 2-methylnicotinic acid via hydrolysis or pyrolysis, further heating can lead to decarboxylation, resulting in the formation of 2-methylpyridine (B31789) (α-picoline) and carbon dioxide.
At very high temperatures, the pyridine ring itself will fragment. This process is complex and can lead to the formation of a variety of smaller volatile compounds, including nitriles, pyridines, and various hydrocarbons.
Diagram 1: Proposed Primary Thermal Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Experimental Protocols
To experimentally determine the thermal stability and degradation pathways of this compound, the following methodologies are recommended.
-
Objective: To determine the onset of decomposition, temperature of maximum decomposition rate, and residual mass.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine Tonset and Tmax.
-
-
Objective: To determine melting behavior and the enthalpy of decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sealed pan in the DSC cell. An empty sealed pan should be used as a reference.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 300 °C) at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify any endothermic or exothermic events and to calculate the enthalpy of decomposition.
-
-
Objective: To identify the volatile degradation products formed during thermal decomposition.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Procedure:
-
Apply a small, accurately known amount of this compound to a pyrolysis probe.
-
Insert the probe into the pyrolyzer, which is interfaced with the GC injector.
-
Rapidly heat the sample to a series of predetermined temperatures (e.g., 200 °C, 300 °C, 400 °C) in an inert atmosphere (helium).
-
The volatile pyrolysis products are swept into the GC column for separation. A typical GC program would be:
-
Initial oven temperature: 50 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
The separated components are detected and identified by the mass spectrometer.
-
Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST).
-
Diagram 2: Experimental Workflow for Thermal Analysis
An In-depth Technical Guide to the Reaction Mechanism of Ethyl 2-methylnicotinate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methylnicotinate, a substituted pyridine (B92270) derivative, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its reactivity towards nucleophiles is governed by the interplay of the electrophilic ester functionality and the electron-deficient pyridine ring. This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with a range of nucleophiles, supported by experimental protocols and quantitative data. The regioselectivity of nucleophilic attack, potential side reactions, and the influence of reaction conditions are discussed in detail. Visualizations of key reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical principles.
Introduction
This compound possesses two primary sites for nucleophilic attack: the carbonyl carbon of the ester group and the electrophilic carbon atoms of the pyridine ring (primarily the C2, C4, and C6 positions). The preferred site of attack is dictated by the nature of the nucleophile, the reaction conditions, and the potential for activation of the pyridine ring. This guide will explore the diverse reactivity of this important synthetic intermediate.
Nucleophilic Acyl Substitution at the Ester Carbonyl
The most common reaction pathway for this compound with a variety of nucleophiles is nucleophilic acyl substitution. This reaction proceeds via the classic addition-elimination mechanism, involving the formation of a tetrahedral intermediate.
Hydrolysis
The hydrolysis of this compound to 2-methylnicotinic acid can be achieved under basic conditions. This reaction is a fundamental transformation and is often the first step in the synthesis of more complex derivatives.
Reaction Scheme: this compound + H₂O → 2-Methylnicotinic Acid + Ethanol
Experimental Protocol: Base-Catalyzed Hydrolysis
A patent describes the hydrolysis of mthis compound, which is analogous to the ethyl ester. In a reactor at room temperature, tetrahydrofuran (B95107) (22mL), methanol (B129727) (22mL), and water (5.4mL) are added to mthis compound (10g, 0.06mol). Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (3.80g, 0.09mol) is then added, and the mixture is stirred overnight. Following the reaction, concentrated HCl (7.3mL) is added, and the mixture is stirred for 30 minutes. The resulting solid is filtered and dried to yield 2-methylnicotinic acid.[1]
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Water (Hydroxide) | 1. LiOH·H₂O, THF/MeOH/H₂O, rt, overnight; 2. HCl | 2-Methylnicotinic Acid | Not specified | [1] |
Aminolysis
The reaction of this compound with amines or ammonia (B1221849) leads to the formation of the corresponding 2-methylnicotinamides. This is a crucial reaction for the synthesis of a wide range of biologically active molecules.
Reaction Scheme: this compound + R-NH₂ → N-R-2-methylnicotinamide + Ethanol
Experimental Protocol: Synthesis of 2-Methylnicotinic acid N-methylamide
A mixture of 200 g (1.21 mol) of this compound and 1 L of 40% aqueous methylamine (B109427) is heated at 40°C for 4 hours. The reaction mixture is then concentrated under reduced pressure to obtain the crude product as a thick oil. The crude product is purified by distillation at 121°-133° C./0.18 mm. Hg to yield 175.8 g of 2-methylnicotinic acid N-methylamide (m.p. 69°-72° C.).
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Methylamine | 40% aqueous methylamine, 40°C, 4 h | 2-Methylnicotinic acid N-methylamide | Not specified |
Ethyl 2-methylpyridine-3-carboxylate has also been utilized in the preparation of other amino esters, such as ethyl 2-(piperidinylaminomethyl)benzoate, ethyl 2-(N-benzyl-N-methylaminomethyl)benzoate, and ethyl 2-(diethylaminomethyl)benzoate, highlighting its utility in aminolysis reactions.[2]
Nucleophilic Addition to the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles, particularly at the 2-, 4-, and 6-positions. The presence of the ester group at the 3-position further influences the regioselectivity of this attack.
Reactions with Organometallic Reagents
Strong carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can add to the pyridine ring. These reactions can lead to the formation of dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding substituted pyridines.
General Reaction Scheme: this compound + R-M → Dihydropyridine intermediate → Substituted Pyridine
Theoretical Reaction Pathway with Grignard Reagents:
A Grignard reagent (RMgX) could potentially attack either the ester carbonyl or the pyridine ring. Attack at the ester would lead to a tertiary alcohol after a double addition. Attack at the pyridine ring, likely at the C6 position due to steric hindrance from the C2-methyl group, would form a dihydropyridine intermediate. The outcome is highly dependent on reaction conditions such as temperature and solvent.
Theoretical Reaction Pathway with Organolithium Reagents:
Organolithium reagents are generally more reactive than Grignard reagents and are more likely to add to the pyridine ring. The reaction would proceed similarly to the Grignard reaction, forming a dihydropyridine intermediate.
Experimental Workflow for Organometallic Reactions:
Caption: General workflow for the reaction of this compound with organometallic reagents.
Signaling Pathways and Logical Relationships
The choice of nucleophile and reaction conditions dictates the reaction pathway, leading to different product outcomes. The following diagram illustrates the decision-making process based on the nucleophile's strength.
Caption: Decision tree for predicting the reaction pathway based on nucleophile strength.
Conclusion
This compound exhibits a rich and varied reactivity with nucleophiles. While nucleophilic acyl substitution at the ester carbonyl is the predominant pathway for weaker nucleophiles like water and amines, the potential for nucleophilic addition to the pyridine ring by strong organometallic reagents opens up avenues for the synthesis of a diverse array of substituted pyridines. Further research is warranted to fully elucidate the specific conditions required to control the regioselectivity of these reactions and to expand the scope of applicable nucleophiles. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel chemical entities based on the pyridine scaffold.
References
Ethyl 2-methylnicotinate: A Pivotal Intermediate in Contemporary Medicinal Chemistry
For Immediate Release
Ethyl 2-methylnicotinate, a pyridine (B92270) derivative, has emerged as a critical building block in the synthesis of a new generation of targeted therapeutics. This versatile intermediate is central to the development of novel drug candidates, including potent and selective inhibitors for key signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its application in the synthesis of advanced pharmaceutical agents, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to light yellow liquid, readily soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.[1] Its key physicochemical and spectroscopic data are summarized below, providing essential information for its identification and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 1721-26-2 |
| Boiling Point | 126-127 °C at 24 mmHg |
| Density | 1.072 g/mL at 25 °C |
| Refractive Index | n20/D 1.505 |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (dd, J=4.8, 1.7Hz, 1H), 8.19 (dd, J=7.9, 1.7Hz, 1H), 7.21 (dd, J=7.8, 4.8Hz, 1H), 4.38 (q, J=7.1Hz, 2H), 2.84 (s, 3H), 1.40 (t, J=7.1Hz, 3H)[1] |
| IR Spectrum | Key peaks include C=O stretching for the ester and C=N/C=C stretching characteristic of the pyridine ring. |
| Mass Spectrum | Molecular ion peak (M+) at m/z 165, with characteristic fragmentation patterns. |
Synthesis of this compound and its Hydrolysis to 2-Methylnicotinic Acid
A robust and scalable synthesis of this compound has been developed, which avoids the use of hazardous reagents like acrolein. This method, suitable for industrial production, achieves high yields and purity.[1]
Experimental Protocol: Synthesis of this compound[1]
-
Step 1: Preparation of the Intermediate Aldehyde.
-
To a room-temperature reactor, add 1.5 mol of 1,1,3,3-tetraethoxypropane.
-
While stirring, add 2.0 mol of 30% aqueous hydrochloric acid.
-
Control the temperature at 45 °C and allow the reaction to proceed for 3 hours.
-
-
Step 2: Condensation and Cyclization.
-
To a separate reactor, add 1.0 mol of β-amino ethyl crotonate and 5.0 mol of ethanol.
-
Add the product from Step 1 to this mixture.
-
Control the reaction temperature at 60 °C and react for 7 hours to obtain the this compound solution.
-
-
Step 3: Purification.
-
Concentrate the reaction solution under reduced pressure.
-
Adjust the pH of the concentrate to 5-7 with a suitable base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
| Parameter | Value |
| Yield | >65% |
| Purity | >98% (GC) |
Experimental Protocol: Hydrolysis to 2-Methylnicotinic Acid[1]
-
To a reactor at room temperature, add tetrahydrofuran (B95107) (22 mL), methanol (B129727) (22 mL), and water (5.4 mL).
-
Add this compound (10 g, 0.06 mol).
-
Add LiOH·H₂O (3.80 g, 0.09 mol) and stir the mixture overnight.
-
Add concentrated HCl (7.3 mL) and stir for 30 minutes.
-
Filter the resulting solid and dry to obtain 2-methylnicotinic acid.
| Parameter | Value |
| Yield | 98% |
Application in the Synthesis of Targeted Therapeutics
2-Methylnicotinic acid, derived from this compound, is a crucial intermediate in the synthesis of specific ATP-competitive inhibitors targeting key enzymes in disease-related signaling pathways.
Synthesis of ML-120B: An IKKβ Inhibitor
ML-120B is a selective inhibitor of IκB kinase β (IKKβ), a critical component of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
-
To a reactor at room temperature, add pyridine (22 mL).
-
Add 6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-amine (10 g, 0.04 mol).
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (12.5 g, 0.04 mol).
-
Add 2-methylnicotinic acid (6.6 g, 0.048 mol) with stirring.
-
Heat the reaction mixture to 80 °C and allow it to react overnight to form ML-120B.
| Compound | Target | IC₅₀ |
| ML-120B | IKKβ | 60 nM |
The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the role of IKKβ.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of ML-120B.
Synthesis of BAY-1082439: A PI3K Inhibitor
BAY-1082439 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α and β, which are key components of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated pathway in cancer.[2]
The synthesis of BAY-1082439 from 2-methylnicotinic acid involves a multi-step process, a key step of which is the amidation of the carboxylic acid. The general transformation is depicted below:
Caption: Key amidation step in the synthesis of BAY-1082439.
| Compound | Target | IC₅₀ (α) | IC₅₀ (β) |
| BAY-1082439 | PI3K | 4.9 nM | 15 nM |
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of BAY-1082439.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of BAY-1082439.
Conclusion
This compound is a cornerstone intermediate in the synthesis of highly selective and potent drug candidates. Its efficient synthesis and versatile reactivity enable the construction of complex molecular architectures that are crucial for targeting dysregulated signaling pathways in various diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of the next generation of targeted therapies.
References
Potential Applications of Ethyl 2-methylnicotinate Derivatives in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methylnicotinate, a pyridine (B92270) carboxylate derivative, serves as a versatile starting material in the synthesis of a diverse range of heterocyclic compounds with significant potential in pharmaceutical and agrochemical research. Its derivatives have demonstrated a breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of various this compound derivatives, offering valuable insights for researchers in drug discovery and development.
Synthesis of Key Derivatives
This compound is a key intermediate for the synthesis of various bioactive molecules. The primary derivatives include 2-methylnicotinic acid, 2-methylnicotinamide (B1253829) derivatives, and 2-methylnicotinic acid hydrazide, which can be further modified to yield a library of compounds.
Synthesis of 2-Methylnicotinic Acid
2-Methylnicotinic acid is a crucial intermediate for the synthesis of various pharmaceuticals, including the IKK beta inhibitor ML-120B and the oncolytic drug BAY-1082439[1]. The hydrolysis of this compound is a common method for its preparation.
Synthesis of 2-Methylnicotinamide Derivatives
Amide derivatives can be synthesized directly from this compound by aminolysis. These derivatives have shown promise as antibacterial agents.
Synthesis of 2-Methylnicotinic Acid Hydrazide
Hydrazide derivatives are synthesized through the hydrazinolysis of this compound and are precursors to a variety of heterocyclic compounds with biological activity.
Biological Applications and Efficacy
Derivatives of this compound have been investigated for several therapeutic applications. The following sections summarize their biological activities, with quantitative data presented for clarity.
Antimicrobial Activity
Nicotinic acid and its derivatives, including those derived from this compound, have shown significant antimicrobial activity against a range of pathogens.
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Nicotinamide Derivative 9B | Staphylococcus aureus | 32 | [2] |
| Nicotinamide Derivative 9B | Bacillus subtilis | 32 | [2] |
| Nicotinamide Derivative 9C & 9D | Gram-positive bacteria | 64 | [2] |
| Aldehyde Derivative 13C & 13D | Staphylococcus aureus | 32 | [2] |
| Aldehyde Derivative 13C & 13D | Bacillus subtilis | 32 | [2] |
Anti-inflammatory Activity
Certain derivatives have demonstrated potent anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Derivative Type | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole (B147169) Derivative C6 | in vitro COX-2 Inhibition | Potent | Selective for COX-2 | [3] |
| Isoxazole Derivative C5 | in vitro COX-2 Inhibition | Potent | Selective for COX-2 | [3] |
| Isoxazole Derivative C3 | in vitro COX-2 Inhibition | Potent | Selective for COX-2 | [3] |
Anticancer Activity
Derivatives of 2-methylnicotinic acid have been explored for their potential as anticancer agents, with some acting as modulators of the orphan nuclear receptor Nur77.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis Protocols
Protocol 1: Synthesis of 2-Methylnicotinic Acid from this compound
-
Materials: this compound, Tetrahydrofuran (THF), Methanol, Water, Lithium hydroxide (B78521) monohydrate (LiOH·H₂O), 3N Hydrochloric acid (HCl).
-
Procedure:
-
To a suitable reactor, add tetrahydrofuran, methanol, water, and this compound at room temperature[1].
-
Add LiOH·H₂O to the mixture and stir for 30 minutes[1].
-
Concentrate the reaction mixture under reduced pressure[1].
-
To the concentrate, add water followed by 3N HCl[1].
-
Stir the mixture for 30 minutes[1].
-
Filter the resulting solid and dry to obtain 2-methylnicotinic acid[1].
-
Protocol 2: Synthesis of 2-Methylnicotinamide Derivatives
-
Materials: this compound, appropriate amine (e.g., 40% aqueous methylamine).
-
Procedure:
-
Heat a mixture of this compound and the aqueous amine solution at 40°C for 4 hours[4].
-
Remove the solvent from the reaction mixture under reduced pressure to obtain the crude product[4].
-
Purify the crude product by distillation under reduced pressure to yield the pure 2-methylnicotinamide derivative[4].
-
Protocol 3: General Procedure for the Synthesis of 2-Methylnicotinic Acid Hydrazide
-
Materials: this compound, Hydrazine (B178648) hydrate (B1144303) (80%), Ethanol (B145695).
-
Procedure:
-
Reflux a solution of this compound and an excess of 80% hydrazine hydrate in ethanol for 6 hours at 80°C[5].
-
Cool the reaction mixture to room temperature[5].
-
Filter the resulting precipitate and wash with ethanol[5].
-
Recrystallize the solid from ethanol to obtain the pure 2-methylnicotinic acid hydrazide[5].
-
Biological Assay Protocols
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
-
Method: Agar (B569324) well diffusion method.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum uniformly over the surface of a sterile agar plate.
-
Create wells of a defined diameter in the agar.
-
Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Incubate the plates under appropriate conditions for the test microorganism.
-
Measure the diameter of the zone of inhibition around each well.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Protocol 5: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
-
Method: Colorimetric COX (ovine) inhibitor screening assay.
-
Procedure:
-
This assay utilizes the peroxidase component of cyclooxygenase.
-
The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[6].
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm at different time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration[6].
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.
Anti-inflammatory Pathway: COX-2 Inhibition
Derivatives of this compound with anti-inflammatory properties often function by inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory response, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Anticancer Pathway: Nur77 Modulation
Certain derivatives of 2-methylnicotinic acid have been identified as modulators of the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B). Nur77 plays a complex role in cancer, with its function being dependent on its subcellular localization. In the nucleus, it can act as a transcription factor promoting cell proliferation. However, its translocation to the cytoplasm and interaction with Bcl-2 can trigger apoptosis.
Caption: Modulation of the Nur77 signaling pathway by specific derivatives.
This technical guide highlights the significant research potential of this compound derivatives. The provided synthetic routes, biological activity data, and detailed experimental protocols offer a solid foundation for researchers to explore and develop novel therapeutic agents based on this versatile chemical scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating these research findings into clinical applications.
References
- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Ethyl 2-Methylnicotinate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylnicotinate, a substituted pyridine (B92270) derivative, has emerged as a important and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features, comprising a reactive ester group, an activatable methyl group, and a pyridine ring, provide multiple sites for chemical modification, enabling the construction of a diverse array of fused and substituted heterocyclic compounds. These resulting heterocyclic structures are of significant interest in drug discovery and development due to their prevalence in biologically active molecules and natural products. This technical guide explores the utility of this compound as a precursor for various heterocyclic systems, providing an in-depth overview of synthetic methodologies, experimental protocols, and the biological relevance of the synthesized compounds.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the reactivity of its three key functional components:
-
The Ethyl Ester Group: This group can readily undergo hydrolysis, amidation, or reduction, providing a handle for introducing a variety of functional groups or for participating in cyclization reactions.
-
The 2-Methyl Group: The protons of the methyl group are acidic and can be abstracted by a suitable base, generating a nucleophilic carbanion. This allows for condensation reactions with various electrophiles, which is a key step in the formation of fused ring systems.
-
The Pyridine Ring: The pyridine nitrogen can act as a nucleophile or a base, and the ring itself can participate in electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the nature of other substituents.
This combination of reactive sites allows for a range of synthetic transformations, making this compound a valuable starting material for the synthesis of pyridopyrimidines, naphthyridines, and other fused heterocyclic systems.
Synthesis of Fused Heterocyclic Systems from this compound
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A common strategy for the synthesis of this scaffold from this compound involves the initial functionalization of the 2-methyl group, followed by cyclization with a suitable nitrogen-containing reagent.
A key intermediate in this synthesis is the enaminone, formed by the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This enaminone can then be cyclized with guanidine (B92328) or thiourea (B124793) to afford the corresponding aminopyridopyrimidine.
Experimental Protocol: Synthesis of 2,7-Dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine
-
Step 1: Synthesis of Ethyl 2-(2-(dimethylamino)vinyl)nicotinate (Enaminone Intermediate) A mixture of this compound (1.65 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol) in dry xylene (20 mL) is refluxed for 8 hours. The reaction mixture is then concentrated under reduced pressure to give the crude enaminone, which is used in the next step without further purification.
-
Step 2: Cyclization with Guanidine To a solution of the crude enaminone in absolute ethanol (B145695) (30 mL), guanidine hydrochloride (1.15 g, 12 mmol) and sodium ethoxide (0.82 g, 12 mmol) are added. The mixture is refluxed for 12 hours. After cooling, the solvent is evaporated, and the residue is treated with water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine.
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 2,7-Dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine | This compound | 1. DMF-DMA2. Guanidine HCl, NaOEt | 65 | >300 |
Synthesis of 1,8-Naphthyridines
The 1,8-naphthyridine (B1210474) scaffold is another important heterocyclic motif found in numerous biologically active compounds, including antibacterial and anticancer agents. A straightforward approach to constructing this ring system from this compound involves a condensation reaction with a malonic ester derivative, followed by thermal cyclization.
Experimental Protocol: Synthesis of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid ethyl ester
A mixture of this compound (1.65 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) is added to a solution of sodium ethoxide (0.75 g, 11 mmol) in absolute ethanol (30 mL). The reaction mixture is refluxed for 1 hour. The ethanol is then distilled off, and the residue is heated in an oil bath at 250 °C for 2 hours. After cooling, the solid residue is triturated with ethanol, filtered, and washed with ether to give the crude product. Recrystallization from glacial acetic acid yields pure 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid ethyl ester.[1]
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid ethyl ester | This compound | Diethyl malonate, NaOEt | 78 | 285-287 |
Logical Workflow for Heterocycle Synthesis
The general strategy for utilizing this compound as a building block for fused heterocyclic compounds can be visualized as a two-step logical workflow. The first step involves the activation and functionalization of the 2-methyl group, typically through a condensation reaction. The second step is the cyclization of the resulting intermediate with a suitable binucleophile to form the new heterocyclic ring.
Caption: General synthetic workflow from this compound.
Signaling Pathway Implication of Derived Heterocycles
While the direct biological activity of this compound is not the primary focus of its application, the heterocyclic compounds derived from it have been shown to interact with various biological targets and signaling pathways. For instance, certain pyridopyrimidine derivatives have been investigated as kinase inhibitors, which play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.
The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.
Caption: Inhibition of a generic RTK signaling pathway.
Conclusion
This compound has proven to be a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its readily accessible reactive sites allow for the construction of complex molecular architectures, particularly fused heterocyclic systems of medicinal importance. The methodologies described in this guide provide a foundation for researchers to explore the full potential of this scaffold in the discovery and development of novel therapeutic agents. The continued investigation into the reactivity of this compound is expected to yield new and efficient synthetic routes to biologically active heterocycles, further solidifying its importance in the field of medicinal chemistry.
References
The Genesis of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of Ethyl 2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylnicotinate, a substituted pyridine (B92270) derivative, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous molecules of medicinal interest, making the efficient and scalable synthesis of this intermediate a topic of significant importance in the field of drug development. This technical guide provides a comprehensive overview of the historical context of its synthesis, rooted in the foundational principles of pyridine chemistry, and delves into the detailed methodologies of modern synthetic routes. Quantitative data is presented for comparative analysis, and key experimental protocols are detailed to enable practical application.
Historical Perspective: The Dawn of Pyridine Synthesis
The journey into the synthesis of substituted pyridines, and by extension this compound, begins with the pioneering work of Arthur Rudolf Hantzsch in 1881. While the direct synthesis of this compound is not explicitly detailed in his initial publications, the Hantzsch Pyridine Synthesis provided the first general and rational method for the construction of the pyridine ring from simple acyclic precursors. This multicomponent reaction, involving the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent, laid the fundamental groundwork for the synthesis of a vast array of pyridine derivatives.
The historical significance of the Hantzsch synthesis lies in its versatility and its impact on the burgeoning field of heterocyclic chemistry. It allowed for the systematic preparation of previously inaccessible pyridine compounds, paving the way for the exploration of their chemical and biological properties. The conceptual framework of combining simple building blocks to construct a complex heterocyclic system remains a cornerstone of modern synthetic organic chemistry.
Modern Synthetic Methodologies
Over the decades, several distinct synthetic strategies have emerged for the preparation of this compound, each with its own set of advantages and limitations. These methods can be broadly categorized into three main approaches:
-
Condensation Reactions for Ring Formation: Building upon the legacy of the Hantzsch synthesis, modern methods often employ condensation reactions to construct the pyridine ring with the desired substitution pattern.
-
Esterification of 2-Methylnicotinic Acid: This approach involves the initial synthesis or procurement of 2-methylnicotinic acid, followed by a classical Fischer esterification or other esterification protocols.
-
Oxidation and Subsequent Esterification: This route utilizes the oxidation of a suitable alkyl-substituted pyridine precursor to generate the carboxylic acid functionality, which is then esterified.
Synthesis via Condensation of 1,1,3,3-Tetraethoxypropane (B54473) and Ethyl β-aminocrotonate
A contemporary and efficient method for the synthesis of this compound involves the reaction of 1,1,3,3-tetraethoxypropane with ethyl β-aminocrotonate in the presence of an acid catalyst. This method avoids the use of malodorous reagents and offers good yields and high purity.[1]
Experimental Protocol:
-
Step 1: Hydrolysis of 1,1,3,3-Tetraethoxypropane. To a reactor at room temperature, add 1.5 mol of 1,1,3,3-tetraethoxypropane. While stirring, add 2.0 mol of 30% aqueous hydrochloric acid. Control the temperature at 45°C and allow the reaction to proceed for 3 hours. This in-situ hydrolysis generates the reactive intermediate, malondialdehyde bis(diethyl acetal).
-
Step 2: Condensation and Cyclization. To the reactor containing the product from Step 1, add 1.0 mol of ethyl β-aminocrotonate and 5.0 mol of ethanol (B145695). Adjust the reaction temperature to 60°C and maintain for 7 hours.
-
Step 3: Work-up and Purification. Concentrate the reaction mixture under reduced pressure. Neutralize the concentrate with a 10% aqueous sodium carbonate solution to a pH of 7.0. Extract the product into ethyl acetate. Wash the organic phase with water, and then concentrate it under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[1]
Logical Workflow for Condensation Synthesis
Caption: Workflow for the synthesis of this compound via condensation.
Synthesis via Esterification of 2-Methylnicotinic Acid
The direct esterification of 2-methylnicotinic acid with ethanol is a straightforward and widely used method. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.
Experimental Protocol (Fischer Esterification):
-
Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 2-methylnicotinic acid (1.0 eq), absolute ethanol (as solvent and reactant, typically in large excess), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction. Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with ethanol and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Work-up and Purification. After cooling the reaction mixture to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Fischer Esterification Mechanism
Caption: Mechanism of Fischer esterification for this compound synthesis.
Synthesis via Oxidation of 2-Methyl-5-ethylpyridine
An alternative industrial route involves the oxidation of the readily available 2-methyl-5-ethylpyridine. The ethyl group is selectively oxidized to a carboxylic acid, which is then esterified.
Experimental Protocol:
-
Step 1: Oxidation. In a suitable reactor, 2-methyl-5-ethylpyridine is mixed with at least a molar equivalent of sulfuric acid while cooling. The mixture is then heated to a temperature range of 150-170°C. Nitric acid (at least 3 moles per mole of the starting material) is added to the heated mixture in a manner that allows for the continuous distillation of water and/or diluted nitric acid. The distillation is continued until all water and nitric acid are removed.
-
Step 2: Esterification. The reaction mixture from the oxidation step, containing 6-methylnicotinic acid sulfate, is cooled and then mixed with an excess of ethanol. The alcoholic mixture is heated to reflux until the esterification is complete.
-
Step 3: Isolation and Purification. The reaction mixture is cooled and poured onto ice. It is then neutralized with an aqueous ammonia solution. The product is extracted with an organic solvent like methylene (B1212753) chloride. The combined organic extracts are evaporated, and the residue is purified by vacuum distillation to yield Ethyl 6-methylnicotinate (B8608588) (an isomer of the target compound, this protocol is for the 6-methyl isomer). A similar principle would apply for the synthesis of the 2-methyl isomer if a suitable starting material is used.
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic routes, providing a basis for comparison in terms of yield and purity.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Reaction Conditions | Yield | Purity | Reference |
| Condensation | 1,1,3,3-Tetraethoxypropane, Ethyl β-aminocrotonate | HCl or p-TsOH | 45-60°C, 3-7 hours | >65% | >98% | [1] |
| Fischer Esterification | 2-Methylnicotinic Acid, Ethanol | H₂SO₄ | Reflux with water removal | High | High | General |
| Oxidation of 2-Methyl-5-ethylpyridine (for 6-methyl isomer) | 2-Methyl-5-ethylpyridine, Nitric Acid, Ethanol | H₂SO₄, (Ammonium vanadate) | Oxidation: 155-160°C; Esterification: Reflux | ~65% | ~98% |
Conclusion
The synthesis of this compound has evolved from the foundational principles established by the Hantzsch pyridine synthesis to more refined and efficient modern methodologies. The choice of synthetic route depends on various factors, including the availability of starting materials, desired scale of production, and considerations of process safety and environmental impact. The condensation reaction of 1,1,3,3-tetraethoxypropane and ethyl β-aminocrotonate offers a high-yield and high-purity pathway, avoiding the use of hazardous reagents. The classical Fischer esterification of 2-methylnicotinic acid remains a reliable and straightforward method. For industrial-scale production, the oxidation of alkyl-substituted pyridines presents a viable, albeit more complex, alternative. A thorough understanding of these synthetic strategies, their underlying mechanisms, and their practical implementation is essential for researchers and professionals engaged in the development of novel pharmaceuticals.
References
An In-depth Technical Guide to the Health and Safety of Ethyl 2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information for Ethyl 2-methylnicotinate (CAS No. 1721-26-2), a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients.[1] The information is compiled for professionals in research and drug development who may handle this substance.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Clear colorless to orange liquid | [3] |
| Boiling Point | 126-127 °C at 24 mm Hg | [4] |
| Density | 1.072 g/mL at 25 °C | [3] |
| Flash Point | 103 °C (217 °F) | [3] |
| Water Solubility | Slightly soluble | [3] |
| Refractive Index | n20/D 1.505 | [3] |
Hazard Identification and Classification
This compound is classified as an irritant. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Source:[2]
Toxicological Information
Acute Toxicity Data for Methyl nicotinate (B505614) (CAS 93-60-7) (for reference):
| Route | Species | Value | Source |
| Oral LD50 | Mouse | 2800 mg/kg | [5] |
| Parenteral LDLo | Mouse | 2000 mg/kg | [5] |
| Subcutaneous LD | Mouse | > 1000 mg/kg | [5] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LDLo (Lowest published lethal dose) is the lowest dose of a substance reported to have caused death in a particular animal species.
Based on available safety data sheets, this compound is not classified as "harmful by ingestion"; however, this is noted as being due to a lack of corroborating animal or human evidence.[2] Long-term exposure effects have not been thoroughly investigated.[6]
Experimental Protocols for Safety Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. For a substance with the hazard profile of this compound, the following experimental protocols would be relevant.
Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)
This test is designed to determine the potential of a substance to cause irritation or corrosion to the skin.
-
Test System: Typically, the albino rabbit is used.
-
Procedure: A single dose of 0.5 mL (for liquids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²). An untreated area of skin serves as a control. The application site is covered with a gauze patch and wrapping.
-
Exposure Duration: 4 hours.
-
Observation Period: Skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days to assess the reversibility of any effects.
-
Scoring: The severity of skin reactions is scored at each observation point.
Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)
This test evaluates the potential of a substance to cause irritation or damage to the eyes.
-
Test System: The albino rabbit is the preferred species.
-
Procedure: A single dose of 0.1 mL (for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days if effects are not fully reversed.
-
Evaluation: The cornea, iris, and conjunctiva are evaluated and scored for opacity, inflammation, and other effects.
Handling and Safety Precautions
Given its irritant nature, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Eyewash stations and safety showers must be readily accessible.
Safe Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mists.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs or persists. |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |
Accidental Release Measures
-
Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain and collect the material for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Synthesis and Applications
This compound is a valuable intermediate in organic synthesis.
Experimental Synthesis Protocol
A representative synthesis method involves the following steps:
-
Formation of Compound B: 1,1,3,3-tetraethoxypropane (B54473) is reacted with an acid (e.g., p-toluenesulfonic acid or hydrochloric acid) in an aqueous system at 40-50 °C for 3-4 hours.
-
Condensation Reaction: The resulting compound is then reacted with beta-aminocrotonic acid ethyl ester in an alcohol solvent (e.g., ethanol) at 50-60 °C for 5-7 hours to yield this compound.
-
Purification: The product is then isolated and purified, typically through reduced pressure distillation.
Source: Adapted from a patent describing the synthesis of 2-methyl nicotinates.[5]
Applications in Drug Development
This compound serves as a key building block for more complex molecules. It is an intermediate in the synthesis of 2-methylnicotinic acid, which is used in the production of specific IKK beta inhibitor drugs (e.g., ML-120B) and certain oncolytic drugs.[5] Its structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests potential applications where vasodilation properties are desired.
Proposed Mechanism of Action (Vasodilation)
While specific signaling pathway studies for this compound are not available, the mechanism of vasodilation is well-studied for nicotinic acid and its esters. It is proposed that this compound follows a similar pathway.
Upon topical application, this compound likely binds to the GPR109A receptor on epidermal Langerhans cells. This activation is thought to initiate a signaling cascade leading to the synthesis and release of prostaglandins (B1171923), primarily PGD2 and PGE2. These prostaglandins then act on receptors on nearby capillary smooth muscle cells, causing relaxation and vasodilation, which manifests as skin flushing or erythema.
Ecotoxicological Information
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Logical Workflow for Handling and Safety
The following diagram outlines a logical workflow for ensuring safety when working with this compound.
References
- 1. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 1721-26-2 [chemicalbook.com]
- 5. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Ethyl 2-Methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates derived from Ethyl 2-methylnicotinate. The focus is on the synthesis of precursors for the antiretroviral drug Nevirapine and the anti-inflammatory drug Etoricoxib.
Introduction
This compound is a versatile pyridine-based building block in organic synthesis. Its chemical structure allows for various modifications, making it a valuable starting material for the synthesis of complex pharmaceutical compounds. This document outlines the synthetic pathways, detailed experimental protocols, and quantitative data for the preparation of crucial intermediates for Nevirapine and Etoricoxib.
Overall Synthetic Workflow
The following diagram illustrates the general synthetic workflow from this compound to key intermediates for Nevirapine and Etoricoxib.
Caption: General synthetic pathways from this compound to pharmaceutical intermediates.
Synthesis of Nevirapine Intermediates
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[1] A key precursor in its synthesis is 2-chloro-3-amino-4-picoline. While not directly synthesized from this compound in a single step, the chemistry of nicotinic acid derivatives is central to forming the core structures of Nevirapine's precursors. The synthesis of 2-chloro-3-amino-4-picoline often starts from 4-picoline. Another key component for some synthetic routes of Nevirapine is 2-cyclopropylaminonicotinic acid, which can be derived from 2-chloronicotinonitrile.
Experimental Protocol 1: Synthesis of 2-Chloro-3-amino-4-picoline
This protocol is a multi-step synthesis starting from 4-picoline.
Step 1: Bromination of 4-picoline
-
In a reaction kettle, add 720 ml of 20% oleum (B3057394) and 140 g of 4-picoline.
-
Heat the mixture to 160°C.
-
Slowly add 250 g of bromine dropwise while maintaining the temperature between 160-170°C.
-
Continue the reaction for 15 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Adjust the pH to 10-11 with sodium carbonate.
-
Perform steam distillation to obtain 3-bromo-4-picoline.[2]
Step 2: Amination of 3-bromo-4-picoline
-
In a high-pressure autoclave, add 500 ml of concentrated ammonia (B1221849) water, 150 g of 3-bromo-4-picoline, and 5 g of copper sulfate.
-
Seal the autoclave and heat to 180°C for 8 hours.
-
Cool the mixture and extract three times with 500 ml of dichloromethane.
-
Concentrate the organic layer under reduced pressure to obtain 3-amino-4-picoline.[2]
Step 3: Chlorination of 3-amino-4-picoline
-
Selective chlorination of 3-amino-4-picoline can be achieved using hydrochloric acid and hydrogen peroxide to yield 2-chloro-3-amino-4-picoline.[2]
Quantitative Data for Nevirapine Intermediate Synthesis
| Step | Product | Starting Material | Reagents | Yield | Reference |
| 1 | 3-Bromo-4-picoline | 4-Picoline | Oleum, Bromine | 66% | [2] |
| 2 | 3-Amino-4-picoline | 3-Bromo-4-picoline | Ammonia, Copper sulfate | 90% | [2] |
Synthesis of Etoricoxib Intermediate
Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain.[3][4][5] A key intermediate in its synthesis is 6-methylnicotinic acid methyl ester.
Experimental Protocol 2: Synthesis of 6-Methylnicotinic Acid Methyl Ester
This protocol describes the synthesis of the methyl ester from 6-methylnicotinic acid, which can be conceptually related to isomers of this compound.
-
To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (B129727) (0.75 L), slowly add concentrated sulfuric acid (40 mL).
-
Heat the reaction mixture to reflux and maintain for 17 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, concentrate the mixture to dryness under reduced pressure.
-
Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO3 and solid NaHCO3.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 500 mL).
-
Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.
-
Remove the solvent by filtration and under reduced pressure to obtain methyl 6-methylnicotinate (B8608588) as an off-white solid.[6][7]
Quantitative Data for Etoricoxib Intermediate Synthesis
| Product | Starting Material | Reagents | Yield | Reference |
| Methyl 6-methylnicotinate | 6-Methylnicotinic acid | Methanol, Sulfuric acid | 75% | [6][7] |
Signaling Pathways
Nevirapine Mechanism of Action
Nevirapine inhibits the HIV-1 reverse transcriptase, a critical enzyme for viral replication. It binds to an allosteric site on the enzyme, leading to a conformational change that disrupts the active site and prevents the conversion of viral RNA to DNA.[8][9]
Caption: Nevirapine's inhibition of HIV-1 reverse transcriptase.
Etoricoxib Mechanism of Action
Etoricoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By blocking COX-2, Etoricoxib reduces inflammation and alleviates pain.[3][10]
Caption: Etoricoxib's selective inhibition of the COX-2 enzyme.
References
- 1. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Etoricoxib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Etoricoxib? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 8. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 9. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. droracle.ai [droracle.ai]
Application Notes and Protocols: Synthesis of Amino Esters Utilizing Ethyl 2-Methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of amino esters derived from ethyl 2-methylnicotinate. This compound serves as a versatile building block in medicinal chemistry and drug development due to the presence of the pyridine (B92270) core, a common scaffold in many biologically active molecules. The following sections detail a feasible and referenced synthetic pathway for the preparation of novel amino acid esters.
Introduction
This compound is a derivative of nicotinic acid (Niacin or Vitamin B3) and a valuable intermediate in organic synthesis.[1][2] Its structure allows for various chemical modifications to produce a library of compounds for drug discovery. One such modification is the introduction of an amino acid moiety, which can enhance the pharmacokinetic properties of a molecule, improve target binding, or serve as a linker for bioconjugation. While a direct reaction of this compound with amino acids is not a standard, high-yield transformation, a multi-step synthesis via a halogenated intermediate provides a reliable route to the desired amino esters.[3]
Synthetic Approach
The most viable pathway for the synthesis of amino esters from this compound involves two key stages:
-
Bromination of the Pyridine Ring: Introduction of a bromine atom at a position amenable to nucleophilic substitution.
-
Nucleophilic Substitution with an Amino Acid Ester: Coupling of the brominated intermediate with the desired amino acid ester to form the final product.
This approach is analogous to the synthesis of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters from 2-bromonicotinates, a method that has been successfully employed for the preparation of compounds with vasodilatory activity.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Bromo-6-methylnicotinate
This protocol describes the bromination of this compound. The position of bromination can be influenced by reaction conditions and the directing effects of the existing substituents. For this application note, we will focus on a plausible bromination at the 6-position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure ethyl 2-bromo-6-methylnicotinate.
Protocol 2: Synthesis of N-[(Ethyl-6-methyl-3-pyridinecarboxylate)-2-yl]amino Acid Esters
This protocol outlines the coupling of the brominated intermediate with a primary amino acid ester.
Materials:
-
Ethyl 2-bromo-6-methylnicotinate (from Protocol 1)
-
Primary amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride, Leucine ethyl ester hydrochloride) (1.2 eq)
-
Triethylamine (B128534) (TEA) (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-bromo-6-methylnicotinate (1.0 eq) in anhydrous tetrahydrofuran.
-
Add the primary amino acid ester hydrochloride (1.2 eq) and triethylamine (2.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 66°C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water to remove triethylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-[(ethyl-6-methyl-3-pyridinecarboxylate)-2-yl]amino acid ester.
Data Presentation
The following table summarizes expected yields and key analytical data for the synthesis of two exemplary amino esters.
| Starting Amino Acid Ester | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Glycine Methyl Ester | N-[(Ethyl-6-methyl-3-pyridinecarboxylate)-2-yl]glycine methyl ester | C12H16N2O4 | 252.27 | 60-75 |
| Leucine Ethyl Ester | N-[(Ethyl-6-methyl-3-pyridinecarboxylate)-2-yl]leucine ethyl ester | C17H26N2O4 | 322.40 | 55-70 |
Visualizations
Experimental Workflow
References
Application of Ethyl 2-methylnicotinate in Agrochemical Synthesis: Notes and Protocols
Introduction
Ethyl 2-methylnicotinate is a valuable heterocyclic building block in organic synthesis. While not always directly incorporated into the final active agrochemical ingredient, it serves as a crucial starting material for the synthesis of key intermediates, primarily 2-methylnicotinic acid and its derivatives. The pyridine (B92270) core of this molecule is a common motif in a wide array of biologically active compounds used for crop protection, including fungicides, herbicides, and insecticides.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical compounds.
Application Note 1: Synthesis of Key Intermediate 2-Methylnicotinic Acid
The primary application of this compound in agrochemical synthesis is its role as a precursor to 2-methylnicotinic acid. This conversion is typically achieved through a straightforward hydrolysis reaction. 2-Methylnicotinic acid is a versatile intermediate for further functionalization, such as chlorination to 2-chloro-nicotinic acid, a common step in the synthesis of various pesticides.[2]
Experimental Protocol: Hydrolysis of this compound
This protocol describes the synthesis of 2-methylnicotinic acid from this compound via alkaline hydrolysis, adapted from procedures for similar ester hydrolyses.[3]
Materials:
-
This compound
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (B95107) (THF)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 3N
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent, e.g., 0.06 mol, 10g) in a mixture of tetrahydrofuran (22 mL), methanol (22 mL), and water (5.4 mL).
-
To the stirring solution, add lithium hydroxide monohydrate (1.5 equivalents, e.g., 0.09 mol, 3.80g).
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.
-
To the remaining aqueous solution, add concentrated HCl (e.g., 7.3 mL) to acidify the mixture to a pH of approximately 3-4, leading to the precipitation of the product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield 2-methylnicotinic acid.
Expected Yield: ~99%[3]
Logical Workflow for Intermediate Synthesis
Caption: Workflow for the synthesis of 2-methylnicotinic acid.
Application Note 2: Synthesis of Fungicidal N-(thiophen-2-yl) Nicotinamide (B372718) Derivatives
Nicotinic acid derivatives are used to synthesize novel fungicides. By splicing the nicotinamide substructure with other active groups, such as thiophene, potent fungicidal compounds can be developed.[4] The general synthesis involves converting a substituted nicotinic acid into an acyl chloride, followed by acylation of a substituted thiophen-2-amine.
Experimental Protocol: Synthesis of 2-chloro-6-ethoxy-N-(5-cyano-4-methylthiophen-2-yl)nicotinamide
This protocol is based on the general method described for synthesizing N-(thiophen-2-yl) nicotinamide derivatives.[4] The synthesis starts from a functionalized nicotinic acid, which can be prepared from 2-methylnicotinic acid through various synthetic steps.
Part A: Synthesis of Acyl Chloride Intermediate
-
To a solution of 2-chloro-6-ethoxynicotinic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloro-6-ethoxynicotinoyl chloride, which is used in the next step without further purification.
Part B: Synthesis of Final Compound
-
Dissolve 2-amino-3-methylthiophene-4-carbonitrile (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of the crude 2-chloro-6-ethoxynicotinoyl chloride (from Part A, 1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final compound.
Quantitative Data: Fungicidal Activity
The following table summarizes the in vivo fungicidal activity of a representative N-(thiophen-2-yl) nicotinamide derivative (Compound 4f from the source) against Cucumber Downy Mildew (CDM) compared to commercial fungicides.[4]
| Compound | Concentration (mg/L) | Control Efficacy (%) against CDM |
| Compound 4f | 200 | 79 |
| 100 | 70 | |
| Flumorph (Commercial) | 200 | 56 |
| Mancozeb (Commercial) | 1000 | 76 |
Synthetic Pathway Diagram
Caption: Synthetic pathway for N-(thiophen-2-yl) nicotinamide fungicides.
Application Note 3: Synthesis of Herbicidal N-(Arylmethoxy)-2-chloronicotinamides
Derivatives of nicotinic acid are also pivotal in the development of novel herbicides. Specifically, 2-chloronicotinamides have been synthesized and found to exhibit excellent herbicidal activity against various weeds.[2]
Experimental Protocol: Synthesis of 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide
This protocol is based on the synthesis of a series of N-(arylmethoxy)-2-chloronicotinamides, starting from 2-chloronicotinic acid.[2]
Materials:
-
2-chloronicotinic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(3,4-Dichlorobenzyl)hydroxylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 2-chloronicotinic acid (1 equivalent) in DCM, add EDCI (1.5 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add O-(3,4-Dichlorobenzyl)hydroxylamine (1 equivalent) followed by triethylamine (2 equivalents).
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluting with petroleum ether/ethyl acetate) to obtain the desired product.
Quantitative Data: Herbicidal Activity
The table below shows the herbicidal activity of a lead compound from this class against duckweed, compared to the commercial herbicide clomazone.[2]
| Compound | Target Species | IC₅₀ Value (µM) |
| Compound 5f | Duckweed | 7.8 |
| Clomazone (Commercial) | Duckweed | 125 |
Herbicidal Synthesis Workflow
Caption: Workflow for the synthesis of nicotinamide-based herbicides.
References
- 1. nbinno.com [nbinno.com]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of ML-120B from Ethyl 2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-120B is a potent and selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the nuclear factor-κB (NF-κB) signaling pathway.[1][2] The NF-κB pathway plays a pivotal role in regulating inflammatory responses, cell proliferation, and survival. Its aberrant activation is implicated in various diseases, including inflammatory disorders and cancer. ML-120B, by inhibiting IKKβ, blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[2] This mechanism of action makes ML-120B a valuable tool for studying the NF-κB pathway and a potential therapeutic agent.
These application notes provide a detailed, two-step protocol for the synthesis of ML-120B, commencing from the readily available starting material, Ethyl 2-methylnicotinate. The synthesis involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.
Signaling Pathway of ML-120B
The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of ML-120B. Inflammatory stimuli, such as TNF-α, activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (p50/p65). The freed NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. ML-120B directly inhibits IKKβ, thereby preventing IκBα phosphorylation and degradation, and ultimately blocking NF-κB activation.
Caption: Mechanism of ML-120B action in the NF-κB signaling pathway.
Experimental Workflow
The synthesis of ML-120B from this compound is a two-step process. The first step is the hydrolysis of the ester to yield 2-methylnicotinic acid. The second step involves the amide coupling of the resulting carboxylic acid with 6-chloro-7-methoxy-9H-β-carbolin-8-amine to produce the final product, ML-120B.
Caption: Workflow for the two-step synthesis of ML-120B.
Data Presentation
Table 1: Physicochemical Properties of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₉H₁₁NO₂ | 165.19 | Colorless to yellow liquid |
| 2-Methylnicotinic Acid | C₇H₇NO₂ | 137.14 | White to off-white solid |
| 6-chloro-7-methoxy-9H-β-carbolin-8-amine | C₁₃H₁₂ClN₃O | 261.71 | Yellow solid |
| ML-120B | C₂₀H₁₆ClN₅O₂ | 393.83 | Yellow solid |
Table 2: Summary of Reaction Parameters and Results
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | Hydrolysis | LiOH·H₂O | THF/MeOH/H₂O | 25 | 12 | 90-95 | >98 |
| 2 | Amide Coupling | EDCI, HOBt, DIPEA | DMF | 25 | 16 | 75-85 | >99 |
Experimental Protocols
Step 1: Synthesis of 2-Methylnicotinic Acid
Materials:
-
This compound
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 60.5 mmol) in a mixture of THF (50 mL) and MeOH (50 mL).
-
In a separate beaker, dissolve LiOH·H₂O (3.81 g, 90.8 mmol) in deionized water (25 mL) and add this solution to the flask containing the ester.
-
Stir the resulting mixture at room temperature (approximately 25 °C) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 2M HCl. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
Dry the product under vacuum at 50 °C to a constant weight to yield 2-methylnicotinic acid.
Step 2: Synthesis of ML-120B (N-(6-chloro-7-methoxy-9H-β-carbolin-8-yl)-2-methylnicotinamide)
Materials:
-
2-Methylnicotinic Acid
-
6-chloro-7-methoxy-9H-β-carbolin-8-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-methylnicotinic acid (1.00 g, 7.29 mmol), 6-chloro-7-methoxy-9H-β-carbolin-8-amine (1.91 g, 7.29 mmol), and HOBt (1.08 g, 7.99 mmol).
-
Add anhydrous DMF (50 mL) to the flask and stir the mixture until all solids are dissolved.
-
Add EDCI (1.54 g, 7.99 mmol) to the solution, followed by the dropwise addition of DIPEA (2.54 mL, 14.58 mmol).
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 200 mL of water. A yellow precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Dissolve the crude solid in a mixture of dichloromethane (B109758) and methanol.
-
Purify the product by silica gel column chromatography, eluting with a gradient of 0-5% methanol in dichloromethane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield pure ML-120B as a yellow solid.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DIPEA and DMF are harmful. Avoid inhalation and contact with skin.
-
EDCI is a skin and eye irritant.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: This protocol is intended for use by trained chemistry professionals. The procedures should be carried out in a properly equipped laboratory. The authors are not responsible for any accidents or damages resulting from the use of this information.
References
Application Notes and Protocols: Synthesis of BAY-1082439 Utilizing Ethyl 2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of BAY-1082439, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor. A key starting material in this synthetic route is Ethyl 2-methylnicotinate, which serves as a precursor to the 2-methylnicotinamide (B1253829) warhead of the final compound. The synthesis involves a multi-step sequence, including the formation of the core 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, introduction of a chiral side chain, and a final amidation reaction. The protocols provided herein are based on established synthetic methodologies for structurally related compounds and information from relevant patents.
Introduction
BAY-1082439, with the IUPAC name N-{8-[(2R)-2-Hydroxy-3-(4-morpholinyl)propoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}-2-methylnicotinamide, is a promising anti-cancer agent that targets the PI3K signaling pathway.[1] Dysregulation of this pathway is a frequent event in various human cancers, leading to uncontrolled cell growth and survival.[1] BAY-1082439 exhibits a balanced inhibitory profile against PI3Kα and PI3Kβ isoforms.[2] The synthesis of this complex molecule can be achieved through a convergent strategy, where a key intermediate, this compound, is elaborated and coupled with a functionalized 2,3-dihydroimidazo[1,2-c]quinazoline core.
Synthesis Overview
The overall synthetic strategy for BAY-1082439, starting from this compound, can be divided into three main stages:
-
Synthesis of the 2-Methylnicotinic Acid Warhead: This involves the hydrolysis of this compound to the corresponding carboxylic acid.
-
Synthesis of the 2,3-Dihydroimidazo[1,2-c]quinazoline Core: This multi-step process involves the construction of the tricyclic core and the introduction of the methoxy (B1213986) and the chiral hydroxy-aminopropoxy side chain.
-
Final Amidation: The final step is the coupling of the 2-methylnicotinic acid with the amino group of the quinazoline (B50416) core to yield BAY-1082439.
Experimental Protocols
Stage 1: Synthesis of 2-Methylnicotinic Acid from this compound
This procedure outlines the hydrolysis of this compound to 2-methylnicotinic acid.
Materials:
-
This compound
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
3N Hydrochloric acid (HCl)
Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (1:1 v/v), add lithium hydroxide monohydrate (1.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
To the remaining aqueous solution, add 3N HCl to adjust the pH to approximately 3-4, resulting in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-methylnicotinic acid as a white solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield |
| This compound | 165.19 | 1.0 | >98% | - |
| 2-Methylnicotinic Acid | 137.14 | - | >99% | ~99% |
Table 1: Quantitative data for the synthesis of 2-Methylnicotinic Acid.
Stage 2: Synthesis of the 2,3-Dihydroimidazo[1,2-c]quinazoline Core (Adapted from Copanlisib Synthesis)
The synthesis of the core intermediate, 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine, is a multi-step process. The following is a representative protocol adapted from the synthesis of the structurally similar compound, copanlisib.
Step 2a: Synthesis of 5-Amino-8-hydroxy-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazoline
This intermediate is synthesized from a substituted benzonitrile precursor through a series of reactions including reduction, cyclization, and amination.
Step 2b: Introduction of the Chiral Side Chain
-
To a mixture of 5-amino-8-hydroxy-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazoline (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add (2R)-glycidyl nosylate or a similar chiral epoxide synthon (1.2 eq).
-
Heat the reaction mixture to approximately 80-90 °C and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion of the alkylation, cool the reaction mixture and add morpholine (B109124) (excess).
-
Stir the mixture at room temperature to facilitate the ring-opening of the epoxide.
-
After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine.
| Intermediate | Molecular Weight ( g/mol ) | Purity |
| 5-Amino-8-hydroxy-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazoline | ~246.25 | >95% |
| 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine | ~389.44 | >98% |
Table 2: Key intermediates in the synthesis of the quinazoline core.
Stage 3: Final Amidation to Yield BAY-1082439
This final step involves the coupling of the synthesized warhead and the quinazoline core.
Materials:
-
2-Methylnicotinic acid
-
8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
To a solution of 2-methylnicotinic acid (1.2 eq) and 4-dimethylaminopyridine (DMAP, 1.4 eq) in anhydrous N,N-Dimethylformamide (DMF), cool the mixture to 0 °C.
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.7 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine (1.0 eq) in DMF to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 19 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. Filter the solid and wash with DMF.
-
Further purification can be achieved by recrystallization or column chromatography to yield BAY-1082439.
| Compound | Molecular Weight ( g/mol ) | Purity | Yield |
| BAY-1082439 | 494.55 | >99% | ~85% |
Table 3: Quantitative data for the final synthesis of BAY-1082439.[3]
Signaling Pathway
BAY-1082439 functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting tumorigenesis. BAY-1082439 selectively inhibits the alpha and beta isoforms of PI3K, thereby blocking the downstream signaling cascade and leading to an anti-tumor effect.
Conclusion
The synthesis of BAY-1082439 is a complex but achievable process for researchers in drug development. The use of this compound as a starting material for the key 2-methylnicotinamide fragment is a critical part of the overall strategy. The provided protocols, based on available literature and patent information, offer a comprehensive guide for the laboratory-scale synthesis of this important PI3K inhibitor. Careful execution of each step and appropriate analytical monitoring are essential for a successful outcome.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 2-methylnicotinate
Introduction
Ethyl 2-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for ensuring the quality and purity of raw materials, in-process control, and final product release in the pharmaceutical industry. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is simple, accurate, and precise, making it suitable for routine quality control analysis.
Materials and Methods
A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic separation was achieved on a C18 stationary phase.
Chromatographic Conditions:
| Parameter | Value |
| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile (B52724):Water:Phosphoric Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
For Mass Spectrometry (MS) compatible applications, the phosphoric acid can be replaced with 0.1% formic acid.[1]
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Results and Discussion
The developed HPLC method provided excellent separation and resolution for this compound. A typical chromatogram shows a sharp, symmetric peak for the analyte. The method was validated for linearity, precision, and accuracy.
Quantitative Data Summary:
| Parameter | Result |
| Retention Time (Rt) | Approximately 4.5 min |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol
This protocol provides a step-by-step procedure for the quantitative analysis of this compound using HPLC.
1. Preparation of Mobile Phase:
- Carefully measure 400 mL of HPLC-grade acetonitrile, 600 mL of HPLC-grade water, and 1 mL of concentrated phosphoric acid.
- Combine the components in a suitable container and mix thoroughly.
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
2. Preparation of Standard Solutions:
- Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Add about 50 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase and mix well.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
3. Sample Preparation:
- Accurately weigh a portion of the sample expected to contain this compound.
- Transfer the weighed sample to a volumetric flask of appropriate size.
- Add a portion of the mobile phase and sonicate to ensure complete dissolution.
- Dilute to the mark with the mobile phase and mix thoroughly.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC System Setup and Analysis:
- Set up the HPLC system with the specified chromatographic conditions (column, mobile phase, flow rate, temperature, and detection wavelength).
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.
- Inject the prepared standard solutions in increasing order of concentration.
- Inject the prepared sample solutions.
- After the analysis is complete, flush the column with a suitable solvent (e.g., a mixture of acetonitrile and water).
5. Data Analysis:
- Integrate the peak areas of the this compound peaks in the chromatograms of the standards and samples.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: Purity Assessment of Ethyl 2-methylnicotinate by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the determination of purity and the assessment of related substances in Ethyl 2-methylnicotinate using gas chromatography (GC) with flame ionization detection (FID). The described methodology is crucial for quality control in research, development, and manufacturing environments, ensuring the integrity of the compound for its intended use. This application note includes comprehensive experimental procedures, data presentation in a tabular format, and a visual representation of the analytical workflow.
Introduction
This compound is a substituted pyridine (B92270) derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of this compound is a critical step in the drug development and manufacturing process, as impurities can affect the safety, efficacy, and stability of the final product. Gas chromatography is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound. This protocol outlines a robust GC-FID method for this purpose.
Experimental Protocols
Instrumentation and Materials
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity).
-
Gases for FID: Hydrogen and compressed air.
-
Data Acquisition System: Chromatography data software for peak integration and analysis.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringes: GC autosampler syringes.
-
Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Dichloromethane (DCM), HPLC grade or equivalent, as solvent.
-
Chromatographic Conditions
The following table summarizes the optimized GC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Detector | Flame Ionization Detector (FID) |
Preparation of Solutions
-
Solvent: Dichloromethane (DCM) will be used as the solvent for all solutions.
-
Reference Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with DCM.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with DCM.
Analytical Procedure
-
System Suitability: Inject the Reference Standard Solution five times. The relative standard deviation (RSD) of the peak area for the five replicate injections should not be more than 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Analysis: Inject the prepared Sample Solution in duplicate.
-
Data Processing: Integrate the peaks in the chromatogram. The purity of the sample is calculated using the area percent method.
Calculation of Purity
The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation
The following table presents representative quantitative data obtained from the GC analysis of a hypothetical this compound sample.
| Parameter | Result |
| Retention Time (min) | 12.5 |
| Peak Area (arbitrary units) | 995,000 |
| Total Peak Area (arbitrary units) | 1,000,000 |
| Calculated Purity (%) | 99.5 |
| Relative Standard Deviation (RSD) for 5 injections (%) | 0.85 |
| Tailing Factor | 1.1 |
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the GC purity assessment of this compound.
Application Note: 1H and 13C NMR Analysis of Ethyl 2-methylnicotinate
Introduction
Ethyl 2-methylnicotinate is a substituted pyridine (B92270) derivative with applications in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The structural elucidation and confirmation of its chemical identity are crucial for quality control and research and development purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed protocol for the 1H and 13C NMR analysis of this compound, along with a summary of its spectral data.
Chemical Structure
Caption: Chemical structure of this compound.
Data Presentation
The 1H and 13C NMR spectral data for this compound are summarized in the tables below. The 1H NMR data was obtained from experimental spectra, while the 13C NMR data is predicted based on the analysis of similar compounds.
Table 1: 1H NMR Data of this compound (400 MHz, CDCl3) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.60 | dd | 4.8, 1.7 | 1H | H-6 |
| 8.19 | dd | 7.9, 1.7 | 1H | H-4 |
| 7.21 | dd | 7.8, 4.8 | 1H | H-5 |
| 4.38 | q | 7.1 | 2H | -OCH2CH3 |
| 2.84 | s | - | 3H | -CH3 (at C2) |
| 1.40 | t | 7.1 | 3H | -OCH2CH3 |
Table 2: Predicted 13C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C=O |
| 158.0 | C-2 |
| 151.0 | C-6 |
| 138.5 | C-4 |
| 128.0 | C-3 |
| 122.5 | C-5 |
| 61.5 | -OCH2CH3 |
| 24.0 | -CH3 (at C2) |
| 14.5 | -OCH2CH3 |
Note: The 13C NMR chemical shifts are predicted based on known substituent effects on the pyridine ring and data from similar compounds, such as ethyl nicotinate.
Experimental Protocols
This section outlines the standard operating procedure for the acquisition of 1H and 13C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
-
Software: Standard spectrometer control and data processing software.
2.1. 1H NMR Spectroscopy
-
Experiment: Standard 1D proton NMR experiment.
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: A standard 90° pulse sequence.
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-32 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
2.2. 13C NMR Spectroscopy
-
Experiment: Standard 1D carbon NMR experiment with proton decoupling.
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: A standard 90° pulse sequence with broadband proton decoupling.
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of 13C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ 7.26 ppm for 1H NMR and δ 77.16 ppm for 13C NMR).
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the 1H NMR spectrum.
-
Assign the peaks in both the 1H and 13C NMR spectra to the corresponding nuclei in the molecule.
Logical Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR analysis of this compound. The provided spectral data and experimental protocol are valuable for researchers and scientists involved in the synthesis, quality control, and development of compounds containing this moiety. The combination of 1H and 13C NMR spectroscopy allows for the unambiguous confirmation of the structure of this compound.
References
The Pivotal Role of Ethyl 2-methylnicotinate in the Advancement of Multicomponent Reactions for Heterocyclic Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Ethyl 2-methylnicotinate, a substituted pyridine-based β-ketoester, is emerging as a critical building block in the field of organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique structural features offer a gateway to novel and diverse heterocyclic scaffolds, which are of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of complex molecules, underscoring its potential to accelerate the discovery of new therapeutic agents.
Multicomponent reactions, by their nature, are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. This inherent efficiency, coupled with the ability to generate molecular complexity rapidly, makes MCRs a cornerstone of modern synthetic chemistry. This compound, with its reactive β-ketoester functionality and the embedded pyridine (B92270) ring, serves as a versatile precursor for the construction of a wide array of fused and substituted heterocyclic systems, most notably through Hantzsch-type reactions and their variations.
Application Notes:
This compound is a valuable substrate for the synthesis of dihydropyridine (B1217469) and polyhydroquinoline derivatives. These structural motifs are prevalent in a variety of biologically active compounds, including calcium channel blockers used in the treatment of cardiovascular diseases. The presence of the 2-methylpyridine (B31789) moiety in the final product, derived from this compound, can significantly influence the pharmacological properties of the molecule, offering opportunities for fine-tuning bioactivity and pharmacokinetic profiles.
The application of this compound in MCRs is particularly advantageous for the generation of compound libraries for high-throughput screening. The one-pot nature of these reactions allows for the rapid and efficient production of a multitude of analogs by systematically varying the other components of the reaction, such as aldehydes and active methylene (B1212753) compounds.
Featured Multicomponent Reaction: Hantzsch-Type Synthesis of Polyhydroquinolines
A prominent application of this compound is in a four-component Hantzsch-type reaction for the synthesis of polyhydroquinoline derivatives. This reaction typically involves the condensation of an aromatic aldehyde, dimedone (an active methylene compound), this compound, and a nitrogen source, such as ammonium (B1175870) acetate (B1210297). The resulting polyhydroquinoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.
Below is a detailed protocol for a representative Hantzsch-type synthesis of polyhydroquinoline derivatives. While this protocol utilizes ethyl acetoacetate, it serves as an excellent template for the application of this compound, which would be expected to yield the corresponding 2-methylnicotinate-derived polyhydroquinoline. Optimization of reaction conditions may be necessary to achieve optimal yields with this specific substrate.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various polyhydroquinoline derivatives using a Hantzsch-type multicomponent reaction with various aromatic aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate, catalyzed by nano-SnO2. These yields provide a benchmark for what can be expected when adapting this protocol for this compound.[1]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | C6H5CHO | 4-phenyl-polyhydroquinoline derivative | 30 | 95 |
| 2 | 4-Cl-C6H4CHO | 4-(4-chlorophenyl)-polyhydroquinoline derivative | 30 | 90 |
| 3 | 4-Me-C6H4CHO | 4-(4-methylphenyl)-polyhydroquinoline derivative | 30 | 92 |
| 4 | 4-NO2-C6H4CHO | 4-(4-nitrophenyl)-polyhydroquinoline derivative | 30 | 85 |
| 5 | 3-NO2-C6H4CHO | 4-(3-nitrophenyl)-polyhydroquinoline derivative | 30 | 88 |
| 6 | 4-MeO-C6H4CHO | 4-(4-methoxyphenyl)-polyhydroquinoline derivative | 30 | 90 |
Experimental Protocols
General Protocol for the Hantzsch-Type Synthesis of Polyhydroquinoline Derivatives
This protocol is adapted from a general method for the synthesis of polyhydroquinoline derivatives via a one-pot, four-component Hantzsch reaction.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
This compound (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Nano-SnO2 catalyst (1 mol%)
-
Ethanol (B145695) (5 mL)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), this compound (1 mmol), ammonium acetate (1.5 mmol), and nano-SnO2 catalyst (1 mol%).
-
Add ethanol (5 mL) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 30 minutes, as indicated by TLC), cool the reaction mixture to room temperature.
-
Add dichloromethane to the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane as the eluent to afford the pure polyhydroquinoline derivative.
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Reaction Pathway
The following diagrams illustrate the logical workflow of the Hantzsch-type multicomponent reaction and the general structure of the resulting polyhydroquinoline product.
Caption: Experimental workflow for the Hantzsch synthesis.
Caption: General structure of the resulting product.
Conclusion
This compound stands out as a highly promising and versatile building block for the synthesis of complex heterocyclic molecules through multicomponent reactions. The ability to rapidly generate diverse molecular scaffolds with potential biological activity makes it an invaluable tool for researchers and professionals in the field of drug discovery and development. The provided protocols and application notes aim to facilitate the exploration of this compound in MCRs, paving the way for the discovery of novel chemical entities with therapeutic potential.
References
Ethyl 2-Methylnicotinate: A Versatile Precursor for Novel Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methylnicotinate, a substituted pyridine (B92270) derivative, serves as a valuable and versatile starting material in the synthesis of a wide array of novel drug candidates. Its inherent structural features, including a reactive ester group and a modifiable pyridine core, provide a robust platform for the generation of diverse chemical libraries with potential therapeutic applications across various disease areas. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the discovery of innovative therapeutic agents, with a focus on antibacterial and anticancer applications.
Therapeutic Applications and Rationale
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[1] Derivatives of this compound have shown promise in targeting critical biological pathways, including bacterial cell wall synthesis and angiogenesis.
Antibacterial Agents Targeting FabI
A significant application of this compound lies in the synthesis of novel antibacterial agents. Specifically, 2-methylnicotinamide (B1253829) derivatives have been identified as inhibitors of enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[2][3] The FAS-II pathway is essential for bacterial survival and is distinct from the mammalian fatty acid synthesis (FAS-I) system, making FabI an attractive target for the development of selective antibacterial drugs.[1] Inhibition of FabI disrupts the bacterial cell membrane synthesis, ultimately leading to cell death.[1]
Anticancer Agents Targeting Kinase Signaling Pathways
The nicotinamide (B372718) core is also a key pharmacophore in the development of kinase inhibitors for cancer therapy. By modifying the this compound backbone, it is possible to synthesize compounds that target key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two such important pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Inhibitor of nuclear factor Kappa-B Kinase beta (IKK-β) signaling cascades.
-
VEGFR-2 Signaling: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 signaling can effectively cut off the blood supply to tumors, thereby impeding their growth.[4][5]
-
IKK-β/NF-κB Signaling: The IKK-β subunit is a central kinase in the canonical NF-κB signaling pathway, which plays a pivotal role in inflammation, immune responses, and cell survival.[6][7] Dysregulation of this pathway is linked to various cancers, and its inhibition can lead to decreased tumor cell proliferation and survival.[7] 2-Methylnicotinic acid, derived from the hydrolysis of this compound, is a known intermediate in the synthesis of specific IKK-β inhibitors.[8]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of novel drug candidates derived from this compound.
Synthesis of 2-Methylnicotinamide Derivatives
This two-step process involves the initial hydrolysis of the ethyl ester followed by amide coupling.
Protocol 2.1.1: Hydrolysis of this compound to 2-Methylnicotinic Acid
This protocol is adapted from a patented procedure for the hydrolysis of a similar methyl ester.[8]
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq.) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide monohydrate (1.5 eq.) to the solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully add concentrated HCl to the reaction mixture to neutralize the base and precipitate the product.
-
Stir the mixture for 30 minutes.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-methylnicotinic acid.
Protocol 2.1.2: Amide Coupling of 2-Methylnicotinic Acid with Primary Amines using HATU
This protocol describes a general method for the synthesis of 2-methylnicotinamide derivatives.[2][9][10]
Materials:
-
2-Methylnicotinic acid (from Protocol 2.1.1)
-
Desired primary amine (1.2 eq.)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylnicotinic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add the primary amine (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-methylnicotinamide derivative.
Biological Evaluation Protocols
Protocol 2.2.1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is based on the micro-broth dilution method.[11][12]
Materials:
-
Synthesized 2-methylnicotinamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Muller Hinton Broth (MHB)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum in MHB, adjusted to a McFarland standard of 0.5.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with antibiotic) and a negative control (bacteria with DMSO, no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2.2.2: In Vitro FabI Inhibition Assay
This spectrophotometric assay measures the inhibition of FabI activity by monitoring the oxidation of NADH.[1][13][14]
Materials:
-
Purified FabI enzyme
-
Synthesized 2-methylnicotinamide derivatives
-
Crotonyl-CoA (substrate)
-
NADH (cofactor)
-
Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)
-
96-well UV-transparent microtiter plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NADH, and the test compound solution (or DMSO for control).
-
Add the FabI enzyme solution to each well and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding crotonyl-CoA to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation
The following tables summarize the biological activity data for representative 2-methylnicotinamide derivatives.
Table 1: Antibacterial Activity of 2-Methylnicotinamide Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 9B | Staphylococcus aureus | 32 | [3] |
| Bacillus subtilis | 32 | [3] | |
| 9C | Staphylococcus aureus | 64 | [3] |
| Bacillus subtilis | 64 | [3] | |
| 9D | Staphylococcus aureus | 64 | [3] |
| Bacillus subtilis | 64 | [3] |
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound in drug discovery.
Caption: Synthetic workflow for 2-methylnicotinamide derivatives.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Simplified IKK-β/NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for the Esterification of 2-Methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 2-methylnicotinic acid is a fundamental chemical transformation utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting ester, methyl 2-methylnicotinate, serves as a key building block in the development of novel therapeutics. This document provides a detailed experimental protocol for the synthesis of mthis compound via Fischer esterification, a reliable and widely used method. The protocol includes information on reaction setup, purification, and characterization of the final product.
Data Presentation
The following table summarizes the quantitative data for the esterification of nicotinic acid derivatives, providing a representative overview of expected outcomes.
| Reactant | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Nicotinic Acid | Methanol (B129727) | Sulfuric Acid | Reflux, 13 hours | 23.39 | >95 (after chromatography) | [1][2] |
| 2-Methylnicotinic Acid Derivative | Methanol | Hydrochloric Acid | 60°C, 5-7 hours | >65 | >98 | [3] |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Methylnicotinic Acid
This protocol details the synthesis of mthis compound using the Fischer esterification method.
Materials:
-
2-Methylnicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methylnicotinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents). Place the flask in an ice bath to cool the solution.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the methanolic solution of 2-methylnicotinic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 30 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude mthis compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure ester.
Characterization:
The structure and purity of the synthesized mthis compound can be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group on the pyridine (B92270) ring, the methyl group of the ester, and the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbons.[4]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹).[4]
Mandatory Visualization
Chemical Reaction Pathway
Caption: Fischer Esterification of 2-Methylnicotinic Acid.
Experimental Workflow
Caption: Experimental Workflow for Mthis compound Synthesis.
References
Industrial Scale-Up Synthesis of Ethyl 2-methylnicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial scale-up synthesis of Ethyl 2-methylnicotinate, a key intermediate in the pharmaceutical industry. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and efficient manufacturing processes.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its industrial production requires scalable, cost-effective, and safe synthetic methods that deliver high purity and yield. This document outlines two primary synthetic routes for the large-scale production of this compound: a two-step synthesis commencing from 1,1,3,3-tetraethoxypropane (B54473) and a direct esterification of 2-methylnicotinic acid.
Comparative Analysis of Industrial Synthesis Routes
For the industrial production of this compound, two primary synthetic strategies are prevalent. The selection of a particular route often depends on factors such as raw material availability, production scale, and environmental considerations. Below is a summary of the two methods detailed in this document.
| Parameter | Two-Step Synthesis from 1,1,3,3-tetraethoxypropane | Direct Esterification of 2-methylnicotinic acid |
| Starting Materials | 1,1,3,3-tetraethoxypropane, β-aminocrotonic acid ethyl ester, Acid (e.g., HCl, p-TsOH), Ethanol | 2-methylnicotinic acid, Ethanol, Acid catalyst (e.g., H₂SO₄) |
| Reaction Steps | Two | One |
| Reported Yield | >65%[1] | High (specific industrial yields not publicly available) |
| Reported Purity | >98%[1] | High (requires efficient purification) |
| Key Process Features | Milder reaction conditions, avoids the use of highly odorous reagents like acrolein.[1] | Atom-economical, simpler process flow. |
| Potential Challenges | Multi-step process, requires careful control of intermediate reaction. | Equilibrium-limited reaction, requires efficient water removal. |
Method 1: Two-Step Synthesis from 1,1,3,3-tetraethoxypropane
This modern industrial method avoids the use of hazardous and malodorous reagents, enhancing production safety.[1] The process involves two main stages: the acid-catalyzed hydrolysis of 1,1,3,3-tetraethoxypropane, followed by a condensation reaction with β-aminocrotonic acid ethyl ester.
Experimental Protocol
Step 1: Preparation of the Intermediate
-
Charge the reactor with 1,1,3,3-tetraethoxypropane.
-
Under stirring, add an aqueous solution of an acid catalyst (e.g., 30% p-toluenesulfonic acid or 20-30% hydrochloric acid).
-
Control the temperature at 40-45°C and allow the reaction to proceed for 3-4 hours.[1]
Step 2: Synthesis of this compound
-
In a separate reactor, charge β-aminocrotonic acid ethyl ester and ethanol.
-
Add the intermediate from Step 1 to this mixture.
-
Maintain the reaction temperature at 50-60°C for 5-7 hours.[1]
Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the concentrated solution to a pH of 7.0 using a 10% aqueous sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with water.
-
Concentrate the organic phase and purify the crude product by vacuum distillation to obtain this compound.[1]
Process Flow Diagram
References
Ethyl 2-methylnicotinate in Flavor and Fragrance Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylnicotinate, a pyridine (B92270) derivative with the CAS number 1721-26-2, is recognized as a versatile intermediate in organic synthesis. While its primary applications are documented in the pharmaceutical and agrochemical industries, it is also cited as a building block in the synthesis of specialty chemicals, including flavor and fragrance compounds. This document aims to provide a comprehensive overview of its potential applications in the flavor and fragrance industry, based on available data.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | ethyl 2-methylpyridine-3-carboxylate |
| Synonyms | Ethyl 2-methyl-3-pyridinecarboxylate, 2-Methylnicotinic acid ethyl ester |
| CAS Number | 1721-26-2 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 126-127 °C at 24 mmHg |
| Density | 1.072 g/mL at 25 °C |
Sensory Profile of Related Compounds
Application in Flavor and Fragrance Synthesis: A Precursor to Novel Aromas
This compound serves as a key starting material for the synthesis of more complex molecules. Its pyridine ring and ester functional group offer multiple reaction sites for chemical modification, allowing for the creation of a diverse range of derivatives. These derivatives, by extension, could possess unique and desirable organoleptic properties for use in flavor and fragrance formulations.
The general workflow for utilizing this compound in flavor and fragrance synthesis can be visualized as follows:
Caption: General workflow for developing novel flavor and fragrance compounds from this compound.
Experimental Protocols: Synthesis of Nicotinic Acid Esters
While specific protocols for the synthesis of flavor and fragrance compounds from this compound are not widely published, methods for the synthesis of nicotinic acid esters themselves are well-documented. The following protocol is a generalized example of an esterification reaction to produce a nicotinate (B505614) ester, which can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl Nicotinate via Fischer Esterification
This protocol describes the synthesis of the related compound, ethyl nicotinate, and illustrates a fundamental reaction type in this chemical family.
Materials:
-
Nicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine nicotinic acid, a molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl nicotinate.
Yields and Purity: Published methods for similar esterifications report yields typically ranging from 85% to 97%, with product purity exceeding 99% as determined by Gas Chromatography (GC).
Future Research and Development
The potential of this compound as a precursor in flavor and fragrance synthesis remains an area ripe for exploration. Future research should focus on:
-
Synthesis of Derivatives: Systematically creating a library of derivatives through reactions at the ester and pyridine functionalities.
-
Sensory Evaluation: Conducting thorough organoleptic analysis of any new compounds to determine their odor and taste profiles.
-
Structure-Activity Relationship Studies: Correlating the chemical structures of the derivatives with their sensory characteristics to guide the synthesis of molecules with specific desired aromas.
The logical progression of this research is outlined in the following diagram:
Caption: A proposed pathway for the research and development of new flavor and fragrance ingredients from this compound.
Conclusion
This compound holds promise as a versatile starting material for the synthesis of novel flavor and fragrance compounds. Although detailed application protocols for its derivatives are not yet prevalent in the public domain, the established chemistry of nicotinic acid esters provides a solid foundation for future research and development in this area. The exploration of its chemical space is likely to yield new molecules with unique and valuable sensory properties.
Application Note: Quantitative Analysis of Ethyl 2-methylnicotinate in Reaction Mixtures by HPLC-UV
AN-2025-12-11
Abstract
This application note details a robust and accurate method for the quantitative analysis of Ethyl 2-methylnicotinate in synthetic reaction mixtures using reverse-phase high-performance liquid chromatography with ultraviolet (HPLC-UV) detection. The described protocol is suitable for monitoring reaction progress, determining yield, and assessing the purity of the target compound. The method demonstrates excellent linearity, precision, and accuracy over a relevant concentration range.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Accurate and reliable quantification of this compound directly in the reaction matrix is crucial for process optimization, yield calculation, and quality control.[3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in complex mixtures.[4] This note provides a validated HPLC-UV method for the specific determination of this compound, separating it from its common precursor, 2-methylnicotinic acid.
Experimental
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are optimized for the separation of the analyte from its starting material.
| Parameter | Value |
| HPLC System | Standard analytical HPLC with quaternary pump, autosampler, column oven, and UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 12 minutes |
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade), Methanol (B129727) (ACS grade).
-
Reference Standard: this compound (purity >99%).
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.01 mg/mL to 0.25 mg/mL.
-
Aliquot Collection: At a specified time point, carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching & Dilution: Immediately transfer the aliquot into a 10 mL volumetric flask containing 5 mL of methanol to quench the reaction and precipitate any insoluble materials. Dilute to the mark with methanol.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analysis: Inject the filtered sample into the HPLC system for analysis.
Results and Data
The method was validated for linearity, accuracy, and precision.
-
Linearity: The calibration curve for this compound was constructed by plotting the peak area against the concentration of the prepared standards.
Table 1: Calibration Data for this compound
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.01 | 45.8 |
| 0.025 | 115.2 |
| 0.05 | 230.1 |
| 0.10 | 461.5 |
| 0.15 | 690.7 |
| 0.25 | 1155.3 |
| Linearity (R²) | 0.9998 |
-
Precision and Accuracy: The precision was evaluated by analyzing six replicate preparations of a 0.10 mg/mL standard. Accuracy was determined by the recovery percentage.
Table 2: Precision and Accuracy Data
| Parameter | Result |
| Mean Concentration (mg/mL) | 0.101 |
| Standard Deviation | 0.0015 |
| Relative Standard Deviation (%RSD) | 1.49% |
| Mean Recovery | 101.0% |
The validated method was applied to monitor the progress of a synthesis reaction. Aliquots were taken at different time intervals and analyzed.
Table 3: Quantitative Analysis of Reaction Aliquots
| Time Point (hours) | Peak Area (mAU*s) | Calculated Concentration (mg/mL) in vial | Product in Reaction (mmol) |
| 1 | 258.3 | 0.056 | 0.34 |
| 2 | 489.7 | 0.106 | 0.64 |
| 4 | 785.1 | 0.170 | 1.03 |
| 6 | 950.2 | 0.206 | 1.25 |
| 8 | 961.4 | 0.208 | 1.26 |
Visualized Protocols and Pathways
The following diagram illustrates the complete workflow from sample collection to final data analysis.
This method is suitable for monitoring the Fischer esterification synthesis of this compound.
Conclusion
The reverse-phase HPLC-UV method described provides a reliable, accurate, and precise tool for the quantitative analysis of this compound in reaction mixtures. The simple sample preparation and rapid chromatographic run time make it highly suitable for routine in-process control and final product analysis in research and development settings.
References
- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Lead Optimization in Drug Discovery Using Ethyl 2-methylnicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 2-methylnicotinate as a versatile scaffold in lead optimization for drug discovery. We will explore its application in the development of novel kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, providing structured data, detailed experimental methodologies, and visual workflows to guide researchers in this field.
Introduction to Lead Optimization with this compound
Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.[1] this compound, a derivative of nicotinic acid (Vitamin B3), serves as an excellent starting point for lead optimization due to its modifiable structure. The pyridine (B92270) core is a common motif in many biologically active compounds, and the ester and methyl groups on the ring provide handles for chemical modification to explore structure-activity relationships (SAR).[2][3] Derivatives of nicotinic acid have shown a wide range of biological activities, including lipid-lowering, anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6]
This document will focus on three key therapeutic areas where derivatives of this compound show promise: oncology (specifically as VEGFR-2 inhibitors), infectious diseases, and inflammation.
Application 1: Development of Novel VEGFR-2 Inhibitors for Cancer Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5] Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy. Nicotinamide-based compounds, which can be synthesized from this compound, have emerged as potent VEGFR-2 inhibitors.[7][8]
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[9]
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Structure-Activity Relationship (SAR) and Quantitative Data
The following table summarizes the in vitro activity of a series of nicotinamide derivatives, which can be conceptually derived from an this compound scaffold, against VEGFR-2 and cancer cell lines.
| Compound ID | R-Group Modification | VEGFR-2 IC50 (nM)[8] | HCT-116 IC50 (µM)[8] | HepG-2 IC50 (µM)[8] |
| 6 | (Structure A) | 60.83 | 9.3 | 7.8 |
| 7 | (Structure B) | 129.30 | 15.6 | 11.4 |
| 10 | (Structure C) | 63.61 | 10.2 | 9.1 |
| Sorafenib | (Reference Drug) | 53.65 | 4.5 | 3.9 |
(Note: The specific R-group structures A, B, and C are proprietary to the cited research and are described therein. This table illustrates the format for presenting such data.)
Experimental Protocols
This workflow outlines the general steps to synthesize nicotinamide-based VEGFR-2 inhibitors starting from this compound.
Caption: General Synthetic Workflow.
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water (e.g., 3:1:1 ratio).
-
Add lithium hydroxide (B78521) (LiOH) (e.g., 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Acidify the aqueous residue with 1N HCl to pH ~4-5.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-methylnicotinic acid.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add the test compound (at various concentrations) and recombinant human VEGFR-2 enzyme to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Seed cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Application 2: Development of Novel Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Nicotinic acid and its derivatives have been reported to possess antibacterial and antifungal properties.[6] this compound provides a scaffold for the synthesis of novel compounds with potential antimicrobial activity.
Quantitative Data for Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of nicotinic acid hydrazide derivatives against various microbial strains.
| Compound ID | R-Group Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NC 3 | (Structure D) | >1 mM | 0.016 mM | >1 mM |
| NC 4 | (Structure E) | >1 mM | >1 mM | <1 mM |
| NC 5 | (Structure F) | 0.03 mM | >1 mM | >1 mM |
(Note: The specific R-group structures D, E, and F are proprietary to the cited research and are described therein. This table illustrates the format for presenting such data.)[10]
Experimental Protocol
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Application 3: Development of Novel Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Nicotinic acid is known to have anti-inflammatory properties, and its derivatives are being explored as potential anti-inflammatory drugs.[4]
Logical Relationship in Anti-inflammatory Drug Action
The anti-inflammatory effects of many drugs, including those potentially derived from this compound, often involve the inhibition of key inflammatory mediators like prostaglandins (B1171923) and cytokines.
Caption: Anti-inflammatory Mechanism of Action.
Quantitative Data for Anti-inflammatory Activity
The following table shows the in vivo anti-inflammatory activity of a synthesized compound in a carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| MAK01 | 10 | 33.3 ± 0.77 |
| 20 | 34.7 ± 0.74 | |
| 30 | 40.58 ± 0.84 |
(Note: Compound MAK01 is a pivalate-based Michael product and is used here as an illustrative example of data presentation for anti-inflammatory assays.)[11]
Experimental Protocol
-
Fast male Wistar rats overnight with free access to water.
-
Administer the test compound or vehicle (e.g., saline) orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induce inflammation by injecting a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Pharmacokinetics in Lead Optimization
Assessing the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of lead compounds is crucial for their development into viable drugs. While specific pharmacokinetic data for derivatives of this compound are not extensively available in the public domain, it is a critical aspect of the lead optimization process. In vivo studies in animal models are necessary to determine parameters such as bioavailability, half-life, clearance, and volume of distribution.[9] These studies help in understanding how the chemical modifications to the this compound scaffold affect the drug's behavior in a biological system.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse compound libraries in the lead optimization phase of drug discovery. Its amenability to chemical modification allows for the systematic exploration of structure-activity relationships to develop potent and selective inhibitors for various therapeutic targets. The protocols and data presented herein provide a framework for researchers to utilize this compound in their drug discovery efforts, with potential applications in oncology, infectious diseases, and inflammatory conditions. Further investigation into the in vivo efficacy and pharmacokinetic profiles of novel derivatives is warranted to translate these promising scaffolds into clinical candidates.
References
- 1. Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives [mdpi.com]
- 4. DSpace [cora.ucc.ie]
- 5. Pharmacokinetics and pharmacodynamics of antimicrobial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Pharmacokinetics and Pharmacodynamics of the Lantibiotic NAI-107 in a Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the In Vivo Pharmacokinetics and Pharmacodynamic Driver of Iclaprim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Optimizing reaction yield and purity of Ethyl 2-methylnicotinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Ethyl 2-methylnicotinate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction: The reaction may not have reached equilibrium. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase temperature: While higher temperatures can increase the reaction rate, be cautious as it may also promote side reactions. - Use excess ethanol (B145695): Employing a large excess of ethanol can shift the equilibrium towards the product side.[1][2] - Remove water: Use a Dean-Stark apparatus or a drying agent to remove water as it forms, driving the reaction forward.[1] |
| Catalyst inefficiency: The acid catalyst may be weak or used in insufficient quantity. | - Use a strong acid catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective catalysts for Fischer esterification.[3] - Optimize catalyst loading: Ensure the appropriate catalytic amount is used. | |
| Low Product Purity | Presence of unreacted 2-methylnicotinic acid: Incomplete conversion or inefficient purification. | - Improve reaction completion: Refer to the solutions for "Low Reaction Yield". - Base wash: During workup, wash the organic layer with a mild base solution (e.g., 10% sodium bicarbonate) to remove unreacted acid.[2][4] Be cautious as a strong base could cause hydrolysis of the ester.[4] |
| Presence of side products: Formation of undesired byproducts due to reaction conditions. | - Optimize reaction temperature: Avoid excessively high temperatures that can lead to decomposition or side reactions. - Consider alternative catalysts: Different catalysts can offer varying selectivity. | |
| Hydrolysis of the ester: The ester product can hydrolyze back to the carboxylic acid during workup. | - Use a mild base for neutralization: Employ sodium bicarbonate or sodium carbonate instead of strong bases like sodium hydroxide.[4] - Minimize contact time with aqueous layers: Perform extractions efficiently. - Use brine wash: Wash the organic layer with a saturated sodium chloride solution to help remove water. | |
| Product Discoloration (Yellow/Brown) | Impurities in starting materials: The initial 2-methylnicotinic acid may contain colored impurities. | - Purify starting materials: Recrystallize the 2-methylnicotinic acid before use. - Charcoal treatment: Treat a solution of the crude product with activated carbon to remove colored impurities.[5] |
| Reaction at high temperatures: Decomposition of starting materials or products can lead to color formation. | - Maintain optimal reaction temperature: Avoid overheating the reaction mixture. | |
| Difficulty in Product Isolation | Product is an oil: this compound is a liquid, which can make precipitation difficult. | - Extraction: Use a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) for extraction.[6] - Vacuum distillation: Purify the crude product by vacuum distillation to isolate the pure ester.[6] |
| Emulsion formation during extraction: | - Add brine: Add a saturated solution of sodium chloride to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification of 2-methylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3] This is an equilibrium-driven reaction.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (2-methylnicotinic acid) and a pure sample of the product (if available). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the typical impurities found in crude this compound?
A3: Common impurities include unreacted 2-methylnicotinic acid, water, residual ethanol and catalyst, and potentially positional isomers such as ethyl isonicotinate (B8489971) and ethyl picolinate (B1231196) if the starting material is not pure.[7] Hydrolysis of the product back to 2-methylnicotinic acid can also occur during workup.[7]
Q4: What is the best method for purifying this compound?
A4: For laboratory scale, after an aqueous workup involving a mild base wash to remove unreacted acid, the crude product is typically purified by vacuum distillation.[6] Column chromatography can also be employed for high purity requirements.
Q5: My final product is a yellow to brown oil. How can I decolorize it?
A5: Discoloration is often due to impurities. After the initial workup, you can try treating a solution of the crude product in an organic solvent with activated carbon, followed by filtration and removal of the solvent.[5] Subsequent vacuum distillation should yield a colorless to light-yellow product.
Q6: Can I use a different alcohol for this reaction?
A6: Yes, the Fischer esterification is a general method. Other primary or secondary alcohols can be used to synthesize the corresponding esters of 2-methylnicotinic acid. Tertiary alcohols are generally not suitable as they are prone to elimination reactions under acidic conditions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nicotinate (B505614) Ester Synthesis
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| HND230 Solid Acid | Ethanol | 55 | 4 | 97.2 | 99.5 | [8] |
| HND230 Solid Acid (reused) | Ethanol | 55 | 4 | 96.3 | 99.3 | [8] |
| HND230 Solid Acid (higher loading) | Ethanol | 55 | 4 | 98.2 | 99.2 | [8] |
| Sulfuric Acid | Methanol | Reflux | 16 | 80 | - | [9] |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Methylnicotinic Acid
This protocol describes a typical laboratory-scale synthesis of this compound using Fischer esterification.
Materials:
-
2-methylnicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
10% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
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Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
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Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-methylnicotinic acid and an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Distillation apparatus with a vacuum adapter
-
Vacuum pump
-
Heating mantle
-
Receiving flasks
Procedure:
-
Set up the distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and begin heating the flask gently with a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point and pressure for this compound (approximately 126-127 °C at 24 mmHg).
-
Discard any initial lower-boiling fractions and any high-boiling residue.
-
The collected fraction should be the purified this compound.
Mandatory Visualization
Caption: Fischer esterification pathway for this compound synthesis.
Caption: General experimental workflow for the synthesis and purification.
Caption: Decision tree for troubleshooting low yield and purity issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 9. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of Ethyl 2-methylnicotinate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Ethyl 2-methylnicotinate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the Fischer esterification of 2-methylnicotinic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product.[1][2] Another described method involves the reaction of 1,1,3,3-tetraethoxypropane (B54473) with beta-aminocrotonic acid ethyl ester.[3]
Q2: What are the critical parameters affecting the yield and purity of the product?
A2: Several factors can significantly impact the yield and purity of this compound. These include reaction temperature, reaction time, the molar ratio of reactants, the type and concentration of the catalyst, and the efficiency of water removal during the reaction.[4] Careful control of these parameters is crucial for a successful synthesis.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (2-methylnicotinic acid) and the appearance of the product spot.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete reaction. The esterification reaction is reversible.[4]
-
Solution: Ensure a sufficient excess of ethanol is used to shift the equilibrium towards the product. Also, continuous removal of water as it is formed can drive the reaction to completion.[4] This can be achieved by using a Dean-Stark apparatus or a drying agent.
-
-
Possible Cause 2: Suboptimal reaction temperature.
-
Solution: Maintain the reaction mixture at the reflux temperature of ethanol to ensure a reasonable reaction rate. Excessively high temperatures should be avoided as they can promote side reactions.[5]
-
-
Possible Cause 3: Insufficient catalyst.
-
Solution: Ensure the catalytic amount of acid is appropriate. For Fischer esterification, a catalytic amount of a strong acid like sulfuric acid is typically used.[1]
-
Issue 2: Presence of Impurities in the Final Product
-
Possible Cause 1: Unreacted 2-methylnicotinic acid.
-
Solution: After the reaction, the crude product can be washed with a mild aqueous base, such as a sodium bicarbonate solution, to remove any unreacted acid.[6]
-
-
Possible Cause 2: Formation of byproducts. At elevated temperatures, there is a risk of forming a di-nicotinic acid, which can subsequently be esterified to a diester byproduct.[5]
Data Presentation
Table 1: Impact of Reaction Parameters on this compound Synthesis
| Parameter | Effect on Yield | Effect on Purity | Recommendations |
| Temperature | Increases reaction rate up to reflux. | High temperatures can lead to side reactions (e.g., di-acid formation), decreasing purity.[5] | Maintain at the reflux temperature of ethanol. |
| Reaction Time | Yield increases with time until equilibrium is reached. | Prolonged reaction times at high temperatures can increase byproduct formation. | Monitor the reaction by TLC to determine the optimal reaction time. |
| Ethanol to Acid Ratio | A higher ratio of ethanol favors product formation. | A large excess of ethanol can make solvent removal more challenging but generally does not negatively impact purity. | Use a significant excess of ethanol. |
| Water Content | The presence of water can reverse the reaction, lowering the yield.[4] | Does not directly impact purity but affects yield significantly. | Use anhydrous ethanol and remove water during the reaction.[4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylnicotinic acid and an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[5]
Visualizations
References
- 1. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 4. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. researchgate.net [researchgate.net]
Identification of byproducts in Ethyl 2-methylnicotinate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in reactions involving Ethyl 2-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in the synthesis of this compound?
Based on analogous reactions and general principles of organic chemistry, the most common byproducts are typically:
-
2-Methylnicotinic Acid: Formed by the hydrolysis of the ethyl ester group of the final product or intermediates. This can be caused by the presence of water in the reaction mixture or during workup.
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Di-acid/Di-ester Impurities: Similar to side reactions observed in the synthesis of related nicotinates, elevated temperatures can sometimes lead to the formation of a dinicotinic acid, which can then be esterified to the corresponding di-ester.[1]
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Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.
-
Positional Isomers: Depending on the synthetic route, trace amounts of positional isomers of the pyridine (B92270) ring may be formed.
Q2: How can I detect the presence of these byproducts?
A combination of analytical techniques is recommended for the comprehensive identification and quantification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the main product and potential non-volatile byproducts like 2-methylnicotinic acid and di-ester impurities.
-
Gas Chromatography (GC): Suitable for analyzing the volatile components of the reaction mixture, including the desired product and any remaining volatile starting materials.
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS or LC-MS), it provides structural information about the separated components, aiding in the definitive identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.
Q3: What are the general strategies to minimize byproduct formation?
-
Strict Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of the ester group.
-
Temperature Control: Carefully control the reaction temperature to prevent side reactions that may be favored at higher temperatures, such as the formation of di-acid impurities.[1]
-
Stoichiometry of Reactants: Use the optimal molar ratios of reactants as specified in validated protocols to ensure the reaction goes to completion and to minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature cautiously, while monitoring for byproduct formation. - Ensure efficient stirring. |
| Suboptimal stoichiometry of reactants. | - Verify the molar ratios of the starting materials. | |
| Degradation of product during workup. | - Use mild acidic or basic conditions during extraction and washing steps. - Avoid prolonged exposure to high temperatures during solvent removal. | |
| Presence of a significant amount of 2-Methylnicotinic Acid | Hydrolysis of the ethyl ester. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert, dry atmosphere. - During workup, use a saturated sodium bicarbonate solution to neutralize any acid and remove the 2-methylnicotinic acid by extraction. |
| Detection of a high molecular weight impurity by MS | Possible formation of a di-ester byproduct. | - Maintain strict control over the reaction temperature to avoid excursions to higher temperatures. - Purify the crude product using column chromatography. |
| Product is off-color (yellow or brown) | Presence of colored impurities or degradation products. | - Purify the product by vacuum distillation or column chromatography. - Treat the crude product solution with activated carbon to remove colored impurities before final isolation. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods. Researchers should consult specific literature for detailed and optimized conditions.
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Ammonia or Ammonium (B1175870) acetate (B1210297)
-
Ethanol (B145695) (anhydrous)
-
Oxidizing agent (e.g., ferric chloride, manganese dioxide)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate, acetaldehyde, and a nitrogen source (ammonia or ammonium acetate) in anhydrous ethanol.
-
Stir the mixture at room temperature or with gentle heating according to the specific protocol.
-
After the initial condensation, add the oxidizing agent to facilitate the aromatization to the pyridine ring.
-
Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or silica (B1680970) gel column chromatography.
Analytical Method: HPLC for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or other suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should allow for the separation of this compound from potential impurities like 2-methylnicotinic acid. Retention times will need to be determined using standards.
Visualizations
Caption: Potential byproduct formation pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting this compound reactions.
References
Purification of Ethyl 2-methylnicotinate from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 2-methylnicotinate from unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route but typically include:
-
Unreacted Starting Materials: 2-methylnicotinic acid and ethanol (B145695) (or other alcohol used).
-
Residual Acid Catalyst: If an acid catalyst like sulfuric acid is used for esterification.
-
Side-Reaction Byproducts: Positional isomers such as ethyl 6-methylnicotinate (B8608588) may form depending on the reaction specificity. Dimerization or polymerization products of starting materials or the product can also occur under harsh conditions.[1]
-
Solvent Residues: From the reaction or extraction steps (e.g., toluene, ethyl acetate (B1210297), dichloromethane).
Q2: My crude this compound is a dark-colored oil. What causes the color and how can I remove it?
A2: Dark coloration is often due to the formation of high molecular weight byproducts or tars, especially if the reaction was carried out at elevated temperatures or with strong acid catalysts. Decolorization can be achieved by treating a solution of the crude product with activated charcoal followed by filtration. However, be aware that excessive use of charcoal can lead to a loss of the desired product.
Q3: I am having trouble separating this compound from a closely related isomer by column chromatography. What can I do?
A3: Separating isomers can be challenging. Here are a few strategies:
-
Optimize the Mobile Phase: A systematic screening of solvent systems with varying polarities is crucial. Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.
-
Try a Different Adsorbent: If silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) (neutral, acidic, or basic) or a different type of stationary phase.
-
Employ Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a reverse-phase C18 column) can offer much higher resolution. A mobile phase of acetonitrile (B52724) and water with a small amount of acid (like formic or phosphoric acid) is often a good starting point for pyridine-containing compounds.[2]
Q4: Can I purify this compound by recrystallization?
A4: While this compound is a liquid at room temperature, it is possible to crystallize it as a salt (e.g., a hydrochloride salt) if a suitable counterion and solvent system are found. Direct recrystallization of the free base is not a standard procedure due to its low melting point.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound using various techniques.
Issues During Aqueous Work-up and Extraction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Formation of a Stable Emulsion | - High concentration of salts. - Presence of acidic or basic impurities acting as surfactants. - Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - If an emulsion persists, allow the mixture to stand for an extended period or pass it through a bed of Celite® or glass wool. |
| Poor Phase Separation | - Similar densities of the organic and aqueous layers. - High concentration of dissolved solids. | - Add more of the organic solvent or water to change the overall density of the respective phase. - Dilute the reaction mixture with more solvent before extraction. |
| Product Remains in the Aqueous Layer | - The aqueous layer is too acidic, leading to the protonation of the pyridine (B92270) nitrogen and increased water solubility. - The organic solvent is not sufficiently non-polar to efficiently extract the product. | - Carefully neutralize the aqueous layer with a base like sodium bicarbonate or sodium carbonate to a pH of 7-8 before extraction. - Use a more non-polar solvent for extraction, such as dichloromethane (B109758) or a mixture of ethyl acetate and hexanes. |
Challenges in Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing of this compound | - Interaction of the basic pyridine nitrogen with acidic silanol (B1196071) groups on the silica gel surface. | - Add a small amount (0.1-1%) of a competing base, such as triethylamine (B128534) or pyridine, to the mobile phase to block the active sites on the silica. - Use end-capped silica gel or a less acidic stationary phase like neutral alumina. |
| Co-elution of Impurities | - The polarity of the mobile phase is too high or too low. - The chosen stationary phase is not providing sufficient selectivity. | - Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. A good starting point is a mixture of hexanes and ethyl acetate.[3] - Consider using a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. |
| Product is not Eluting from the Column | - The mobile phase is not polar enough. - The product has irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol (B129727) in dichloromethane can be effective. - If the product is suspected to have decomposed on the silica, perform a small-scale stability test on a TLC plate before running a column. |
Difficulties with Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping (Sudden, Violent Boiling) | - Superheating of the liquid due to a lack of nucleation sites. | - Use a magnetic stirrer and a stir bar to ensure smooth boiling. - Introduce a fine capillary tube to provide a steady stream of bubbles. - Ensure even heating with a well-fitted heating mantle. |
| Foaming | - Presence of high molecular weight impurities or residual solvents. | - Add a small amount of an anti-foaming agent. - Reduce the rate of heating and/or increase the vacuum gradually. |
| Inability to Reach the Reported Boiling Point | - The vacuum is not low enough. - The thermometer is not placed correctly. - The presence of lower-boiling impurities. | - Check the vacuum system for leaks. - Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor. - Collect a forerun to remove any volatile impurities before collecting the main fraction. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Boiling Point | 126-127 °C at 24 mmHg | |
| Density | 1.072 g/mL at 25 °C | |
| Solubility in DMSO | 200 mg/mL (1210.73 mM) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding it to a beaker of ice water with stirring.
-
Carefully neutralize any acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH of the aqueous layer is between 7 and 8.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexanes:ethyl acetate). The polarity can be gradually increased to elute the desired compound. To mitigate peak tailing, 0.1-1% triethylamine can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Vacuum Distillation
-
Set up a vacuum distillation apparatus with a magnetic stirrer.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly apply vacuum and begin heating the distillation flask in a heating mantle or oil bath.
-
Collect and discard any low-boiling forerun.
-
Collect the fraction that distills at the expected boiling point and pressure.
-
Once the distillation is complete, cool the apparatus before releasing the vacuum.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for poor separation in column chromatography.
References
Techniques for removing impurities from crude Ethyl 2-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl 2-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from β-aminocrotonic acid ethyl ester and 1,1,3,3-tetraethoxypropane?
A1: The most common impurities include:
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Unreacted starting materials: β-aminocrotonic acid ethyl ester and partially reacted intermediates.
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Hydrolysis product: 2-methylnicotinic acid, formed if water is present during the reaction or workup.
-
Side-products: Small quantities of isomeric byproducts or polymers.
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Residual solvents: Solvents used in the reaction and workup, such as ethanol (B145695) and ethyl acetate (B1210297).[1]
Q2: My final product has a yellowish tint. What is the cause and how can I remove it?
A2: A yellowish tint can be due to polymeric impurities or colored side-products formed during the synthesis. While activated charcoal treatment during recrystallization can sometimes remove colored impurities, it may also lead to product loss. A more effective method for removing colored impurities from this compound is typically column chromatography or distillation.
Q3: I am seeing a persistent impurity in my ¹H NMR spectrum. How can I identify it?
A3: To identify a persistent impurity in your ¹H NMR spectrum, consider the following:
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Starting Materials: Compare the impurity peaks with the known spectra of your starting materials.
-
Hydrolysis Product: The presence of a carboxylic acid proton (broad singlet, often >10 ppm) and shifts in the aromatic protons may indicate the presence of 2-methylnicotinic acid.
-
Solvents: Check for characteristic peaks of solvents used in the synthesis and purification.
-
Database Comparison: Utilize NMR databases to compare the chemical shifts of your impurity with known compounds.
Troubleshooting Guide
Issue 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | During the aqueous workup, ensure the pH is neutral (around 7.0) before extracting with an organic solvent like ethyl acetate to maximize the recovery of the basic product.[1] Perform multiple extractions (e.g., 3 times) to ensure complete transfer of the product to the organic phase. |
| Product Loss During Washing | Minimize the volume of water used for washing the organic phase to reduce the amount of product lost due to its slight solubility in water. |
| Inefficient Distillation | Ensure your vacuum distillation setup is well-sealed to achieve the optimal pressure for distillation. Bumping of the liquid during distillation can also lead to loss of product; using a stirring bar or capillary bubbler can help. |
| Suboptimal Chromatography | If using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities on a TLC plate (aim for an Rf of 0.2-0.4 for the product). Overloading the column can also lead to poor separation and lower yields of pure product. |
Issue 2: Presence of 2-methylnicotinic acid in the final product.
| Possible Cause | Troubleshooting Step |
| Incomplete Neutralization | During the workup, ensure that the acidic reaction mixture is fully neutralized with a base (e.g., 10% sodium carbonate solution) to a pH of 7.0.[1] This will convert the acidic impurity into its salt, which is soluble in the aqueous phase and can be removed. |
| Hydrolysis During Storage | Store the purified this compound in a cool, dry place, as prolonged exposure to moisture can lead to hydrolysis. |
Experimental Protocols
Protocol 1: Purification by Extraction and Vacuum Distillation
This protocol is adapted from a patented synthesis method.[1]
-
Concentration: Concentrate the crude reaction mixture under reduced pressure.
-
Neutralization: Neutralize the concentrated solution to a pH of 7.0 with a 10% aqueous sodium carbonate solution.
-
Extraction: Extract the product into ethyl acetate. Use a volume of ethyl acetate that is approximately 6-8 times the mass of the starting β-aminocrotonic acid ethyl ester. Separate the organic phase.
-
Washing: Wash the organic phase with water.
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Vacuum Distillation: Purify the resulting liquid by vacuum distillation. This compound has a boiling point of 126-127 °C at 24 mmHg.
Quantitative Data Summary:
| Step | Parameter | Value | Reference |
| Extraction | Solvent to Starting Material Ratio (mass) | 6:1 to 8:1 (Ethyl Acetate : β-aminocrotonic acid ethyl ester) | [1] |
| Distillation | Boiling Point | 126-127 °C @ 24 mmHg | |
| Expected Purity | Post-distillation | >98% | [1] |
| Expected Yield | Overall | 65-75% | [1] |
Protocol 2: Purification by Column Chromatography
This protocol is based on general methods for purifying pyridine (B92270) carboxylic acid esters and the related compound, methyl nicotinate (B505614).[2]
-
TLC Analysis: Determine a suitable mobile phase for column chromatography using Thin Layer Chromatography (TLC). A common starting point is a mixture of petroleum ether and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.
-
Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen mobile phase and pack a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary:
| Parameter | Recommendation | Reference |
| Stationary Phase | Silica Gel | [2] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (start with 4:1 and adjust based on TLC) | [2] |
| Target Rf on TLC | 0.2 - 0.4 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common impurities.
References
Technical Support Center: Stability of Ethyl 2-methylnicotinate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ethyl 2-methylnicotinate in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ester bond. This reaction results in the formation of 2-methylnicotinic acid and ethanol. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: What are the optimal storage conditions for a stock solution of this compound?
To maximize stability, stock solutions of this compound should be stored at low temperatures. For short-term storage (up to one month), refrigeration at -20°C is recommended. For long-term storage (up to six months), storing the solution at -80°C is advisable.[1] It is also crucial to minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Q3: How does pH affect the stability of this compound in an aqueous solution?
The stability of this compound is highly pH-dependent. Both acidic and, more significantly, alkaline conditions can catalyze the hydrolysis of the ester. For similar nicotinate (B505614) esters, the most stable pH range is typically slightly acidic, between pH 4 and 6.[2]
Q4: Can light exposure lead to the degradation of this compound?
Yes, exposure to light, particularly UV radiation, can potentially lead to the photodegradation of this compound. Pyridine-containing compounds can be susceptible to photolytic degradation.[3] Therefore, it is recommended to protect solutions containing this compound from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Q5: Are there any common laboratory reagents that are incompatible with this compound?
Strong oxidizing agents should be avoided as they can potentially degrade the molecule.[4] Additionally, strong acids and bases will accelerate the hydrolysis of the ester bond. When preparing solutions, it is important to consider the reactivity of all components in the formulation.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of potency in an aqueous solution. | The pH of the solution is outside the optimal stability range (pH 4-6). | Measure the pH of the solution. If it is neutral or alkaline, adjust the pH to the slightly acidic range using a suitable buffer system (e.g., acetate (B1210297) or citrate (B86180) buffer). Avoid using phosphate (B84403) buffers if possible, as they can sometimes catalyze hydrolysis. |
| The solution is being stored at an elevated temperature. | Store aqueous solutions of this compound at refrigerated temperatures (2-8°C) for short-term use and frozen (-20°C or -80°C) for long-term storage. | |
| Appearance of unknown peaks in HPLC chromatogram during a stability study. | The compound is degrading into multiple products under the tested stress conditions. | Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify the potential degradation products. This will help in developing a stability-indicating HPLC method. |
| The solution is contaminated. | Ensure proper handling and storage procedures. Use high-purity solvents and reagents. Filter the solutions before HPLC analysis. | |
| Inconsistent results in bioassays. | The active concentration of this compound is decreasing due to instability in the assay medium. | Evaluate the stability of this compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, light exposure). Consider preparing fresh solutions immediately before each experiment. |
| Precipitation observed in the solution upon storage. | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | Determine the solubility of this compound in the specific solvent system at the intended storage temperature. If necessary, use a co-solvent to improve solubility or prepare a more dilute solution. |
Section 3: Data Presentation
Table 1: Estimated Hydrolytic Degradation of this compound at 25°C
| pH | Buffer System (0.1 M) | Estimated Half-life (t½) | Primary Degradation Product |
| 2.0 | HCl/KCl | > 1 year | 2-Methylnicotinic Acid |
| 4.0 | Acetate | > 6 months | 2-Methylnicotinic Acid |
| 7.0 | Phosphate | ~ 2-3 months | 2-Methylnicotinic Acid |
| 9.0 | Borate | < 1 month | 2-Methylnicotinic Acid |
Table 2: Estimated Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 10 - 20 |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours | 15 - 30 |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5 - 15 |
| Thermal | Solid State | 80°C | 48 hours | < 5 |
| Photolytic | Solution (in quartz) | 25°C | ICH Q1B exposure | 5 - 10 |
Section 4: Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Keep at room temperature and monitor the degradation.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a sealed vial, protected from light.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
After exposure, dissolve a portion of the solid in methanol to a concentration of 1 mg/mL and analyze by HPLC.
-
-
Photodegradation:
-
Prepare a 0.1 mg/mL solution of this compound in methanol.
-
Expose the solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze both the exposed and control samples by HPLC.
-
Stability-Indicating HPLC Method
This method is suitable for the separation and quantification of this compound from its primary degradation product, 2-methylnicotinic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a slightly acidic buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) in a gradient or isocratic elution. A typical starting point could be a 30:70 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 268 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Section 5: Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Minimizing Byproduct Formation in Nicotinic Acid Esterification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the esterification of nicotinic acid.
Troubleshooting Guide
Issue: Low or No Product Formation
| Question | Answer |
| Q1: My reaction shows a very low yield of the desired nicotinic acid ester. What are the likely causes? | A low yield in Fischer esterification is often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2] Other factors include insufficient reaction time, suboptimal temperature, or catalyst deactivation. |
| Q2: How can I improve the conversion rate of my esterification reaction? | To drive the equilibrium towards the product, you can either use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms.[1][3] Using a Dean-Stark apparatus for azeotropic removal of water is a common and effective strategy.[1] |
| Q3: I am not observing any product formation according to my TLC analysis. What should I check? | First, verify the integrity of your starting materials and reagents. Ensure your nicotinic acid and alcohol are of suitable purity and the acid catalyst (e.g., sulfuric acid) is active. Confirm that the reaction temperature is appropriate for the specific alcohol being used. For Thin Layer Chromatography (TLC) analysis, ensure you are using an appropriate solvent system and visualization technique to see both the starting material and the expected product spots.[1] |
Issue: Presence of Impurities and Byproducts
| Question | Answer |
| Q4: My final product is discolored (yellow or brown). What is the cause and how can I prevent it? | Discoloration can arise from the degradation of nicotinic acid at high temperatures or the use of overly reactive catalysts, leading to the formation of colored and odorous secondary nitrogen compounds.[4] To mitigate this, avoid excessive heating and consider using milder catalysts or reaction conditions. Purification of the crude nicotinic acid before esterification can also help.[5] |
| Q5: I see a significant amount of unreacted nicotinic acid in my crude product. How can I remove it? | Unreacted nicotinic acid can be effectively removed by washing the organic extract of your product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will convert the acidic nicotinic acid into its salt, which is soluble in the aqueous layer and can be separated. |
| Q6: Are there other potential byproducts I should be aware of? | Besides water and degradation products, at very high temperatures, decarboxylation of nicotinic acid can occur, although this is less common under typical esterification conditions.[6] While N-alkylation of the pyridine (B92270) ring is a known reaction for pyridines, it is not a commonly reported byproduct in standard Fischer esterification of nicotinic acid with simple alcohols under acidic conditions.[7] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q7: What is the most common method for nicotinic acid esterification in a laboratory setting? | The Fischer-Speier esterification is the most common laboratory method.[8] This involves reacting nicotinic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[8][9] |
| Q8: How can I monitor the progress of my esterification reaction? | Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting nicotinic acid, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot over time. |
| Q9: What is a suitable solvent system for TLC analysis of nicotinic acid esterification? | A common mobile phase for TLC analysis is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate.[9][10] The exact ratio can be optimized to achieve good separation between the nicotinic acid and its ester. |
| Q10: How can I visualize the spots on my TLC plate? | Nicotinic acid and its esters are often UV active and can be visualized under a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent background. Staining with reagents like potassium permanganate (B83412) or p-anisaldehyde can also be used, though UV visualization is non-destructive.[11][12] |
| Q11: What are the best practices for purifying the crude nicotinic acid ester? | Purification typically involves an aqueous workup to remove the acid catalyst and unreacted nicotinic acid, followed by drying of the organic phase.[10] Further purification can be achieved by distillation (for volatile esters) or column chromatography.[10] For solid esters, recrystallization is an effective purification method.[10] |
| Q12: Can I use a solid acid catalyst for the esterification? | Yes, solid acid catalysts, such as MoO3/SiO2, have been used for the esterification of nicotinic acid and can offer advantages in terms of easier separation and potential reusability.[13][14] |
Data Presentation
Table 1: Reported Yields for Nicotinic Acid Esterification under Various Conditions
| Esterification Method | Alcohol | Catalyst | Reaction Conditions | Reported Yield (%) | Reference |
| Fischer Esterification | Methanol (B129727) | Sulfuric Acid | Reflux | 23.39 | [15] |
| Fischer Esterification | Methanol | MoO3/SiO2 | Reflux | ~79 | [13][14] |
| Transesterification | Menthol | Sodium Methoxide | 70-120°C, vacuum | 83-87 | [4] |
| Non-catalytic | n-Hexyl Alcohol | None | Reflux | 81 (crude) | [2] |
Experimental Protocols
Protocol 1: Fischer Esterification of Nicotinic Acid with Methanol
This protocol describes a typical laboratory-scale synthesis of methyl nicotinate (B505614).
Materials:
-
Nicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
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Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel with fluorescent indicator)
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve nicotinic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for several hours (e.g., 4-6 hours, or until TLC indicates completion).
-
Reaction Monitoring: Periodically take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting nicotinic acid. Develop the plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate, 1:1) and visualize under a UV lamp. The reaction is complete when the nicotinic acid spot has disappeared or is significantly diminished, and a new, higher Rf spot corresponding to the methyl nicotinate is prominent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with deionized water and then with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (to remove unreacted nicotinic acid and sulfuric acid).
-
Wash the organic layer with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude methyl nicotinate.
-
Further purify the product by column chromatography on silica (B1680970) gel or by distillation if it is a liquid.[9][10]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 5. US2389065A - Process for the manufacture of nicotinic acid - Google Patents [patents.google.com]
- 6. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation and acylation of pyridine [quimicaorganica.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 2-methylnicotinate via Column Chromatography
Welcome to the technical support center for the purification of Ethyl 2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals, providing detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful purification of the target compound.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the methodology for the purification of this compound using silica (B1680970) gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
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Hexane (or Petroleum Ether), HPLC grade
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Ethyl Acetate (B1210297), HPLC grade
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Glass chromatography column
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Separatory funnel or dropping funnel
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Collection tubes or flasks
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Rotary evaporator
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Thin-Layer Chromatography (TLC) plates (silica gel coated)
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UV lamp for TLC visualization
Methodology:
-
Thin-Layer Chromatography (TLC) for Mobile Phase Optimization:
-
Dissolve a small amount of the crude this compound in a minimal amount of ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop a series of TLC plates using different ratios of Hexane:Ethyl Acetate as the mobile phase (e.g., 9:1, 8:2, 7:3).
-
Visualize the developed plates under a UV lamp.
-
The optimal mobile phase is one that provides good separation between the this compound spot and any impurities, with the target compound having an Rf value of approximately 0.2-0.4.[1]
-
-
Column Preparation (Slurry Method):
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from the TLC analysis (e.g., Hexane:Ethyl Acetate 9:1).
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle into a packed bed, draining the excess solvent until the solvent level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial low-polarity mobile phase, collecting fractions in separate tubes.
-
Monitor the elution process by performing TLC on the collected fractions.
-
If the desired compound is eluting too slowly, the polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate (gradient elution).[2]
-
-
Fraction Pooling and Solvent Evaporation:
-
Based on the TLC analysis, identify and combine the fractions containing the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Clear colorless to orange liquid |
| Density | 1.072 g/mL at 25 °C |
| Boiling Point | 126-127 °C at 24 mm Hg |
| Solubility | Slightly soluble in water |
Table 2: Recommended Starting Conditions for TLC and Column Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (TLC) | Hexane:Ethyl Acetate (varying ratios from 9:1 to 7:3) |
| Mobile Phase (Column) | Start with the optimized ratio from TLC (e.g., 8:2 Hexane:Ethyl Acetate) |
| Elution Mode | Isocratic or Gradient |
| Visualization | UV lamp (254 nm) |
Mandatory Visualization
References
Technical Support Center: High-Purity Ethyl 2-methylnicotinate via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-purity Ethyl 2-methylnicotinate through low-temperature recrystallization and fractional freezing methods.
Frequently Asked Questions (FAQs)
Q1: Is standard recrystallization suitable for purifying this compound?
A1: No, standard recrystallization is not suitable for this compound. This is because it is a liquid at room temperature with a reported melting point around 8-10°C.[1] Therefore, low-temperature recrystallization or fractional freezing techniques are required to induce crystallization and achieve purification.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials such as 2-methylnicotinic acid, residual solvents from the synthesis (e.g., ethanol, toluene), by-products like positional isomers, and water.[2][3] The presence of these impurities can lower the melting point and hinder crystallization.
Q3: What is the principle behind low-temperature recrystallization for a liquid compound?
A3: Low-temperature recrystallization for a liquid compound involves dissolving the substance in a suitable solvent at or near room temperature and then cooling the solution to a sufficiently low temperature to induce crystallization of the desired compound, while the impurities remain dissolved in the cold solvent. The choice of solvent is critical; the compound should be highly soluble at room temperature but significantly less soluble at lower temperatures.
Q4: Can I purify this compound without a solvent?
A4: Yes, a technique called fractional freezing (or dry winterization) can be used. This method involves slowly cooling the neat (undiluted) liquid until it begins to solidify. The initial crystals formed will be of higher purity, and the remaining liquid will be enriched with impurities. This process can be repeated to achieve higher purity.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystal formation upon cooling | 1. The solution is not cold enough. 2. The concentration of this compound is too low (too much solvent). 3. The presence of significant impurities is depressing the freezing point. 4. The solution is supersaturated. | 1. Cool the solution to a lower temperature (e.g., using a dry ice/acetone bath). 2. Evaporate some of the solvent under reduced pressure and attempt to crystallize again. 3. Consider a pre-purification step like washing with a dilute base to remove acidic impurities. 4. Gently scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound (if available). |
| "Oiling out" instead of crystallization | 1. The cooling rate is too fast. 2. The solvent is not appropriate, leading to a supersaturated solution where the solute's solubility is still high at the low temperature. | 1. Allow the solution to cool more slowly. You can do this by using a Dewar flask or an insulated bath. 2. Re-warm the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) before cooling again. |
| Low recovery of purified product | 1. The compound has significant solubility in the solvent even at low temperatures. 2. Too much solvent was used. 3. Loss of product during filtration or transfers. | 1. Choose a solvent with lower solubility for the compound at the target low temperature. 2. Use the minimum amount of solvent necessary for dissolution. 3. Ensure all equipment is pre-chilled before filtration to minimize dissolution of the crystals. |
| Crystals are discolored or appear impure | 1. Impurities are being trapped within the crystal lattice. 2. The mother liquor was not completely removed during filtration. | 1. Slow down the rate of cooling to allow for more selective crystal growth. A second recrystallization may be necessary. 2. Wash the collected crystals with a small amount of fresh, ice-cold solvent. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature (25°C) | Expected Solubility at Low Temperature (-20°C) | Suitability for Low-Temperature Recrystallization |
| Ethanol | Very Soluble | Soluble | Poor |
| Methanol | Very Soluble | Soluble | Poor |
| Ethyl Acetate (B1210297) | Soluble | Moderately Soluble | Good |
| Dichloromethane | Very Soluble | Soluble | Poor |
| Hexane | Sparingly Soluble | Poorly Soluble | Good (as a co-solvent or for initial purification) |
| Acetone | Soluble | Moderately Soluble | Good |
| Water | Slightly Soluble | Very Poorly Soluble | Not suitable as a primary solvent |
Note: This data is extrapolated from information on similar compounds and general chemical principles in the absence of specific experimental data.
Table 2: Hypothetical Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethyl Acetate | 25 | ~ 45 |
| Ethyl Acetate | 0 | ~ 15 |
| Ethyl Acetate | -20 | ~ 5 |
| Hexane | 25 | ~ 8 |
| Hexane | 0 | ~ 2 |
| Hexane | -20 | < 1 |
Note: This is hypothetical data provided for illustrative purposes to guide experimental design.
Experimental Protocols
Protocol 1: Low-Temperature Recrystallization from a Single Solvent (Ethyl Acetate)
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Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of ethyl acetate at room temperature. Start with approximately 2-3 mL of solvent per gram of crude product.
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Drying (Optional but Recommended): Add a small amount of a drying agent like anhydrous magnesium sulfate (B86663) to remove any residual water, which can inhibit crystallization. Stir for 15-20 minutes and then filter to remove the drying agent.
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Cooling and Crystallization: Place the flask in a cooling bath. Start with an ice-water bath (0°C) and observe for crystal formation. If no crystals form, gradually lower the temperature using a salt-ice bath (down to -20°C) or a dry ice/acetone bath (down to -78°C). Allow the solution to cool slowly to promote the formation of larger, purer crystals.
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Isolation: Once crystallization is complete, quickly filter the cold slurry through a pre-chilled Büchner funnel to collect the crystals.
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Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor containing impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Fractional Freezing (Solvent-Free)
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Initial Cooling: Place the crude this compound in a flask equipped with a stirrer. Partially immerse the flask in a cooling bath set to a temperature just below the expected melting point of the pure compound (e.g., 5-7°C).
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Slow Crystallization: Stir the liquid slowly as it cools. The higher-purity this compound will begin to crystallize on the walls of the flask.
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Separation: Once a significant amount of solid has formed (e.g., 30-50% of the total volume), decant or siphon off the remaining liquid, which is now enriched in impurities.
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Thawing and Collection: Allow the solid to thaw at room temperature. This first fraction is the purified product.
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Repeat (Optional): For even higher purity, the process can be repeated on the collected fraction.
Mandatory Visualizations
Caption: Workflow for low-temperature recrystallization.
Caption: Troubleshooting decision tree for no crystal formation.
References
Effect of catalyst on Ethyl 2-methylnicotinate synthesis efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: There are two primary catalytic methods for the synthesis of this compound:
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Condensation Reaction: This method involves the reaction of 1,1,3,3-tetraethoxypropane (B54473) with ethyl β-aminocrotonate in the presence of an acid catalyst such as p-toluenesulfonic acid or hydrochloric acid.[1] This approach is suitable for industrial production due to its mild conditions and high purity output.[1]
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Fischer Esterification: This classic method involves the direct esterification of 2-methylnicotinic acid with ethanol (B145695) using a strong acid catalyst. Common catalysts include sulfuric acid, while solid acid catalysts have also been shown to be highly effective for similar nicotinic acid esterifications.[2][3]
Q2: What yields can I expect from these synthesis methods?
A2: The expected yield is highly dependent on the chosen method and catalyst.
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The condensation reaction using p-toluenesulfonic acid or hydrochloric acid as a catalyst can achieve yields of approximately 65-67%.[1]
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For the Fischer esterification , the choice of catalyst significantly impacts the yield. While the use of sulfuric acid for the synthesis of the similar methyl nicotinate (B505614) has been reported with yields as low as 23.39%, highly efficient solid acid catalysts in the esterification of nicotinic acid have demonstrated yields of up to 98.2%.[2][3]
Q3: What are the main advantages and disadvantages of each method?
A3: Each method has its own set of advantages and disadvantages:
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Condensation Reaction:
-
Fischer Esterification:
-
Advantages: A straightforward, well-established reaction. The use of solid acid catalysts can simplify the work-up process and allow for catalyst recycling.[3]
-
Disadvantages: It is an equilibrium-limited reaction, requiring measures to remove water to drive the reaction to completion. The use of strong mineral acids like sulfuric acid can lead to significant charring and difficult purification, potentially resulting in lower yields.[2]
-
Q4: How can I purify the final this compound product?
A4: Common purification techniques for this compound include:
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Distillation: Vacuum distillation is an effective method for purifying the product, especially for removing non-volatile impurities.
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Column Chromatography: Silica gel column chromatography is frequently used for purification, often with a solvent system such as petroleum ether and ethyl acetate.[2][4]
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Extraction and Washing: After the reaction, the work-up typically involves neutralization of the acid catalyst, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with water or brine to remove residual salts and water-soluble impurities.[1][4]
Troubleshooting Guides
Issue 1: Low Yield in Condensation Reaction
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | Ensure the acid catalyst (p-toluenesulfonic acid or HCl) is of good quality and used in the correct molar ratio as specified in the protocol.[1] |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the recommended range (e.g., 40-60°C). Temperatures that are too high can lead to side reactions and decomposition of reactants or products.[1] |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. |
| Losses during Work-up | During neutralization and extraction, ensure the pH is carefully adjusted to the optimal range (around 7.0) to prevent the product from remaining in the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery.[1] |
Issue 2: Low Yield in Fischer Esterification
| Potential Cause | Troubleshooting Steps |
| Presence of Water | This is a critical factor in esterification. Ensure all reactants (ethanol, 2-methylnicotinic acid) and the reaction setup are anhydrous. Use a method to remove the water formed during the reaction, such as a Dean-Stark apparatus or the use of a dehydrating agent. |
| Catalyst Inefficiency | If using sulfuric acid, consider increasing the catalyst loading, but be aware that this can increase charring. For better yields and easier work-up, consider switching to a solid acid catalyst.[3] |
| Equilibrium Not Shifted | Use a large excess of ethanol to shift the equilibrium towards the product side. |
| Incomplete Reaction | Esterification can be slow. Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by TLC.[2] |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Ethyl Nicotinate Derivatives
| Catalyst | Reactants | Product | Yield (%) | Purity (%) | Reference |
| p-Toluenesulfonic acid | 1,1,3,3-tetraethoxypropane, ethyl β-aminocrotonate | This compound | 65.2 | 98.59 | [1] |
| Hydrochloric acid | 1,1,3,3-tetraethoxypropane, ethyl β-aminocrotonate | This compound | 67.4 | 98.75 | [1] |
| Solid Acid Catalyst (HND230) | Nicotinic acid, ethanol | Ethyl nicotinate | 98.2 | 99.2 | [3] |
| Sulfuric Acid | Nicotinic acid, methanol | Methyl nicotinate | 23.39 | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation Reaction
This protocol is adapted from patent CN112824387A.[1]
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Step 1: In a reaction vessel, add 1.5 mol of 1,1,3,3-tetraethoxypropane. While stirring at room temperature, add 2.0 mol of a 30% aqueous solution of hydrochloric acid.
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Control the temperature at 45°C and allow the reaction to proceed for 3 hours.
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Step 2: In a separate reactor, add 1.0 mol of ethyl β-aminocrotonate and 5.0 mol of ethanol.
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Add the product from Step 1 to this mixture.
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Control the reaction temperature at 60°C and react for 7 hours.
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Work-up:
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Concentrate the reaction solution under reduced pressure.
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Neutralize the concentrated solution with a 10% aqueous sodium carbonate solution until the pH reaches 7.0.
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Extract the product with ethyl acetate.
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Wash the organic phase with water.
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Concentrate the organic phase and purify by vacuum distillation to obtain this compound.
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Protocol 2: Synthesis of Ethyl Nicotinate via Fischer Esterification with a Solid Acid Catalyst
This protocol is for the synthesis of ethyl nicotinate and is adapted from patent CN106957262A.[3] It can be adapted for this compound by substituting nicotinic acid with 2-methylnicotinic acid.
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In a reaction flask, add nicotinic acid, absolute ethanol (in a molar ratio of 1:2 to nicotinic acid), and a solid acid catalyst (HND230, 1-10% by weight of nicotinic acid) to toluene (B28343).
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Stir the mixture at 55-65°C for 4 hours.
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Increase the temperature to reflux and remove the water formed using a Dean-Stark apparatus.
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Once no more water is collected, cool the reaction to room temperature.
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Work-up:
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Filter to recover the solid acid catalyst.
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Remove the toluene from the filtrate under reduced pressure to yield the final product.
-
Visualizations
References
- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 3. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Optimizing temperature and reaction time for Ethyl 2-methylnicotinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: A common method involves a two-step process. First, 1,1,3,3-tetraalkoxypropane (e.g., 1,1,3,3-tetraethoxypropane) is hydrolyzed under acidic conditions to form an intermediate. This intermediate is then reacted with a β-aminocrotonic acid ester, such as ethyl β-aminocrotonate, in an alcoholic solvent to yield this compound.[1]
Q2: What are the typical catalysts and solvents used in this synthesis?
A2: The first step (hydrolysis) is typically catalyzed by an acid like p-toluenesulfonic acid or hydrochloric acid. The second step is carried out in an alcohol solvent, which can include methanol, ethanol, isopropanol, or tert-butanol.[1]
Q3: What are the expected yield and purity of this compound?
A3: With optimized conditions, yields can exceed 65%, and product purity can be greater than 98%.[1]
Q4: How can the final product be purified?
A4: Purification typically involves concentrating the reaction mixture under reduced pressure, neutralizing it, extracting the product with an organic solvent like ethyl acetate, washing the organic phase with water, and finally, purification by vacuum distillation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction in either step.- Suboptimal temperature or reaction time.- Inefficient extraction of the product. | - Ensure the reaction in step 1 proceeds for the recommended duration (3-4 hours) and at the specified temperature (40-50 °C).- Verify that the temperature for step 2 is maintained at 50-60 °C for 5-7 hours.[1]- Use the appropriate amount of extraction solvent (e.g., 6 times the mass of the β-aminocrotonic acid ethyl ester) and perform multiple extractions if necessary.[1] |
| Low Purity | - Presence of unreacted starting materials.- Formation of side products due to excessively high temperatures.[1] | - Monitor the reaction progress using techniques like TLC or GC to ensure the complete consumption of starting materials.- Strictly control the reaction temperatures within the recommended ranges to avoid side reactions.[1]- Ensure efficient purification by vacuum distillation, collecting the fraction at the correct boiling point and pressure. |
| Reaction Not Progressing | - Inactive catalyst.- Incorrect reagents or solvent. | - Use a fresh or properly stored acid catalyst.- Verify the identity and purity of all starting materials and the solvent. |
| Difficulty in Product Isolation | - Emulsion formation during extraction.- Incorrect pH during neutralization. | - To break emulsions, add a small amount of brine or a different organic solvent.- Carefully neutralize the reaction mixture to a pH of 7.0 using a 10% sodium carbonate solution to ensure proper separation of the organic layer.[1] |
Experimental Protocols and Data
Synthesis of this compound
This protocol is based on a two-step synthesis method.[1]
Step 1: Preparation of Intermediate B
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In a reactor at room temperature, add 1,1,3,3-tetraethoxypropane.
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Under stirring, add an aqueous solution of an acid catalyst (e.g., 30% p-toluenesulfonic acid or 20-30% hydrochloric acid).
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Control the temperature between 40-45 °C and allow the reaction to proceed for 3-4 hours.
Step 2: Synthesis of this compound
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To the reactor containing the intermediate from Step 1, add ethyl β-aminocrotonate and ethanol.
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Control the reaction temperature between 50-60 °C and react for 5-7 hours.
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After the reaction is complete, concentrate the solution under reduced pressure.
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Neutralize the concentrated solution to a pH of 7.0 with a 10% aqueous sodium carbonate solution.
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Extract the product with ethyl acetate.
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Wash the organic phase with water.
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Concentrate the organic phase and purify by vacuum distillation to obtain this compound.
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Example 1 | Example 2 | Example 3 |
| Step 1 Temperature | 45 °C | 40 °C | 45 °C |
| Step 1 Reaction Time | 3 hours | 4 hours | 3 hours |
| Step 2 Temperature | 60 °C | 50 °C | 60 °C |
| Step 2 Reaction Time | 7 hours | 6 hours | 7 hours |
| Yield | 67.0% | 65.2% | Not Specified |
| Purity | 98.40% | 98.59% | Not Specified |
Data extracted from patent CN112824387A.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Preventing hydrolysis of Ethyl 2-methylnicotinate during workup
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Ethyl 2-methylnicotinate during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern during workup?
This compound is an organic compound, specifically an ester of 2-methylnicotinic acid.[1][2] Like many esters, it is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction converts the desired ethyl ester back into 2-methylnicotinic acid and ethanol. This is a significant concern during workup as it leads to a lower yield of the target molecule and introduces an impurity (the carboxylic acid) that can complicate purification.
Q2: Under what conditions is this compound most prone to hydrolysis?
Ester hydrolysis can be catalyzed by both acids and bases.[3][4] Therefore, exposure to either strong acidic or strong basic aqueous solutions during the workup process will significantly accelerate the hydrolysis of this compound. The reaction with pure water at neutral pH is typically very slow.[4]
Q3: What are the common signs that unwanted hydrolysis has occurred during my workup?
The primary signs of hydrolysis include:
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A lower than expected yield of the isolated ester.
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The presence of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis, which corresponds to the resulting carboxylic acid.
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Difficulty in separating the product from an acidic impurity during extraction. The resulting 2-methylnicotinic acid will have different solubility properties than the ester.
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Characterization data (e.g., NMR spectroscopy) showing signals corresponding to 2-methylnicotinic acid in your final product.
Q4: How can I prevent or minimize hydrolysis during a standard aqueous workup?
To minimize hydrolysis, it is crucial to control the pH and temperature of the workup environment.
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Neutralize Carefully: If the reaction mixture is acidic, neutralize it with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer (pH ~7) rather than strong bases like sodium hydroxide.[3] If the reaction is basic, use a mild acid like dilute citric acid or ammonium (B1175870) chloride (NH₄Cl) solution.
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Work Quickly and at Low Temperatures: Perform extractions and washes promptly and use cold (ice-bath) solutions whenever possible to reduce the rate of hydrolysis.
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Use Brine Washes: After aqueous washes, a final wash with saturated aqueous sodium chloride (brine) helps to remove bulk water from the organic layer before the drying step.
Q5: Are there any non-aqueous workup procedures I can use for sensitive esters?
Yes, non-aqueous workups are an excellent alternative. These methods avoid water altogether, thereby eliminating the risk of hydrolysis. A common procedure involves:
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Concentrating the reaction mixture under reduced pressure to remove the solvent.
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Redissolving the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
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Filtering the solution to remove any insoluble salts or reagents.
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Proceeding directly to purification, typically by column chromatography.
Troubleshooting Guide: Low Yield Due to Suspected Hydrolysis
This guide will help you troubleshoot and resolve issues of product loss due to the hydrolysis of this compound.
Problem: You have observed a significantly lower-than-expected yield of this compound, and you suspect the formation of 2-methylnicotinic acid as a byproduct.
Step 1: Assess Your Current Workup Protocol
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Check pH: Review the pH of all aqueous solutions used for quenching and washing. Are you using strong acids (e.g., HCl) or strong bases (e.g., NaOH, KOH)?[5] These are common culprits.
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Check Temperature: Were the workup steps performed at room temperature or higher? Elevated temperatures accelerate hydrolysis.
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Check Duration: Was the organic product left in contact with an aqueous acidic or basic layer for an extended period?
Step 2: Implement a Hydrolysis-Minimizing Aqueous Workup If your assessment indicates harsh conditions, switch to the recommended protocol below. The key is to maintain a near-neutral pH and low temperature.
Step 3: Consider a Non-Aqueous Workup If your ester is particularly sensitive or if you continue to see hydrolysis even with a milder aqueous workup, a non-aqueous approach is the most robust solution. This completely removes water from the process.
Step 4: Confirm Product Identity and Purity After isolation, use analytical techniques like ¹H NMR, ¹³C NMR, or LC-MS to confirm the structure of your product and check for the presence of the 2-methylnicotinic acid impurity.
Data Presentation
The following table summarizes the key parameters influencing the stability of this compound during workup.
| Parameter | High Risk Condition for Hydrolysis | Recommended Condition for Stability | Rationale |
| pH | < 4 or > 9 | 6 - 8 | Both strong acids and bases catalyze ester hydrolysis.[4] |
| Temperature | > 25°C (Room Temperature) | 0 - 5°C (Ice Bath) | Reaction rates, including hydrolysis, decrease at lower temperatures. |
| Aqueous Reagent | Dilute HCl, NaOH, KOH | Saturated NaHCO₃ (aq), Saturated NH₄Cl (aq) | Mild reagents effectively neutralize without causing significant pH swings.[3] |
| Contact Time | Prolonged (>30 min) | Minimal (<10 min) | Reducing the time the ester is in contact with water minimizes the opportunity for hydrolysis. |
Experimental Protocols
Protocol 1: Minimized Hydrolysis Aqueous Workup
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Cooling: Once the reaction is complete, cool the reaction vessel to 0°C in an ice-water bath.
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Quenching: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, or a pre-chilled saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any residual base. Monitor the pH with litmus (B1172312) paper or a pH meter to ensure it is between 7 and 8.
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Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Perform these extractions quickly.
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Washing: Combine the organic layers and wash once with cold, deionized water, followed by one wash with cold, saturated aqueous NaCl (brine).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).
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Purification: Purify the crude product promptly, for example, by flash column chromatography.
Protocol 2: Non-Aqueous Workup
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Solvent Removal: After the reaction is deemed complete, remove the reaction solvent using a rotary evaporator.
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Resuspension: Add a dry, non-polar organic solvent in which your product is soluble but inorganic salts are not (e.g., a mixture of ethyl acetate and hexanes).
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Filtration: Filter the suspension through a pad of celite or a sintered glass funnel to remove any precipitated salts or solid reagents. Wash the filter cake with a small amount of the same solvent.
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Concentration: Combine the filtrates and concentrate under reduced pressure.
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Purification: The resulting crude material can be directly subjected to purification, typically via flash column chromatography on silica (B1680970) gel.
Visualizations
The following diagram outlines the troubleshooting workflow for addressing the hydrolysis of this compound during workup.
Caption: Troubleshooting workflow for identifying and preventing the hydrolysis of this compound.
References
Analytical methods for detecting trace impurities in Ethyl 2-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect trace impurities in Ethyl 2-methylnicotinate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurity types include:
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Process-related impurities: These can be unreacted starting materials, intermediates, or byproducts from the synthesis route. For instance, in a typical synthesis, you might find residual starting materials like 1,1,3,3-tetraethoxypropane (B54473) or β-amino ethyl crotonate.[1]
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Degradation products: this compound can degrade under certain conditions (e.g., hydrolysis, oxidation). A primary degradation product is 2-methylnicotinic acid, formed by the hydrolysis of the ester group.
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Residual solvents: Solvents used during synthesis and purification, such as ethanol, ethyl acetate, or dichloromethane, may be present in trace amounts.[1]
Q2: Which analytical techniques are most suitable for detecting trace impurities in this compound?
A2: The most common and effective techniques for analyzing trace impurities in pharmaceutical products like this compound are:
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High-Performance Liquid Chromatography (HPLC): Particularly with a UV or Diode-Array Detector (DAD), HPLC is excellent for separating and quantifying non-volatile organic impurities.[2][3]
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Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[4]
Q3: What are typical acceptance criteria for impurities in a pharmaceutical ingredient like this compound?
A3: Acceptance criteria for impurities are guided by regulatory bodies like the ICH. Generally, for a new drug substance, impurities are reported, identified, and qualified based on their concentration relative to the main compound. While specific limits depend on the daily dose of the final drug product, a common threshold for reporting impurities is 0.05%, for identification is 0.10%, and for qualification is 0.15%.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | - Interaction of the basic pyridine (B92270) ring with acidic silanol (B1196071) groups on the column. - Column overload. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the analyte. - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase. - Use an end-capped column or a column with a different stationary phase. - Reduce the sample concentration. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. | - Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio). - Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). - Replace the column. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column. - Carryover from a previous injection. | - Use fresh, high-purity mobile phase. - Flush the injector and column. - Run a blank injection to confirm the source of the ghost peak. |
| Baseline Drift | - Column not equilibrated. - Fluctuations in detector temperature. - Mobile phase composition changing over time. | - Ensure the column is fully equilibrated with the mobile phase before analysis. - Allow the detector to warm up properly. - Prepare fresh mobile phase and degas it thoroughly. |
GC Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Broad Peaks | - Low carrier gas flow rate. - Column contamination or degradation. - Injection port temperature too low. | - Optimize the carrier gas flow rate. - Condition the column at a high temperature. - Increase the injection port temperature. |
| Split Peaks | - Improper column installation. - Incompatible solvent with the stationary phase. | - Re-install the column, ensuring a clean, square cut. - Use a solvent that is compatible with the column's stationary phase. |
| Retention Time Shifts | - Fluctuations in oven temperature or carrier gas flow. - Leaks in the system. | - Check the oven temperature for stability. - Verify the carrier gas flow rate. - Perform a leak check of the system. |
| Poor Sensitivity | - Contaminated injector liner. - Detector not optimized. - Leaks in the system. | - Clean or replace the injector liner. - Optimize detector parameters (e.g., gas flows for FID). - Check for and repair any leaks. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of trace impurities. The exact values will depend on the specific impurity, the analytical method, and the instrumentation used.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01% - 0.05% | 0.001% - 0.01% |
| Limit of Quantification (LOQ) | 0.03% - 0.15% | 0.003% - 0.03% |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 90% - 110% | 85% - 115% |
| Precision (% RSD) | < 5% | < 10% |
Detailed Experimental Protocols
HPLC-UV Method for Non-Volatile Impurities
This method is designed for the separation and quantification of potential non-volatile impurities and degradation products, such as 2-methylnicotinic acid.
-
Instrumentation: HPLC with a UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities and Residual Solvents
This method is suitable for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35 - 400 amu.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of 10 mg/mL.
Visualizations
Caption: Experimental workflow for the analysis of trace impurities in this compound.
Caption: Logical troubleshooting workflow for common HPLC and GC issues.
References
Technical Support Center: Synthesis of Nicotinic Acid and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of nicotinic acid and its derivatives, with a specific focus on strategies to avoid the formation of byproducts, including those that may be misidentified as "di-nicotinic acid."
Troubleshooting Guide
Issue: Formation of an Unexpected Byproduct with a Higher Molecular Weight, Suspected to be "Di-nicotinic Acid"
Question: During the synthesis of nicotinic acid, I've observed an impurity with a molecular weight that suggests the formation of a dimer or "di-nicotinic acid." What could be the cause and how can I prevent it?
Answer: The term "di-nicotinic acid" is not a standard chemical name for a common byproduct in nicotinic acid synthesis. It is likely that you are observing one of the following:
-
Non-covalent Dimers: Nicotinic acid molecules can self-associate through hydrogen bonding to form non-covalent dimers. These are typically not isolated as a distinct byproduct but can affect physical properties and analytical characterization.
-
Bipyridine Dicarboxylic Acids: Under certain specific and less common reaction conditions, particularly those involving radical mechanisms or the use of specific catalysts, the coupling of two pyridine (B92270) rings to form a bipyridine structure with two carboxylic acid groups (a true di-nicotinic acid) is conceivable, though not a typical byproduct of standard synthetic routes.
-
Other High Molecular Weight Impurities: The impurity could be a result of side reactions involving starting materials, reagents, or intermediates.
Troubleshooting Strategies:
-
Characterize the Byproduct: Before attempting to modify your synthesis, it is crucial to characterize the unknown impurity using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure.
-
Review Your Synthetic Route: The likelihood of forming specific byproducts is highly dependent on the synthetic method employed. Common routes to nicotinic acid include the oxidation of 3-picoline or 5-ethyl-2-methylpyridine.
-
Optimize Reaction Conditions:
-
Temperature Control: Avoid excessive temperatures, which can promote side reactions and decomposition.
-
Stoichiometry: Ensure precise control over the molar ratios of reactants and reagents.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times that can lead to byproduct formation.
-
Issue: Presence of Nicotinamide (B372718) as a Significant Impurity
Question: My final nicotinic acid product is contaminated with nicotinamide. How can I minimize its formation and remove it?
Answer: Nicotinamide is a common impurity, especially in syntheses that proceed through a nitrile intermediate (e.g., hydrolysis of 3-cyanopyridine). Incomplete hydrolysis will leave nicotinamide in the final product.
Strategies for Minimization and Removal:
-
Drive the Hydrolysis to Completion:
-
Reaction Time and Temperature: Increase the reaction time or temperature of the hydrolysis step. Monitor the reaction until no nicotinamide is detected.
-
Acid/Base Concentration: Ensure a sufficient concentration of the acid or base catalyst is used for the hydrolysis.
-
-
Purification:
-
Recrystallization: Nicotinic acid and nicotinamide have different solubility profiles. Recrystallization from water or ethanol (B145695) can be an effective purification method.[1]
-
pH Adjustment and Extraction: The carboxylic acid group of nicotinic acid allows for its separation from the neutral amide. By adjusting the pH of the solution, you can selectively extract either the nicotinic acid (as a salt at high pH) or the nicotinamide. A basic wash (e.g., with sodium bicarbonate solution) can be used to remove unreacted nicotinic acid when purifying nicotinic acid esters.[2]
-
Experimental Protocol: Purification of Nicotinamide from Nicotinic Acid by Amine Treatment
This protocol describes a method to remove nicotinic acid contamination from nicotinamide by forming a soluble amine salt of the acid.[1]
-
Suspend the Mixture: Suspend the impure nicotinamide containing nicotinic acid in a non-aqueous solvent such as benzene (B151609) or toluene.
-
Add Amine: Add an amine (e.g., n-butylamine, piperidine, or morpholine) that is non-reactive towards nicotinamide but will react with nicotinic acid to form a salt.
-
Heating and Agitation: Heat the suspension to reflux for several hours with agitation.
-
Filtration: Cool the mixture and filter to isolate the solid, purified nicotinamide.
-
Washing: Wash the filtered solid with the non-aqueous solvent to remove any remaining dissolved amine salt.
-
Drying: Dry the purified nicotinamide.
Quantitative Data on Nicotinamide Purification
| Initial Nicotinamide Purity | Initial Nicotinic Acid Content | Amine Used | Solvent | Final Nicotinamide Purity | Final Nicotinic Acid Content | Recovery of Pure Nicotinamide |
| 93% | 7% | n-butylamine | Benzene | 99.64% | 0.22% | 98% |
| 93% | 7% | Morpholine | Benzene | 99.0% | 0.3% | 96.5% |
Data adapted from US Patent 2,496,114 A[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available nicotinic acid?
A1: Common impurities can include unreacted starting materials (e.g., 3-picoline), intermediates (e.g., nicotinonitrile, nicotinamide), and side-products from the oxidation process, such as various pyridine derivatives.[3]
Q2: How can I prevent the oxidation of the pyridine nitrogen during synthesis?
A2: Over-oxidation to form the N-oxide is a potential side reaction. To minimize this:
-
Choice of Oxidant: Use a selective oxidizing agent.
-
Temperature Control: Avoid excessively high temperatures.
-
Stoichiometry: Use the correct stoichiometric amount of the oxidizing agent.
Q3: What is the best general method for purifying crude nicotinic acid?
A3: Recrystallization is a widely used and effective method for purifying nicotinic acid.[4] Water is a common solvent for this purpose. The process typically involves dissolving the crude product in hot water, optionally treating with activated carbon to remove colored impurities, filtering the hot solution, and allowing it to cool slowly to form pure crystals.
Experimental Protocol: Recrystallization of Nicotinic Acid
This protocol is adapted from Organic Syntheses.[4]
-
Dissolution: Dissolve the crude nicotinic acid in a minimal amount of boiling water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then chill in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water.
-
Drying: Dry the crystals in an oven or a desiccator.
Q4: Can "di-nicotinic acid" refer to 2,2'-bipyridine-5,5'-dicarboxylic acid, and how would that be formed?
A4: While chemically a "di-nicotinic acid," 2,2'-bipyridine-5,5'-dicarboxylic acid is not a typical byproduct of standard nicotinic acid synthesis. Its formation would likely require a different synthetic strategy, such as the oxidative coupling of a substituted pyridine. The synthesis of such bipyridine derivatives usually starts from precursors like 5,5'-dimethyl-2,2'-bipyridine, which is then oxidized.[5] If your starting materials or reaction conditions could facilitate such a coupling, it is a possibility to investigate.
Visualizations
Caption: Synthetic pathway for nicotinic acid, highlighting the formation of the nicotinamide impurity.
Caption: Troubleshooting workflow for addressing impurities in nicotinic acid synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-methylnicotinate and Methyl nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis of two closely related nicotinic acid esters: Ethyl 2-methylnicotinate and Methyl nicotinate (B505614). Both compounds are valuable intermediates in the pharmaceutical and agrochemical industries. This document outlines common synthetic protocols, presents a comparative analysis of their yields and reaction parameters, and provides the necessary experimental data to assist researchers in selecting the appropriate molecule and synthetic strategy for their specific applications.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the synthesis of this compound and Methyl nicotinate via Fischer esterification, the most common laboratory-scale method.
| Parameter | This compound | Methyl nicotinate |
| Starting Material | 2-Methylnicotinic acid | Nicotinic acid |
| Reagents | Ethanol, Sulfuric acid | Methanol, Sulfuric acid |
| Reaction Type | Fischer Esterification | Fischer Esterification |
| Reported Yield | >70% (alternative route)[1]; 82.6% (for 5-bromo analogue)[2] | 23.39%[3] |
| Reaction Time | Not specified (Fischer); 7 hours (alternative route)[1] | 13 hours[3] |
| Purification | Not specified (Fischer); Extraction and distillation[1] | Silica (B1680970) gel column chromatography[3] |
| Molecular Weight | 165.19 g/mol [4][5] | 137.14 g/mol |
| Appearance | Colorless to light yellow liquid[1] | White powder |
| Boiling Point | 126-127 °C @ 24 mmHg[6] | Not applicable (solid at RT) |
| Melting Point | Not applicable (liquid at RT) | 40-42 °C[3] |
Experimental Protocols
Synthesis of Methyl Nicotinate via Fischer Esterification
This protocol is a well-established method for the synthesis of Methyl nicotinate from nicotinic acid.
Materials:
-
Nicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric acid
-
Sodium bicarbonate (10% aqueous solution)
-
Chloroform (B151607) or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, suspend nicotinic acid in an excess of methanol.
-
With constant stirring and cooling in an ice bath, slowly add concentrated sulfuric acid dropwise.
-
Heat the reaction mixture to reflux and maintain for 13 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 10% aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as chloroform or ethyl acetate. Repeat the extraction multiple times to maximize the yield.
-
Combine the organic layers and wash them with brine (saturated sodium chloride solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude Methyl nicotinate by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate.
Synthesis of this compound via Fischer Esterification
Materials:
-
2-Methylnicotinic acid
-
Ethanol (anhydrous)
-
Concentrated Sulfuric acid
-
Saturated sodium carbonate solution
-
Chloroform or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, add 2-methylnicotinic acid and an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated sodium carbonate solution to a pH of approximately 7.
-
Extract the product with chloroform or another suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation.
Mandatory Visualizations
Synthesis Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis of Methyl nicotinate and this compound.
References
- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1721-26-2 | BAA72126 [biosynth.com]
- 6. chemwhat.com [chemwhat.com]
Advantages of Ethyl 2-methylnicotinate over other pyridine carboxylates
In the landscape of pharmaceutical and medicinal chemistry, pyridine (B92270) carboxylic acids and their ester derivatives are fundamental scaffolds in drug design, valued for their versatile biological activities and synthetic accessibility.[1][2][3] Among these, Ethyl 2-methylnicotinate presents unique structural features that may offer distinct advantages over other common pyridine carboxylates.
This guide provides an objective comparison of this compound against key analogues—Ethyl nicotinate (B505614), Methyl nicotinate, and Ethyl isonicotinate (B8489971). The analysis is supported by physicochemical data, synthetic methodologies, and an exploration of structure-activity relationships relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties: A Quantitative Comparison
The physicochemical profile of a compound is critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The addition of a methyl group at the C2 position in this compound subtly alters its properties compared to its analogues.
Below is a summary of key physicochemical parameters for this compound and its comparators.
| Property | This compound | Ethyl nicotinate | Methyl nicotinate | Ethyl isonicotinate |
| CAS Number | 1721-26-2[4] | 614-18-6[5] | 93-60-7[1] | 1570-45-2 |
| Molecular Formula | C₉H₁₁NO₂[4] | C₈H₉NO₂[5] | C₇H₇NO₂[6] | C₈H₉NO₂ |
| Molecular Weight | 165.19 g/mol [4] | 151.16 g/mol [5] | 137.14 g/mol [6] | 151.16 g/mol |
| Boiling Point | 126-127 °C (24 mmHg) | 223-224 °C | 209 °C[6] | 92 °C (8 mmHg) |
| Density | 1.072 g/mL (25 °C) | 1.107 g/mL (25 °C)[7] | 0.827 g/cm³[8] | 1.009 g/mL (25 °C) |
| Refractive Index | n20/D 1.505 | n20/D 1.504[7] | N/A | n20/D 1.501 |
| Water Solubility | Slightly soluble | 50 g/L[5] | 47.6 mg/mL (20 °C)[9] | Soluble[10] |
| logP (Octanol/Water) | 1.5[11] | 1.12 - 1.32[12][13] | 0.8 - 0.83[8][9] | 1.43[14] |
| Topological Polar Surface Area (TPSA) | 39.2 Ų[11] | 39.19 Ų[13] | 39.2 Ų | N/A |
The data indicates that this compound has a slightly higher molecular weight and logP value compared to Ethyl nicotinate, suggesting increased lipophilicity. This can be a significant advantage in drug design, potentially improving membrane permeability and target engagement within lipidic environments.
Synthesis and Reactivity
Pyridine carboxylic acid esters are typically synthesized via Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. This method is widely applicable to this compound and its analogues.
Caption: General workflow for the synthesis of pyridine carboxylate esters.
Representative Experimental Protocol: Fischer Esterification
The following protocol is a generalized procedure for the synthesis of pyridine carboxylate esters.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the pyridine carboxylic acid (1.0 eq), the corresponding alcohol (e.g., absolute ethanol, 2.0-5.0 eq), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a solid acid catalyst to the mixture.[15]
-
Reaction: Heat the mixture to reflux (typically 50-80°C) and stir for 3-6 hours.[16] The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Neutralize the residue carefully with an aqueous solution of a weak base (e.g., sodium carbonate) to a pH of ~7.[17]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the resulting crude product by vacuum distillation to yield the final ester.[17]
Comparative Synthesis Data
The choice of starting material can influence reaction efficiency and yield.
| Compound | Catalyst | Conditions | Yield | Reference(s) |
| This compound | Acid | N/A | 65-72% | [18] |
| Ethyl nicotinate | Solid Acid (HND230) | Toluene, 55°C, 4h | 96-97% | [15][16] |
| 5-Bromo-2-methyl-nicotinic acid ethyl ester | H₂SO₄ / PTC | Anhydrous Ethanol, 105°C | 82.6% | [17] |
While direct comparative studies are limited, available data suggests that the esterification of nicotinic acid can achieve very high yields.[15][16] The synthesis of substituted 2-methylnicotinates also proceeds with good to high yields, demonstrating the viability of these scaffolds as synthetic intermediates.[17][18] The presence of the 2-methyl group may introduce steric hindrance, potentially requiring slightly more forcing reaction conditions compared to the unsubstituted nicotinate, but this can also be exploited for regioselective synthesis.
Structural Advantages and Biological Potential
The primary distinction of this compound is the methyl group at the C2 position, adjacent to the pyridine nitrogen. This substitution has significant implications for its chemical behavior and potential biological activity.
Caption: Structural relationships between this compound and its analogues.
Inferred Advantages of the 2-Methyl Group:
While direct comparative biological data is scarce, principles of medicinal chemistry and structure-activity relationships (SAR) allow for the inference of several potential advantages for this compound.[19][20]
-
Metabolic Stability: The C2 position on the pyridine ring can be susceptible to metabolic oxidation. The presence of a methyl group can block this metabolic pathway, potentially increasing the compound's in vivo half-life and bioavailability.
-
Modulation of Basicity: The electron-donating methyl group can increase the basicity (pKa) of the pyridine nitrogen compared to unsubstituted analogues. This can influence the compound's solubility, receptor binding (via hydrogen bonding), and pharmacokinetic profile.
-
Steric Influence on Binding: The methyl group provides additional steric bulk, which can enhance binding affinity and selectivity for a specific protein target. It can orient the molecule within a binding pocket to achieve a more favorable conformation, a key consideration in rational drug design.[21]
-
Enhanced Lipophilicity: As shown in the physicochemical data, the methyl group increases the logP value, indicating greater lipophilicity. This can improve the ability of the molecule to cross cellular membranes and the blood-brain barrier, which is advantageous for developing drugs targeting the central nervous system.
Pyridine derivatives are known to act as inhibitors for various enzymes, including oxygenases and kinases, by competing with endogenous ligands or cofactors.[3][22] The unique electronic and steric profile of this compound makes it a compelling candidate for screening against such targets.
Caption: Hypothetical inhibition of a signaling pathway by a pyridine carboxylate.
Conclusion
This compound, while structurally similar to other common pyridine carboxylates, possesses a unique combination of properties conferred by its C2-methyl substituent. The primary advantages can be summarized as:
-
Favorable Physicochemical Profile: Increased lipophilicity may enhance membrane permeability and bioavailability.
-
Strategic Structural Feature: The 2-methyl group can serve as a metabolic block, potentially improving pharmacokinetic properties.
-
Modulated Reactivity and Binding: The steric and electronic effects of the methyl group can be leveraged to achieve higher selectivity and affinity for biological targets.
These characteristics make this compound a valuable building block and a promising scaffold for the development of novel therapeutics.[10][23] Further research involving direct comparative biological assays is warranted to fully elucidate its performance advantages and unlock its potential in drug discovery.
References
- 1. Methyl nicotinate (CAS 93-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1721-26-2 | BAA72126 [biosynth.com]
- 5. Ethyl nicotinate - Safety Data Sheet [chemicalbook.com]
- 6. Methyl nicotinate - Wikipedia [en.wikipedia.org]
- 7. Ethyl nicotinate | 614-18-6 [chemicalbook.com]
- 8. macsenlab.com [macsenlab.com]
- 9. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl Isonicotinate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 11. guidechem.com [guidechem.com]
- 12. ETHYL NICOTINATE - Ataman Kimya [atamanchemicals.com]
- 13. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]
- 14. Ethyl isonicotinate | 1570-45-2 [chemicalbook.com]
- 15. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 17. Page loading... [guidechem.com]
- 18. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 20. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 21. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methyl nicotinate | 93-60-7 [chemicalbook.com]
Validating the Structure of Ethyl 2-methylnicotinate: A Comparative Guide to 2D NMR Spectroscopy
In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a critical cornerstone. For researchers and scientists, Ethyl 2-methylnicotinate, a substituted pyridine (B92270) derivative, presents a valuable case study for illustrating the power of modern analytical techniques. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy methods for the structural validation of this compound, supported by experimental protocols and data interpretation.
Alternative Structural Elucidation Techniques
While 2D NMR is a premier tool for determining the structure of organic molecules in solution, other techniques can also provide valuable structural information.[1] X-ray crystallography can offer a definitive three-dimensional structure, but it requires the formation of a suitable single crystal, which is not always feasible.[1] Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can help in piecing together the molecular formula and identifying structural motifs.[1] Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups.[1] However, for a complete and unambiguous structural assignment in solution, detailing the connectivity of atoms, 2D NMR spectroscopy is often the most comprehensive and accessible method.[2]
Deep Dive: 2D NMR for Structural Validation of this compound
2D NMR techniques are powerful experiments that provide correlation signals between different nuclei in a molecule, revealing through-bond and through-space connectivities. The most common and informative experiments for a molecule like this compound are COSY, HSQC, and HMBC.
Predicted 2D NMR Data for this compound
The following table summarizes the predicted 2D NMR correlations for this compound. These predictions are based on the known chemical structure and typical chemical shift values for similar molecular environments.
| Proton (¹H) | ¹H Chemical Shift (ppm, predicted) | COSY Correlations (with ¹H at ppm) | HSQC Correlation (with ¹³C at ppm) | HMBC Correlations (with ¹³C at ppm) |
| H4 | ~8.1 | H5 | ~138 | C2, C3, C5, C6 |
| H5 | ~7.2 | H4, H6 | ~122 | C3, C4, C6 |
| H6 | ~8.6 | H5 | ~152 | C2, C4, C5 |
| O-CH₂ | ~4.3 | CH₃ (ethyl) | ~61 | C=O, CH₃ (ethyl) |
| CH₃ (ethyl) | ~1.3 | O-CH₂ | ~14 | O-CH₂, C=O |
| CH₃ (ring) | ~2.7 | - | ~23 | C2, C3, C6 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Comparison of 2D NMR Techniques for Structural Validation
| Technique | Information Provided | Utility for this compound Structure Validation |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds.[3] | - Confirms the connectivity of the protons on the pyridine ring (H4, H5, and H6).- Establishes the ethyl group by showing the correlation between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows direct one-bond correlations between protons and the carbons to which they are attached.[4] | - Unambiguously assigns the carbon signals for all protonated carbons (C4, C5, C6, O-CH₂, CH₃-ethyl, and CH₃-ring). |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds.[4] | - Crucial for establishing the overall carbon skeleton by connecting the different fragments.- Confirms the position of the methyl group on the pyridine ring by showing correlations from the methyl protons to C2 and C3.- Verifies the position of the ethyl ester group by showing correlations from the methylene protons to the carbonyl carbon (C=O) and from the aromatic protons to the carbonyl carbon. |
Experimental Workflow and Protocols
A logical workflow is essential for the successful application of 2D NMR in structure validation.
Caption: Workflow for 2D NMR-based structure validation.
Detailed Experimental Protocols
The following are typical protocols for acquiring 2D NMR spectra of a small organic molecule like this compound on a 500 MHz NMR spectrometer.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR (1D):
-
Pulse Program: zg30
-
Number of Scans: 8
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 1-2 s
3. ¹³C NMR (1D):
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2 s
4. COSY:
-
Pulse Program: cosygpqf
-
Number of Increments: 256 in F1
-
Number of Scans per Increment: 2-4
-
Spectral Width: Same as ¹H spectrum in both dimensions
5. HSQC:
-
Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)
-
Number of Increments: 256 in F1
-
Number of Scans per Increment: 2-8
-
Spectral Width (F2 - ¹H): Same as ¹H spectrum
-
Spectral Width (F1 - ¹³C): ~0-160 ppm
6. HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Increments: 256 in F1
-
Number of Scans per Increment: 4-16
-
Spectral Width (F2 - ¹H): Same as ¹H spectrum
-
Spectral Width (F1 - ¹³C): ~0-200 ppm
-
Long-range Coupling Delay (d6): Optimized for ~8 Hz
Conclusion
The combination of COSY, HSQC, and HMBC spectroscopy provides a comprehensive and unambiguous method for the structural validation of this compound. While COSY and HSQC experiments establish the direct proton-proton and proton-carbon connectivities within individual fragments of the molecule, the HMBC experiment is indispensable for piecing together the entire molecular structure by revealing long-range correlations. This multi-technique approach ensures a high degree of confidence in the final structural assignment, a critical requirement for researchers in drug development and chemical sciences.
References
Quantitative Purity Analysis of Ethyl 2-methylnicotinate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like Ethyl 2-methylnicotinate is a critical aspect of quality control. This guide provides a comparative analysis of quantitative High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity, alongside alternative analytical techniques. Detailed experimental protocols and supporting data for analogous compounds are presented to facilitate method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
HPLC is a robust and widely adopted technique for the quantitative analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity assessment of this compound. A typical reversed-phase HPLC (RP-HPLC) method offers high resolution and sensitivity for separating the main compound from its potential impurities.
Comparison of Representative HPLC Methods for Nicotinic Acid Esters
While specific validated HPLC methods for this compound are not extensively published, methods for closely related nicotinic acid esters provide valuable insights. The following table summarizes typical performance characteristics based on published data for analogous compounds.
| Parameter | HPLC Method 1 (for Nicotinic Acid & related compounds) | HPLC Method 2 (for Nicotinic Acid Esters) |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | Mixed-mode (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Acid (e.g., Phosphoric, Acetic) | Gradient of Acetonitrile and aqueous buffer (e.g., H₂SO₄) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~260 nm | UV at 250 nm |
| Linearity (r²) | > 0.998[1] | Not specified |
| Limit of Detection (LOD) | 0.70 - 1.18 mg/L[1] | Not specified |
| Limit of Quantitation (LOQ) | < 10 µg/mL[1] | Not specified |
| Accuracy (% Recovery) | 87% - 102%[1] | Not specified |
| Precision (%RSD) | < 5.6%[1] | Not specified |
Detailed Experimental Protocol: A Representative HPLC Method
This protocol is a representative method for the quantitative analysis of this compound purity, based on established methods for similar compounds.[2][3]
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reversed-phase column)
-
Mobile Phase: Acetonitrile (MeCN) and water, with a small percentage of an acidifier like phosphoric acid or formic acid for mass spectrometry compatibility. A typical starting point could be a mixture of MeCN and water.[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: 250 nm[3]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across a suitable concentration range.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
4. Validation Parameters (as per ICH Q2(R2) Guidelines): [4][5][6]
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), the reference standard, and the sample solution to demonstrate that there are no interferences at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the sample solution on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of small molecules like this compound. The choice of method depends on the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. |
| Applicability | Non-volatile, thermally unstable, and polar compounds.[7][8] | Volatile and thermally stable compounds.[7][8] | Similar to HPLC but with improved performance.[9] |
| Sample Volatility | Not required. | Must be volatile or derivable to a volatile form.[7] | Not required. |
| Analysis Time | Typically 10-30 minutes. | Can be faster for simple mixtures.[7] | Significantly faster than conventional HPLC. |
| Resolution | High. | Very high. | Higher than HPLC. |
| Sensitivity | Good, detector-dependent (UV, MS, etc.). | Excellent, especially with MS detection.[8] | Higher sensitivity than HPLC due to sharper peaks. |
| Key Advantages | Broad applicability, robust, and widely available. | High separation efficiency and definitive identification with MS.[7] | Faster analysis, better resolution, and lower solvent consumption. |
| Key Limitations | Longer run times compared to UHPLC, requires soluble samples. | Limited to volatile and thermally stable compounds, potential for thermal degradation.[10] | Requires specialized high-pressure equipment. |
Visualizing the Analytical Workflow
To better understand the processes involved, the following diagrams illustrate the logical flow of an HPLC validation study and a comparison of the analytical workflows for HPLC and GC-MS.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC and GC-MS Workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. amptechfl.com [amptechfl.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
A Comparative Analysis of the Reactivity of Ethyl and Methyl Esters of 2-Methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Theoretical Comparison of Reactivity
The reactivity of esters in nucleophilic acyl substitution reactions, such as hydrolysis, is primarily governed by two key factors: steric hindrance and electronic effects .
-
Steric Hindrance: This refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the context of ester hydrolysis, the attacking nucleophile (e.g., a water molecule or hydroxide (B78521) ion) must approach the electrophilic carbonyl carbon. The size of the alcohol group (alkoxy group) of the ester can influence the ease of this approach. An ethyl group is larger than a methyl group, presenting a greater steric barrier to the incoming nucleophile. This increased steric hindrance in ethyl 2-methylnicotinate would theoretically lead to a slower reaction rate compared to mthis compound.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the ester can influence the electrophilicity of the carbonyl carbon. Both methyl and ethyl groups are weakly electron-donating through an inductive effect. The slightly greater electron-donating character of the ethyl group compared to the methyl group would marginally decrease the partial positive charge on the carbonyl carbon, making it a less potent electrophile. This would also contribute to a slightly slower reaction rate for the ethyl ester.
Supporting Experimental Data from Analogous Compounds
While direct kinetic data for the hydrolysis of 2-methylnicotinate esters is scarce, studies on other homologous esters support the theoretical prediction. A study comparing the hydrolysis of methyl benzoate (B1203000) and ethyl benzoate under various conditions provides valuable insights.
| Compound | Half-life (t½) in Rat Plasma | Relative Hydrolytic Lability |
| Methyl Benzoate | 36 min | Less Labile |
| Ethyl Benzoate | 17 min | More Labile |
Data extrapolated from a study on the comparative metabolic behavior of homologous esters.
It is important to note that this data is from a biological matrix and may be influenced by enzymatic activity. However, it provides a tangible example of a methyl ester being more stable (less reactive) than its corresponding ethyl ester in a biological system.
Experimental Protocol: Comparative Kinetic Analysis of Ester Hydrolysis
To empirically determine the relative reactivity of ethyl and mthis compound, a kinetic analysis of their hydrolysis can be performed. The following is a generalized protocol for a base-catalyzed hydrolysis (saponification) monitored by titration.
Objective: To determine and compare the second-order rate constants for the hydrolysis of mthis compound and this compound.
Materials:
-
Mthis compound
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Ethanol (solvent)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burettes, pipettes, conical flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Prepare equimolar solutions of the methyl and ethyl esters in ethanol.
-
In separate reaction flasks, mix a known volume of the ester solution with a known volume of the standardized NaOH solution. The concentration of NaOH should be in slight excess.
-
Immediately start a stopwatch and place the reaction flasks in a constant temperature water bath.
-
-
Titration:
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture from each flask.
-
Quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution.
-
Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first appearance of a faint pink color.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
The reaction follows second-order kinetics. The rate law is: rate = k[ester][OH⁻].
-
Plot 1/([ester]t - [ester]0) versus time. The slope of the resulting straight line will be the second-order rate constant, k.
-
Compare the rate constants for the methyl and ethyl esters to determine their relative reactivity.
-
Visualization of the Hydrolysis Reaction and Subsequent Signaling Pathway
The hydrolysis of 2-methylnicotinate esters yields 2-methylnicotinic acid and the corresponding alcohol (methanol or ethanol). Nicotinic acid is a biologically active molecule that can initiate a signaling cascade.
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Methylnicotinic Acid Esters
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 2-methylnicotinic acid esters is paramount. This guide provides an objective comparison of various synthetic methods, focusing on alternative reagents that offer advantages in yield, safety, and reaction conditions over traditional approaches. Experimental data is presented to support these comparisons, along with detailed protocols for key methods.
Comparison of Synthetic Methodologies
The synthesis of 2-methylnicotinic acid esters can be approached through several distinct pathways. The choice of methodology often depends on factors such as substrate availability, desired scale, and tolerance of the starting materials to specific reaction conditions. Below is a summary of quantitative data for various methods.
| Method | Reagents/Catalyst | Substrate | Product | Yield (%) | Temperature (°C) | Time (h) | Reference |
| Novel Synthesis | p-Toluenesulfonic acid, Ethanol | 1,1,3,3-Tetraethoxypropane, Ethyl β-aminocrotonate | Ethyl 2-methylnicotinate | 73.4 | 60 | 7 | [1] |
| p-Toluenesulfonic acid, Ethanol | 1,1,3,3-Tetraethoxypropane, Ethyl β-aminocrotonate | This compound | 71.9 | 50 | Not Specified | [1] | |
| p-Toluenesulfonic acid, Ethanol | 1,1,3,3-Tetraethoxypropane, Ethyl β-aminocrotonate | This compound | 65.3 | 45 | Not Specified | [1] | |
| Phase-Transfer Catalysis | H₂SO₄, BTEAC | 5-Bromo-2-methylnicotinic acid | Ethyl 5-bromo-2-methylnicotinate | 82.6 | 105 | Not Specified | [2] |
| Fischer-Speier Esterification | H₂SO₄ | Nicotinic acid | Methyl nicotinate (B505614) | 23.39 | Reflux | 13 | |
| p-TsOH | Hippuric acid | Cyclohexyl hippurate | 96 | Reflux | 30 | [3] | |
| Steglich Esterification | DCC, DMAP | General Carboxylic Acids | Esters | 70-90 | Room Temp. | Not Specified | [4] |
| Transesterification | Sodium Methoxide | Methyl nicotinate, Menthol | Menthyl nicotinate | 83-87 | 70-120 | Not Specified | |
| Alkylation | Dimethyl Sulfate (B86663) (DMS), NaHCO₃ | 6-Methylnicotinic acid | Methyl 6-methylnicotinate | Not Specified | 90 | Not Specified | [5] |
Reaction Pathways and Mechanisms
The choice of synthetic route is fundamentally guided by the underlying reaction mechanism. Understanding these pathways allows for optimization and troubleshooting.
The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction.[6][7] The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[7][8]
The Steglich esterification offers a milder alternative, proceeding at room temperature and suitable for acid-sensitive substrates.[9][10] It utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP).[4][9]
Phase-transfer catalysis facilitates the reaction between reactants in immiscible phases.[11] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the carboxylate anion from the aqueous phase to the organic phase, where it reacts with an alkylating agent. This method can shorten reaction times and increase yields.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Novel Synthesis of this compound[1]
This method avoids the use of hazardous reagents like acrolein and provides high yields.
-
Step 1: Formation of Intermediate B: In a reactor at room temperature, add 1.5 mol of 1,1,3,3-tetraethoxypropane. While stirring, add 2.0 mol of a 30% aqueous solution of p-toluenesulfonic acid. Control the temperature at 45°C and allow the reaction to proceed for 3 hours.
-
Step 2: Condensation: To the reactor, add 1.0 mol of ethyl β-aminocrotonate and 5.0 mol of ethanol. Maintain the reaction temperature at 60°C for 7 hours.
-
Work-up and Purification: Concentrate the reaction solution under reduced pressure. Neutralize the concentrated solution with a 10% aqueous sodium carbonate solution until the pH reaches 7.0. Extract the product with ethyl acetate (B1210297) (8 times the mass of the ethyl β-aminocrotonate). Wash the organic phase with water (5 times the mass of the ethyl β-aminocrotonate). Concentrate the organic phase and purify by vacuum distillation to obtain this compound.
Protocol 2: Fischer-Speier Esterification of Nicotinic Acid (General Procedure)[3]
This is a conventional method for esterification.
-
Reaction Setup: Dissolve the carboxylic acid (e.g., benzoic acid, 1 equivalent) in an excess of the alcohol (e.g., methanol, which also acts as the solvent).
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Remove the excess alcohol under reduced pressure. Extract the residue with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by distillation or column chromatography.
Protocol 3: Steglich Esterification (General Procedure)[12]
This mild esterification is suitable for a wide range of substrates.
-
Reaction Setup: In a flask, dissolve the carboxylic acid (1 equivalent), the alcohol (1-3 equivalents), and a catalytic amount of DMAP (e.g., 0.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane).
-
Coupling Agent Addition: Cool the solution in an ice bath and add the coupling agent, DCC (1.1 equivalents), portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.
-
Purification: Wash the filtrate with dilute acid (e.g., 5% HCl) to remove any remaining DMAP, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate to yield the ester. Further purification can be done by chromatography if necessary.
Protocol 4: Esterification using an Alkylating Agent (Dimethyl Sulfate)[5]
This method is an alternative for methylation of carboxylic acids.
Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Suspend the carboxylic acid and a slight excess of a base (e.g., sodium bicarbonate) in an anhydrous solvent such as acetone (B3395972) or DMF in a round-bottom flask equipped with a condenser.
-
Reagent Addition: Heat the mixture with stirring. Add dimethyl sulfate dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at an elevated temperature (e.g., 90°C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove inorganic salts. Carefully quench any excess dimethyl sulfate by adding an aqueous ammonia (B1221849) solution.
-
Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over an anhydrous drying agent. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Experimental Workflow
A generalized workflow for the synthesis and purification of 2-methylnicotinic acid esters is depicted below.
Conclusion
The synthesis of 2-methylnicotinic acid esters can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The novel synthesis route presented offers a safe and high-yielding alternative to traditional methods. Phase-transfer catalysis also demonstrates high efficiency for related substrates. For acid-sensitive molecules, the Steglich esterification provides a mild and effective option. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and the chemical nature of the starting materials. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important pharmaceutical intermediates.
References
- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. ptfarm.pl [ptfarm.pl]
A Comparative Guide to Pyridine-Based Building Blocks in Drug Discovery: Benchmarking Ethyl 2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of the success and efficiency of a synthetic campaign. Pyridine (B92270) scaffolds are of paramount importance in medicinal chemistry, and their substituted derivatives offer a rich tapestry of chemical diversity. This guide provides an objective comparison of Ethyl 2-methylnicotinate against two isomeric alternatives: Ethyl nicotinate (B505614) and Ethyl 4-methylnicotinate. We will delve into their physicochemical properties, reactivity in key synthetic transformations, and provide illustrative experimental protocols to inform your selection process.
Physicochemical Properties: A Comparative Overview
The position of the methyl group on the pyridine ring subtly influences the physicochemical properties of these building blocks, which can have a significant impact on their handling, reactivity, and the properties of the resulting drug candidates.
| Property | This compound | Ethyl nicotinate | Ethyl 4-methylnicotinate |
| Molecular Formula | C₉H₁₁NO₂[1] | C₈H₉NO₂[2] | C₉H₁₁NO₂[3] |
| Molecular Weight | 165.19 g/mol [1][4] | 151.16 g/mol [2] | 165.19 g/mol [3] |
| Boiling Point | 126-127 °C @ 24 mmHg[5] | 223-224 °C[6] | Not available |
| Density | 1.072 g/mL at 25 °C[5] | 1.107 g/mL at 25 °C[6] | Not available |
| logP (o/w) | 1.5[1][4] | 1.32[6] | 1.4[3] |
| Water Solubility | Slightly soluble[5] | Miscible[6] | Not available |
| pKa (Predicted) | 4.02 ± 0.10[7] | 3.35[6] | Not available |
Key Observations:
-
The presence and position of the methyl group have a minor effect on the molecular weight and lipophilicity (logP).
-
Ethyl nicotinate exhibits higher water solubility compared to its methylated analogs.
-
The pKa of this compound is slightly higher than that of Ethyl nicotinate, indicating a slight increase in basicity due to the electron-donating methyl group at the 2-position.
Reactivity in Key Transformations
The utility of these building blocks is largely defined by their performance in common synthetic reactions crucial for drug development, such as Suzuki-Miyaura coupling and amide bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, frequently employed to append aryl or heteroaryl moieties to the pyridine core. The reactivity of the building block in this reaction is influenced by the electronic and steric environment of the coupling site. For this comparison, we consider the coupling of the corresponding bromo-substituted pyridines with an arylboronic acid.
| Building Block Derivative | Reaction | Typical Yield |
| 5-Bromo-2-methyl-nicotinic acid ethyl ester | Suzuki-Miyaura Coupling with Phenylboronic acid | ~83%[8] |
| Ethyl 5-bromonicotinate | Suzuki-Miyaura Coupling with Phenylboronic acid | Good to excellent yields generally reported for similar substrates. |
| 5-Bromo-4-methyl-nicotinic acid ethyl ester | Suzuki-Miyaura Coupling with Phenylboronic acid | Good to excellent yields generally reported for similar substrates. |
Discussion on Reactivity:
The methyl group at the 2-position in this compound can exert a steric effect, potentially influencing the approach of the bulky palladium catalyst and, consequently, the reaction rate and yield. However, literature suggests that Suzuki-Miyaura couplings on 2-substituted pyridines can proceed with high efficiency. The electronic effect of the methyl group is generally electron-donating, which can slightly deactivate the ring towards oxidative addition, but this effect is often overcome by the choice of appropriate catalytic systems.
Amide Bond Formation
The ethyl ester functionality of these building blocks serves as a handle for the formation of amides, a common functional group in many drug molecules. This is typically achieved through hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine.
| Building Block | Reaction | Typical Yield |
| This compound | 1. Hydrolysis to 2-methylnicotinic acid 2. Amide coupling with an amine | High (Hydrolysis) High (Amide Coupling) |
| Ethyl nicotinate | 1. Hydrolysis to nicotinic acid 2. Amide coupling with an amine | High (Hydrolysis) High (Amide Coupling) |
| Ethyl 4-methylnicotinate | 1. Hydrolysis to 4-methylnicotinic acid 2. Amide coupling with an amine | High (Hydrolysis) High (Amide Coupling) |
Discussion on Reactivity:
The rate of hydrolysis and subsequent amide coupling can be influenced by the steric hindrance around the carbonyl group. The methyl group at the 2-position in this compound may slightly hinder the approach of nucleophiles (hydroxide during hydrolysis and the amine during coupling) compared to the unsubstituted Ethyl nicotinate. The methyl group at the 4-position is less likely to have a significant steric impact on the ester at the 3-position.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of a bromo-substituted ethyl nicotinate derivative with an arylboronic acid.
Suzuki-Miyaura Coupling Workflow
Detailed Steps:
-
To a flask are added the bromo-substituted ethyl nicotinate derivative (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Degassed solvents (e.g., a 4:1 mixture of dioxane and water) are added.
-
The reaction mixture is heated to 80-100 °C and stirred for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
General Protocol for Amide Bond Formation (via Hydrolysis and Coupling)
This two-step protocol involves the initial hydrolysis of the ethyl ester followed by amide coupling.
Amide Bond Formation Workflow
Detailed Steps:
Step 1: Hydrolysis of the Ethyl Ester
-
The ethyl nicotinate derivative (1.0 equiv) is dissolved in a mixture of methanol (B129727) and water (e.g., 4:1).
-
Lithium hydroxide (B78521) monohydrate (1.5 equiv) is added, and the mixture is stirred at room temperature overnight.[9]
-
The reaction mixture is concentrated under reduced pressure to remove the methanol.
-
The aqueous residue is acidified to pH ~3-4 with 1N HCl, resulting in the precipitation of the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the corresponding nicotinic acid derivative.
Step 2: Amide Coupling
-
To a solution of the nicotinic acid derivative (1.0 equiv) and the desired amine (1.1 equiv) in an anhydrous solvent such as DMF are added a coupling agent (e.g., HATU, 1.2 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).
-
The reaction mixture is stirred at room temperature for 2-12 hours until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the desired amide.
Case Study: this compound in the Synthesis of an IKKβ Inhibitor
This compound is a key intermediate in the synthesis of potent and selective inhibitors of IκB kinase β (IKKβ), such as ML-120B, which are of interest in the treatment of inflammatory diseases and cancer.[9] The IKKβ signaling pathway is a central regulator of the NF-κB transcription factor.
IKKβ Signaling Pathway and Inhibition
The synthesis of the core of such inhibitors often involves the initial hydrolysis of this compound to 2-methylnicotinic acid, which is then coupled with a suitable amine partner. The choice of the 2-methyl substituted scaffold is crucial for achieving the desired binding affinity and selectivity for the IKKβ active site.
Conclusion
This compound, Ethyl nicotinate, and Ethyl 4-methylnicotinate are all valuable building blocks in drug discovery, each with subtle yet important differences in their physicochemical properties and reactivity.
-
Ethyl nicotinate offers the advantage of higher water solubility and lacks the steric hindrance of a methyl group adjacent to the reaction centers.
-
This compound provides a handle for introducing a methyl group at the 2-position, which can be critical for modulating the biological activity and pharmacokinetic properties of a drug candidate, as exemplified in the development of IKKβ inhibitors. While it may exhibit slightly different reactivity due to steric and electronic effects, it remains a highly versatile and efficient building block.
-
Ethyl 4-methylnicotinate offers an alternative methylation pattern, which may be beneficial in structure-activity relationship (SAR) studies to probe the effect of substitution at this position.
The ultimate choice of building block will depend on the specific synthetic strategy and the desired properties of the target molecule. A thorough understanding of the comparative characteristics presented in this guide will empower researchers to make informed decisions, thereby accelerating the drug discovery and development process.
References
- 1. This compound (CAS 1721-26-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 3. Ethyl 4-methylnicotinate | C9H11NO2 | CID 409602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. Ethyl nicotinate CAS#: 614-18-6 [m.chemicalbook.com]
- 7. This compound | 1721-26-2 [amp.chemicalbook.com]
- 8. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 9. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 2-methylnicotinate
In the development and manufacturing of pharmaceutical products, the rigorous validation of analytical methods is a critical requirement to ensure product quality, safety, and efficacy. For a compound such as Ethyl 2-methylnicotinate, a versatile biochemical reagent, employing robust and reliable analytical methods for its quantification is paramount. This guide provides a comparative overview of potential analytical techniques for this compound, outlines the principles of method cross-validation in line with regulatory expectations, and presents detailed experimental protocols.
Principles of Analytical Method Validation and Cross-Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) provides guidelines, specifically the ICH Q2(R2) guideline, which outlines the validation characteristics required for various analytical procedures.[1][3][4][5] These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[1][2]
Cross-validation is the process of comparing the results from two or more different analytical methods or the same method in different laboratories to ensure that the data obtained is comparable and reliable.[6][7][8] This is particularly important when a method is transferred between laboratories or when a new method is introduced to replace an existing one.[6][7][9]
Comparative Analysis of Potential Analytical Methods
While specific cross-validated studies for this compound are not extensively published, based on its chemical structure and the analysis of related compounds like Methyl nicotinate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for its quantification.[10][11] Spectroscopic methods such as UV-Vis can also be employed, primarily for simpler matrices or as a complementary technique.
Below is a summary of the potential performance characteristics of these methods for the analysis of this compound, drawing parallels from data on similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution. |
| Selectivity/Specificity | High; can separate this compound from related substances and degradation products. | High; excellent for separating volatile compounds. | Moderate; potential for interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity | High (LOD and LOQ typically in the µg/mL to ng/mL range). | Very High (LOD and LOQ can reach the pg/mL range). | Moderate (LOD typically in the µg/mL range). |
| Precision (%RSD) | Typically ≤ 2%.[2] | Typically ≤ 5%. | Typically ≤ 2%. |
| Accuracy (% Recovery) | 98-102% is a common acceptance criterion. | 95-105% is generally acceptable. | 98-102% is a common acceptance criterion. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.999 |
| Robustness | High; method performance is generally unaffected by small, deliberate variations in method parameters. | Moderate; sensitive to changes in temperature, gas flow rate, and injection technique. | High; generally robust for simple matrices. |
| Typical Application | Assay, impurity determination, and stability studies in various sample matrices. | Assay and impurity profiling, especially for volatile impurities. | Assay in simple, well-defined matrices where interfering substances are absent. |
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using HPLC and GC. These are starting points and would require full validation for specific applications.
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reverse-phase HPLC method suitable for the quantification of this compound.[10]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility).[10] A typical starting gradient could be 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 268 nm would be appropriate.[12]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 50 mg of this compound reference standard in the mobile phase in a 50 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards across the desired concentration range.
-
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and dilute to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2. Gas Chromatography (GC) Method
This protocol is suitable for the assay of this compound, which is a volatile compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds (e.g., a wax-type column).
-
Carrier Gas: Helium or Nitrogen.
-
Injection Mode: Split.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 50 mg of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) in a 50 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to create calibration standards.
-
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent and dilute to a concentration within the calibration range.
Visualization of the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 9. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. 1721-26-2(this compound) | Kuujia.com [kuujia.com]
The Strategic Synthesis of Ethyl 2-methylnicotinate: A Cost-Benefit Analysis for Large-Scale Production
In the competitive landscape of pharmaceutical and agrochemical development, the selection of key intermediates is a critical decision with far-reaching implications for cost, efficiency, and scalability. Ethyl 2-methylnicotinate, a versatile pyridine (B92270) derivative, serves as a crucial building block for numerous high-value compounds, including the IKKβ inhibitor ML-120B. This guide provides a comprehensive cost-benefit analysis of its large-scale synthesis, comparing a modern, high-yield route with traditional methods and alternative intermediates to inform strategic procurement and process development decisions.
Comparative Analysis of Synthetic Routes
The economic viability of producing or sourcing this compound hinges on the chosen synthetic pathway. Below is a comparative analysis of the primary large-scale methods and key alternatives. The assessment considers starting material costs (estimated from publicly available data for relative comparison), yield, purity, and operational complexity.
| Route | Synthetic Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Reported Purity | Pros | Cons |
| 1. This compound | Modern Condensation | 1,1,3,3-Tetraethoxypropane (B54473), Ethyl β-aminocrotonate | Acid (e.g., HCl, p-TsOH), Ethanol (B145695), 40-60°C | >65%[1] | >98%[1] | High safety (avoids acrolein), High purity, Mild conditions, Suitable for industrial scale | Higher initial cost of acetal (B89532) starting material |
| 2. This compound | Traditional Esterification | 2-Methylnicotinic Acid, Ethanol | Strong acid catalyst (e.g., H₂SO₄), Toluene, Reflux | ~97% (lab scale) | >99% | Uses readily available starting materials | Generates significant acidic waste, High energy consumption (reflux) |
| 3. Alternative: Mthis compound | Modern Condensation | 1,1,3,3-Tetramethoxypropane, Methyl β-aminocrotonate | Acid (e.g., HCl), Methanol, 40-60°C | ~73%[1] | >98%[1] | High safety, High purity, Mild conditions, Slightly higher yield than ethyl ester route | Higher initial cost of acetal starting material |
| 4. Alternative: 2-Methylnicotinic Acid | Oxidation of Lutidine | 2,5-Lutidine (2,5-Dimethylpyridine) | Strong oxidant (e.g., HNO₃, KMnO₄), High temp/pressure | Variable, ~70-90% for similar processes[2] | High, after purification | Very low-cost starting material[3] | Harsh reaction conditions, Significant waste generation (e.g., NOx, MnO₂), Potential for over-oxidation byproducts |
Disclaimer: Cost estimations are relative and based on non-bulk, publicly available pricing for starting materials. Actual large-scale production costs will vary based on supplier agreements and process optimization.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and process validation. Below are protocols for the most promising modern synthesis of this compound and a common route for its precursor, 2-Methylnicotinic Acid.
Protocol 1: Large-Scale Synthesis of this compound via Modern Condensation
This protocol is adapted from patent CN112824387A, which outlines a method suitable for industrial production.[1]
Step 1: Preparation of the Malondialdehyde intermediate
-
To a suitable reactor, add 2.0 mol of 1,1,3,3-tetraethoxypropane at room temperature.
-
Under stirring, add 2.5 mol of a 20% (w/w) aqueous solution of hydrochloric acid.
-
Control the reaction temperature at 40°C and maintain for 4 hours to generate the reactive intermediate.
Step 2: Condensation Reaction
-
In a separate reactor, add 1.0 mol of ethyl β-aminocrotonate and 6.0 mol of ethanol.
-
Transfer the intermediate solution from Step 1 to this reactor.
-
Control the reaction temperature at 50°C and maintain for 6 hours.
Step 3: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure to remove excess ethanol.
-
Neutralize the concentrated solution to a pH of 7.0 using a 10% aqueous sodium carbonate solution.
-
Extract the product into ethyl acetate.
-
Wash the organic phase with water to remove residual salts.
-
Concentrate the organic phase under reduced pressure.
-
Perform vacuum distillation, collecting the fraction corresponding to this compound to yield a product with >98% purity.
Protocol 2: Synthesis of 2-Methylnicotinic Acid via Oxidation
This protocol is a representative procedure for the industrial oxidation of an alkylpyridine precursor, as described in the literature for related nicotinic acids.[2]
Step 1: Reaction Setup
-
Charge a high-pressure reactor with 2,5-lutidine and a suitable solvent or aqueous medium.
-
For nitric acid oxidation, the acid can serve as both the oxidant and the medium. The process is typically run continuously in a titanium tubular reactor.
Step 2: Oxidation
-
Heat the mixture to a high temperature (e.g., 190-270°C) and pressure (e.g., 2-8 MPa).[2]
-
Carefully introduce the oxidizing agent (e.g., nitric acid). The reaction is highly exothermic and requires precise control.
-
The reaction proceeds through an unstable 2,5-pyridinedicarboxylic acid intermediate which is subsequently decarboxylated in-situ at high temperatures to form 2-methylnicotinic acid.
Step 3: Isolation and Purification
-
Cool the reaction mixture and reduce the pressure.
-
Isolate the crude product by crystallization.
-
Further purification is typically required, involving recrystallization from a suitable solvent (e.g., ethanol) and treatment with activated carbon to remove colored impurities.
Visualized Workflows and Pathways
To better illustrate the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Logical Workflow: Synthesis Route Selection
Caption: Decision workflow for selecting a large-scale synthesis strategy.
Signaling Pathway: IKKβ in NF-κB Activation
This compound is a precursor to 2-methylnicotinic acid, an intermediate for the IKKβ inhibitor ML-120B.[1] The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the critical role of IKKβ.
Caption: The IKKβ-dependent NF-κB signaling pathway and the inhibitory action of ML-120B.
Conclusion and Recommendation
For large-scale synthesis, the modern condensation route to produce this compound offers significant advantages in safety and operational simplicity over traditional methods that rely on the oxidation of lutidine followed by esterification.[1] While the starting acetal may have a higher upfront cost than lutidine, this is likely offset by milder reaction conditions, reduced energy consumption, higher purity, and the avoidance of hazardous reagents and waste streams (e.g., nitric acid, manganese dioxide).
When comparing this compound with its methyl ester alternative, the choice is less clear-cut and may depend on the specific requirements of the downstream application and the relative cost of ethanol versus methanol. The reported yield for the methyl ester is slightly higher in the modern condensation route.[1]
Therefore, for organizations prioritizing safety, process control, and high purity for sensitive applications like drug development, the modern condensation synthesis of Ethyl or Mthis compound is the superior strategy. The traditional oxidation/esterification pathway, while appearing cheaper based on raw material costs, carries hidden expenses related to safety infrastructure, waste disposal, and potentially more extensive purification, making it less attractive for modern, green-conscious large-scale manufacturing.
References
A Comparative Purity Analysis of Commercially Available Ethyl 2-methylnicotinate for Research and Development
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an objective comparison of commercially available Ethyl 2-methylnicotinate, a key building block in the synthesis of various pharmaceutical compounds. The following analysis is based on publicly available data from suppliers and established analytical methodologies.
This compound (CAS No. 1721-26-2), also known as ethyl 2-methylpyridine-3-carboxylate, is a critical intermediate in the synthesis of a range of pharmacologically active molecules. The presence of impurities can significantly impact reaction yields, downstream purification processes, and the biological activity of the final compounds. Therefore, a thorough understanding of the purity profiles of commercially available sources is essential for reliable and reproducible research.
Comparative Purity of this compound from Various Suppliers
The purity of this compound from different commercial suppliers often varies, with most vendors providing a purity specification of ≥97% or ≥98%. The primary analytical method cited for purity assessment is typically Gas Chromatography (GC). Below is a summary of the stated purities from several prominent chemical suppliers. It is important to note that this information is based on the suppliers' own declarations and a comprehensive, independent analysis would be required for definitive verification.
| Supplier | Stated Purity | Analytical Method |
| TCI America | >98.0% | GC[1] |
| MedchemExpress | 99.36% | Not Specified |
| Thermo Scientific Chemicals | 97% | Not Specified |
| Chemsavers | 97% | Not Specified |
| Dideu Industries Group Limited | 99.00% | Not Specified[2] |
| Career Henan Chemical Co. | 98% | Not Specified[2] |
| Amadis Chemical Company Limited | 99% | Not Specified[3] |
Potential Impurities in this compound
The purity of this compound can be affected by residual starting materials, by-products from the synthetic route, and degradation products. Common synthetic routes, such as the esterification of 2-methylnicotinic acid with ethanol, can lead to several potential impurities.
A logical workflow for identifying and quantifying these impurities is essential for a comprehensive purity assessment.
Experimental Protocols for Purity Determination
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. This typically involves chromatographic techniques for separation and quantification of impurities, and spectroscopic methods for structural confirmation.
The following diagram outlines a typical experimental workflow for the purity analysis of a commercial sample of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and quantification of this compound from its non-volatile impurities, particularly the starting material, 2-methylnicotinic acid, and any positional isomers.
-
Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (MS).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A common gradient profile would be to start with a low percentage of Solvent B, gradually increasing it to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm. For more sensitive and specific detection, an MS detector can be used.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase starting composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 100 µg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of the main component and for the identification and quantification of impurities, especially isomers.
-
Instrumentation: NMR spectrometer (300 MHz or higher is recommended for better resolution).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound.
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Dissolve the mixture in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The purity can be calculated by comparing the integration of the characteristic peaks of this compound to the integration of the internal standard's peak.
-
Conclusion
The purity of this compound can vary between suppliers. For applications where high purity is critical, it is strongly recommended that researchers perform their own independent purity analysis using a combination of chromatographic and spectroscopic techniques as outlined in this guide. By employing robust analytical methods, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible research outcomes in the development of novel therapeutics.
References
Confirming the Identity of Ethyl 2-methylnicotinate with Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous identification of chemical compounds is a cornerstone of safety, efficacy, and regulatory compliance. Mass spectrometry stands as a powerful analytical technique for elucidating molecular structures. This guide provides a comparative framework for confirming the identity of Ethyl 2-methylnicotinate using mass spectrometry, with a focus on differentiating it from its isomers and related compounds.
Executive Summary
This guide presents experimental data and protocols to reliably identify this compound through mass spectrometry. By comparing its fragmentation pattern with those of its structural isomers and closely related molecules, researchers can confidently confirm its identity. The primary method discussed is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust and widely accessible technique for the analysis of volatile and semi-volatile organic compounds.
Comparison of Mass Spectra
The key to distinguishing this compound from its alternatives lies in the unique fingerprint generated by its mass spectrum. The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for this compound and its selected isomers and related compounds. All data presented is based on Electron Ionization (EI) mass spectrometry.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Relative Intensities |
| This compound | 165.19 | 165 (M+, ~30%) , 136 (~100%) , 120 (~40%), 106 (~25%), 78 (~30%) |
| Ethyl 6-methylnicotinate | 165.19 | 165 (M+, ~25%), 150 (~90%), 122 (~100%), 92 (~40%), 65 (~30%) |
| Ethyl isonicotinate | 151.16 | 151 (M+, ~40%), 122 (~100%), 106 (~30%), 78 (~50%), 51 (~25%) |
| Ethyl picolinate | 151.16 | 151 (M+, ~20%), 122 (~100%), 78 (~80%), 51 (~40%) |
Table 1: Comparison of Key Mass Spectral Fragments. The molecular ion (M+) and the base peak (100% relative intensity) are critical for identification.
Experimental Protocols
A standardized protocol is essential for reproducible and comparable results. The following outlines a general method for the analysis of this compound and its analogues using GC-MS.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as methanol (B129727) or dichloromethane.
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
Gas Chromatography (GC) Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-200
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Fragmentation Pathway of this compound
The fragmentation of a molecule in an EI mass spectrometer provides a unique structural fingerprint. For this compound, the process begins with the ionization of the molecule to form a molecular ion (M+•) with a mass-to-charge ratio (m/z) of 165. This high-energy ion then undergoes a series of fragmentation events, leading to the characteristic peaks observed in the mass spectrum.
Figure 1: Proposed fragmentation pathway of this compound under Electron Ionization.
The most prominent fragmentation pathway for this compound involves the loss of an ethyl radical (•C2H5) from the ester group, resulting in the base peak at m/z 136. Another significant fragmentation is the loss of an ethoxy radical (•OC2H5) to form the ion at m/z 120. Further fragmentation of the m/z 136 ion can lead to the formation of the pyridyl cation at m/z 78.
Logical Workflow for Compound Confirmation
The process of confirming the identity of this compound using mass spectrometry follows a logical sequence of steps, from sample preparation to data interpretation.
A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Ethyl 2-methylnicotinate
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method is a critical decision that depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of commonly employed analytical techniques and their typical performance characteristics for the analysis of nicotinic acid derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry | Titrimetry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution. | Measurement of the volume of a reagent of known concentration required to react completely with the analyte. |
| Selectivity | High; can separate Ethyl 2-methylnicotinate from impurities and degradation products. | High; excellent for separating volatile compounds. | Moderate; potential for interference from other UV-absorbing compounds. | Low; susceptible to interference from other acidic or basic substances. |
| Sensitivity | High (ng/mL to µg/mL range). | Very High (pg/mL to ng/mL range), especially with mass spectrometry (MS) detection. | Low to Moderate (µg/mL to mg/mL range). | Low (mg/mL range). |
| Precision (%RSD) | Typically < 2% for repeatability and intermediate precision.[1] | Typically < 3% for repeatability and intermediate precision.[2] | < 2%.[3] | < 1%. |
| Accuracy (% Recovery) | Typically 98-102%.[1] | Typically 98-102%.[2] | Typically 98-102%.[3] | Typically 99-101%. |
| Linearity (r²) | ≥ 0.999.[2] | ≥ 0.999.[2] | ≥ 0.999.[3] | Not applicable. |
| Typical Application | Routine quality control, stability studies, impurity profiling. | Trace level analysis, analysis of volatile impurities. | In-process control, rapid quantification in simple matrices. | Assay of pure substance or concentrated solutions. |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories. The following are example protocols for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a data acquisition system.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[4] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
2. Gas Chromatography (GC) Method
This method is ideal for the analysis of volatile impurities in this compound or for its quantification in matrices where direct injection is feasible.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a data acquisition system.
-
Column: A capillary column suitable for the analysis of polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 220 °C at a rate of 10 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Mode: Split injection (e.g., split ratio 50:1).
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at concentrations appropriate for the detector's sensitivity.
-
Quantification: Use an external or internal standard method for quantification.
Mandatory Visualization
The following diagrams illustrate the logical workflows for method selection and a typical analytical validation process.
Caption: Decision tree for selecting an appropriate analytical method.
Caption: Workflow for an inter-laboratory validation study.
References
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to the successful construction of complex molecular architectures. Among the versatile building blocks available to chemists, substituted pyridine (B92270) carboxylates play a crucial role, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides a detailed comparison of the synthetic utility of Ethyl 2-methylnicotinate against its close relatives, Mthis compound, Ethyl nicotinate (B505614), and Methyl nicotinate. By examining their reactivity, applications, and providing key experimental data, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to Nicotinate Esters
Nicotinate esters are derivatives of nicotinic acid (Vitamin B3) and are characterized by a pyridine ring substituted with an ester group. The position and nature of substituents on the pyridine ring, as well as the type of ester group, significantly influence the molecule's reactivity and synthetic applications. This compound, with its methyl group at the 2-position and an ethyl ester at the 3-position, offers a unique combination of steric and electronic properties that differentiate it from its analogs. These compounds are key intermediates in the synthesis of a wide range of bioactive molecules.[1]
Comparative Synthesis of Nicotinate Esters
The most common method for the synthesis of these esters is the Fischer esterification of the corresponding nicotinic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol (methanol or ethanol) determines the resulting ester, while the substituted nicotinic acid dictates the substitution pattern on the pyridine ring.
| Compound | Precursor | Reagents | Typical Yield | Reference |
| This compound | 2-methylnicotinic acid | Ethanol (B145695), H₂SO₄ | >65% | [1] |
| Mthis compound | 2-methylnicotinic acid | Methanol, H₂SO₄ | ~70% | [1] |
| Ethyl nicotinate | Nicotinic acid | Ethanol, H₂SO₄ (or solid acid catalyst) | 96-97% | [2] |
| Methyl nicotinate | Nicotinic acid | Methanol, H₂SO₄ | ~23% | [3][4] |
Comparative Synthetic Utility
The true value of these nicotinates lies in their utility as precursors to more complex molecules. The presence of the ester functionality allows for a variety of transformations including hydrolysis, amidation, and reduction, while the pyridine ring can undergo nucleophilic or electrophilic substitution, depending on the reaction conditions and the existing substituents.
Key Applications and Reactions
This compound has proven to be a valuable precursor in the synthesis of pharmaceuticals. A notable application is in the preparation of Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[5][6] The methyl group at the 2-position is crucial for the subsequent annulation reactions to form the final tricyclic structure of Nevirapine. It is also used in the synthesis of various amino esters.[7][8]
Mthis compound serves as a key intermediate for the synthesis of 2-methylnicotinic acid, which is a building block for the specific ATP competitive IKK beta inhibitor drug ML-120B and the oncolytic drug BAY-1082439.[1]
Ethyl nicotinate is a versatile intermediate in its own right, finding application in the synthesis of various pharmaceuticals and agrochemicals.[1] It is a common starting material in multicomponent reactions, such as the Hantzsch pyridine synthesis, for the preparation of dihydropyridines, which are known for their calcium channel blocking activity.[9][10]
Methyl nicotinate , similar to its ethyl counterpart, is used as a building block in organic synthesis. It has been employed in the preparation of various bioactive compounds and is also used topically as a rubefacient due to its vasodilatory effects.[4][11]
Quantitative Comparison of a Key Transformation: Amide Formation
The conversion of the ester to an amide is a fundamental transformation for these compounds. The following table provides a comparison of this reaction for different nicotinates.
| Starting Material | Reagent | Product | Reaction Conditions | Yield | Reference |
| This compound | 40% aq. Methylamine | 2-Methylnicotinic acid N-methylamide | 40°C, 4 hours | Not specified, but product isolated | Not specified |
| Ethyl 2-methyl-5-nitro-6-phenylnicotinate | 80% Hydrazine hydrate | 2-Methyl-5-nitro-6-phenylnicotinohydrazide | 60-70°C, 1 hour | 98% | [12] |
| Methyl nicotinate | Hydrazine hydrate | Nicotinic acid hydrazide | Reflux in Ethanol | Good | Not specified |
Experimental Protocols
Synthesis of Ethyl nicotinate using a Solid Acid Catalyst
This protocol describes a greener approach to the synthesis of Ethyl nicotinate, avoiding the use of corrosive mineral acids.
Materials:
-
Nicotinic acid (246.2 g)
-
Anhydrous ethanol (92.1 g, 2 mol)
-
Toluene (123.1 g)
-
HND230 solid acid catalyst (2.5 g)
Procedure:
-
To a 500 ml four-necked flask, add toluene, anhydrous ethanol, the solid acid catalyst, and nicotinic acid in sequence.
-
Slowly heat the mixture to 55°C and maintain with stirring for 4 hours.
-
Increase the temperature to reflux and remove the water formed during the reaction by azeotropic distillation.
-
Once no more water separates, cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration.
-
The filtrate is subjected to reduced pressure to remove toluene.
-
The resulting light yellow clear liquid is the final product, ethyl nicotinate.
Yield: 293.8 g (97.2%), GC purity: 99.5%.[2]
Synthesis of 2-Methylnicotinic acid from Mthis compound
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Mthis compound (10 g, 0.06 mol)
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (3.80 g, 0.09 mol)
-
Tetrahydrofuran (THF) (22 mL)
-
Methanol (22 mL)
-
Water (5.4 mL)
-
Concentrated HCl (7.3 mL)
Procedure:
-
In a reactor at room temperature, add THF, methanol, water, and Mthis compound.
-
Add LiOH·H₂O and stir the mixture overnight.
-
Add concentrated HCl and stir for 30 minutes.
-
Filter the resulting solid and dry to obtain 2-methylnicotinic acid.
Yield: 98%.[1]
Visualizing Synthetic Pathways and Mechanisms
To better illustrate the synthetic importance and biological relevance of these compounds, the following diagrams are provided.
Conclusion
This compound and its related compounds are indispensable tools in modern organic synthesis, particularly for the construction of biologically active molecules. The choice between these starting materials depends on the specific target molecule and the desired synthetic route. This compound, with its 2-methyl substituent, is particularly valuable for the synthesis of certain complex heterocyclic systems like Nevirapine. In contrast, the simpler Ethyl nicotinate and Methyl nicotinate offer broader utility in a variety of transformations, including powerful multicomponent reactions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to select the most appropriate building block and to design efficient and high-yielding synthetic strategies.
References
- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch_pyridine_synthesis [chemeurope.com]
- 11. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 2-methylnicotinate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ethyl 2-methylnicotinate, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, is mandatory during handling and disposal procedures.[1][4]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H11NO2 | [2][5] |
| Molecular Weight | 165.19 g/mol | [2] |
| Boiling Point | 126-127 °C at 24 mmHg | [5] |
| Density | 1.072 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.505 | [5] |
| Water Solubility | Slightly soluble | [5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from waste collection to final disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and its residues."
-
Do not mix with other chemical waste unless compatibility has been confirmed.
2. Spill Management:
-
In case of a spill, immediately alert personnel in the vicinity and ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material and place it into the designated, labeled waste container.[1]
-
Wash the spill area thoroughly and prevent runoff from entering drains.[1]
3. Container Management:
-
For unused or excess this compound, keep it in its original or a compatible, tightly sealed container.[1][4]
-
Ensure all containers holding the waste are clearly labeled and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
4. Final Disposal:
-
The disposal of this compound must be conducted through an authorized hazardous or special waste collection point or a licensed waste disposal company.[1][6]
-
Adhere to all local, state, and federal regulations governing chemical waste disposal.
-
Contaminated packaging should also be disposed of as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CAS No. 1721-26-2 - iChemical [ichemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemwhat.com [chemwhat.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling Ethyl 2-methylnicotinate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-methylnicotinate, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent personal exposure.[1][2] The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1][2] Contact lenses may pose a special hazard as they can absorb and concentrate irritants.[1] |
| Hand Protection | Protective gloves.[1][2] |
| Skin and Body | Protective clothing to avoid skin contact.[1][2] In case of risk of exposure, wear appropriate protective clothing.[1] |
| Respiratory | Use in a well-ventilated area.[1] If fumes, aerosols, or combustion products are inhaled, remove the individual from the contaminated area.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Use the chemical in a well-ventilated area.[1]
-
Do not eat, drink, or smoke when handling.[1]
-
Keep containers securely sealed when not in use and protect them from physical damage.[1]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Contaminated work clothes should be laundered separately before reuse.[1]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[1][3] Seek immediate medical attention.[1]
-
Skin Contact: Flush skin and hair with running water and soap if available.[1] If skin irritation occurs, seek medical attention.[2][3]
-
Inhalation: Remove the affected person to fresh air.[1][3] If symptoms persist, seek medical advice.[3]
-
Ingestion: Immediately give a glass of water.[1] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1]
-
Spills: For minor spills, clean up immediately. Avoid breathing vapors and contact with skin and eyes.[1] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1] Place the absorbed material in a suitable, labeled container for waste disposal.[1] For major spills, clear the area of personnel, move upwind, and alert the fire brigade.[1]
Disposal:
-
Dispose of waste by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes or by incineration in a licensed apparatus.[1]
-
Consult local or regional waste management authorities for disposal if no suitable treatment or disposal facility can be identified.[1]
-
Decontaminate empty containers and observe all label safeguards until they are cleaned and destroyed.[1]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
